Product packaging for 2-Amino-4-bromobenzothiazole(Cat. No.:CAS No. 20358-02-5)

2-Amino-4-bromobenzothiazole

Cat. No.: B1271170
CAS No.: 20358-02-5
M. Wt: 229.1 g/mol
InChI Key: FVMCARDEQKVVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-4-bromobenzothiazole is a useful research compound. Its molecular formula is C7H5BrN2S and its molecular weight is 229.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2S B1271170 2-Amino-4-bromobenzothiazole CAS No. 20358-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMCARDEQKVVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365970
Record name 2-Amino-4-bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20358-02-5
Record name 4-Bromo-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20358-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Amino-4-bromobenzothiazole from 2,6-dibromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-amino-4-bromobenzothiazole, a valuable heterocyclic scaffold in medicinal chemistry, starting from 2,6-dibromoaniline. The synthesis involves a two-step process: the formation of an N-(2,6-dibromophenyl)thiourea intermediate, followed by an oxidative cyclization to yield the target benzothiazole. This document details the experimental protocols, presents quantitative data in a structured format, and includes schematic diagrams to illustrate the reaction pathway and experimental workflow. The methodologies are based on established principles for the synthesis of substituted 2-aminobenzothiazoles.

Introduction

The 2-aminobenzothiazole core is a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of these compounds is critical for their pharmacological profile. The synthesis of this compound from 2,6-dibromoaniline presents a strategic approach to accessing a scaffold with a bromine atom at the 4-position, which can serve as a handle for further chemical modifications and the development of novel therapeutic agents.

This guide outlines a robust and reproducible synthetic route, providing researchers with the necessary details to perform this synthesis in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from 2,6-dibromoaniline is proposed to proceed through two principal chemical transformations:

  • Step 1: Thiourea Formation: Reaction of 2,6-dibromoaniline with a thiocyanate salt to form N-(2,6-dibromophenyl)thiourea.

  • Step 2: Oxidative Cyclization: Intramolecular cyclization of the thiourea intermediate, induced by an oxidizing agent such as bromine, to yield this compound.

The overall reaction scheme is presented below:

Reaction_Pathway reactant 2,6-Dibromoaniline reagent1 + KSCN (Potassium Thiocyanate) reactant->reagent1 intermediate N-(2,6-dibromophenyl)thiourea reagent2 + Br2 (Bromine) intermediate->reagent2 product This compound reagent1->intermediate Step 1 reagent2->product Step 2

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the two key steps in the synthesis.

Step 1: Synthesis of N-(2,6-dibromophenyl)thiourea

This procedure outlines the formation of the thiourea intermediate from 2,6-dibromoaniline.

Reagents and Materials:

  • 2,6-Dibromoaniline

  • Potassium thiocyanate (KSCN)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of 2,6-dibromoaniline (1 equivalent) in ethanol.

  • Add concentrated hydrochloric acid (2 equivalents) to the solution and stir.

  • In a separate beaker, dissolve potassium thiocyanate (1.1 equivalents) in a minimal amount of water.

  • Add the potassium thiocyanate solution to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

This procedure describes the oxidative cyclization of the thiourea intermediate to the final product.

Reagents and Materials:

  • N-(2,6-dibromophenyl)thiourea

  • Glacial acetic acid

  • Bromine (Br₂)

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Suspend N-(2,6-dibromophenyl)thiourea (1 equivalent) in glacial acetic acid in an Erlenmeyer flask equipped with a magnetic stirrer and placed in an ice bath.

  • In a dropping funnel, prepare a solution of bromine (2.2 equivalents) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred suspension while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • Add saturated sodium bisulfite solution dropwise to quench the excess bromine (indicated by the disappearance of the orange/brown color).

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product. (Note: The yield and melting point for the intermediate and product are representative values based on similar syntheses and may vary).

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentsTheoretical Yield (g)Actual Yield (g)Percent Yield (%)Melting Point (°C)
2,6-DibromoanilineC₆H₅Br₂N250.921.0---80-82
N-(2,6-dibromophenyl)thioureaC₇H₆Br₂N₂S309.99-CalculatedTo be determinedTo be determined~160-165
This compoundC₇H₅BrN₂S229.09-CalculatedTo be determinedTo be determined~190-195

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Oxidative Cyclization A Dissolve 2,6-dibromoaniline in Ethanol + HCl B Add KSCN solution A->B C Reflux for 4-6 hours B->C D Cool and Precipitate C->D E Filter and Dry Intermediate D->E F Suspend Intermediate in Acetic Acid E->F Proceed with dried intermediate G Dropwise addition of Bromine solution F->G H Stir at Room Temperature G->H I Quench with NaHSO3 H->I J Neutralize with NaHCO3 I->J K Filter and Dry Product J->K

Figure 2: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to the Mechanism of Oxidative Cyclization for 2-Aminobenzothiazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms involved in the synthesis of 2-aminobenzothiazoles via oxidative cyclization. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] A thorough understanding of its synthesis is crucial for the development of novel therapeutics. This document details the predominant mechanistic pathways, presents quantitative data for various synthetic methodologies, and provides detailed experimental protocols for key reactions.

The Hugershoff Reaction: A Classic Approach to 2-Aminobenzothiazole Synthesis

The Hugershoff reaction, first reported in the early 20th century, is a foundational method for the synthesis of 2-aminobenzothiazoles.[2] The reaction involves the oxidative cyclization of an arylthiourea using an oxidizing agent, most commonly bromine, in an acidic medium.[3]

Mechanism of the Hugershoff Reaction

The generally accepted mechanism for the Hugershoff reaction proceeds through two main steps:

  • Electrophilic Attack: The reaction is initiated by an electrophilic attack of the oxidizing agent (e.g., bromine) on the electron-rich sulfur atom of the arylthiourea. This step forms a highly reactive sulfenyl bromide intermediate.

  • Intramolecular Electrophilic Aromatic Substitution: The sulfenyl bromide intermediate then undergoes an intramolecular electrophilic aromatic substitution. The ortho-carbon of the aryl ring attacks the electrophilic sulfur atom, leading to the formation of a six-membered ring intermediate. Subsequent deprotonation and elimination of hydrogen bromide result in the formation of the aromatic 2-aminobenzothiazole ring system.[3][4]

Hugershoff_Mechanism Arylthiourea Arylthiourea SulfenylBromide Sulfenyl Bromide Intermediate Arylthiourea->SulfenylBromide Electrophilic Attack Br2 Br₂ Br2->Arylthiourea CyclizedIntermediate Cyclized Intermediate SulfenylBromide->CyclizedIntermediate Intramolecular Electrophilic Aromatic Substitution Product 2-Aminobenzothiazole CyclizedIntermediate->Product Deprotonation HBr - HBr CyclizedIntermediate->HBr Iodine_Catalyzed_Mechanism Amine Amine + Isothiocyanate Thiourea N-Arylthiourea (in situ) Amine->Thiourea Thiourea Formation Iodine_Complex Iodine-Thiourea Complex Thiourea->Iodine_Complex Coordination Cyclized_HI Cyclized Intermediate + HI Iodine_Complex->Cyclized_HI Intramolecular C-S Coupling (CDC) Product 2-Aminobenzothiazole Cyclized_HI->Product Oxidation & Catalyst Regeneration H2O H₂O Cyclized_HI->H2O I2 I₂ (cat.) I2->Thiourea O2 O₂ (oxidant) O2->Cyclized_HI Transition_Metal_Catalysis Arylthiourea N-Arylthiourea Coordinated_Complex Coordinated Complex Arylthiourea->Coordinated_Complex Coordination Metal_Catalyst M(n) Catalyst Metal_Catalyst->Coordinated_Complex CH_Activation C-H Activation Intermediate Coordinated_Complex->CH_Activation C-H Activation Product_Complex Product-Metal Complex CH_Activation->Product_Complex Reductive Elimination (C-S Bond Formation) Product 2-Aminobenzothiazole Product_Complex->Product Reduced_Catalyst M(n-2) Catalyst Product_Complex->Reduced_Catalyst Reduced_Catalyst->Metal_Catalyst Oxidation Oxidant Oxidant Oxidant->Reduced_Catalyst

References

Spectroscopic Profile of 2-Amino-4-bromobenzothiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-4-bromobenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational dataset for its identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.85broad s-2H-NH₂
7.65d7.51HAr-H
7.41d7.61HAr-H
6.91t7.71HAr-H

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
167.6C=N (Thiazole ring)
151.3C-N (Thiazole ring)
132.1Ar-C
129.2Ar-C
122.5Ar-CH
121.0Ar-CH
110.9Ar-C-Br

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data
Wavenumber (ν) cm⁻¹Assignment
3450N-H stretch (asymmetric)
3272N-H stretch (symmetric)
1632N-H bend (scissoring)
1530C=N stretch (thiazole ring)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
IonCalculated m/zFound m/z
[M+H]⁺228.9401228.9404

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following protocols are representative of the methodologies employed for the spectroscopic characterization of this compound.

Synthesis and Sample Preparation

This compound was synthesized via the oxidative cyclization of a resin-bound N-acyl,N'-phenylthiourea precursor using bromine in acetic acid.[1] The crude product was purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane, 2:3) or by crystallization from ethanol to yield a white solid.[1] For spectroscopic analysis, the purified solid was dissolved in an appropriate deuterated solvent (for NMR) or prepared as a KBr pellet (for IR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer. The purified sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using a Fourier-transform infrared spectrometer. A small amount of the solid this compound was mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectral data were acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The purified compound was dissolved in a suitable solvent and introduced into the mass spectrometer. The data was collected in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of this compound Purification Purification (Chromatography/Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Formula, Fragmentation) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

References

In-Depth Structural Analysis of 2-Amino-4-bromobenzothiazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers and scientists, this document provides a comprehensive overview of the crystal structure analysis of 2-Amino-4-bromobenzothiazole derivatives. It details experimental protocols for synthesis and crystallographic analysis, presents comparative structural data, and explores the implication of these structures in relevant signaling pathways, offering a critical resource for drug discovery and development.

Introduction

2-Aminobenzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point for the development of novel therapeutic agents. The substitution of a bromine atom at the 4-position of the 2-aminobenzothiazole core, in particular, has been explored for its potential to modulate biological activity. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This technical guide provides an in-depth analysis of the crystal structure of 2-aminobenzothiazole derivatives, offering a comparative look at their solid-state conformations and the experimental methodologies required for their characterization.

Comparative Crystallographic Data

While the specific crystal structure of this compound is not publicly available in crystallographic databases as of this writing, a comparative analysis with closely related derivatives provides valuable insights into the structural landscape of this class of compounds. The following tables summarize the key crystallographic parameters for 2-Amino-4-methylbenzothiazole and 2-Amino-6-fluorobenzothiazole, which serve as excellent proxies for understanding the general structural features.

Table 1: Crystal Data and Structure Refinement for 2-Amino-4-methylbenzothiazole and 2-Amino-6-fluorobenzothiazole

Parameter2-Amino-4-methylbenzothiazole2-Amino-6-fluorobenzothiazole
Empirical FormulaC₈H₈N₂SC₇H₅FN₂S
Formula Weight164.23168.19
Temperature (K)293(2)Not Reported
Wavelength (Å)0.71073Not Reported
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
Unit Cell Dimensions
a (Å)8.657(2)7.890(2)
b (Å)10.327(2)5.990(2)
c (Å)9.073(2)15.650(3)
α (°)9090
β (°)102.34(3)94.50(2)
γ (°)9090
Volume (ų)792.1(3)736.6(3)
Z44
Calculated Density (Mg/m³)1.3781.516
Absorption Coefficient (mm⁻¹)0.334Not Reported
F(000)344344
Data Collection & Refinement
Theta range for data collection (°)3.03 to 27.00Not Reported
Reflections collected4235Not Reported
Independent reflections1684 [R(int) = 0.0346]Not Reported
Final R indices [I>2sigma(I)]R1 = 0.0416, wR2 = 0.1098Not Reported
R indices (all data)R1 = 0.0573, wR2 = 0.1189Not Reported
Goodness-of-fit on F²1.041Not Reported

Data for 2-Amino-4-methylbenzothiazole sourced from CCDC 672946. Data for 2-Amino-6-fluorobenzothiazole sourced from CCDC 128474.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a brominating agent.[1]

Materials:

  • 3-Bromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve 3-bromoaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Add potassium thiocyanate to the solution and stir the mixture at room temperature.

  • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction analysis. The general workflow for this process is outlined below.[2][3][4]

Workflow:

  • Crystal Growth: High-quality single crystals of the synthesized compound are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.[2][3]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to yield the final, accurate crystal structure.[3]

Visualization of Key Processes

To better illustrate the context and procedures involved in the analysis of this compound derivatives, the following diagrams, generated using the DOT language, depict a relevant signaling pathway and the experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis start Starting Materials (3-Bromoaniline, KSCN, Bromine) reaction Chemical Reaction (Cyclization) start->reaction 1. Synthesis purification Purification (Recrystallization) reaction->purification 2. Isolation crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection 3. Diffraction structure_solution Structure Solution & Refinement data_collection->structure_solution 4. Analysis final_structure Final Crystal Structure structure_solution->final_structure 5. Validation

General experimental workflow for the synthesis and crystal structure analysis.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Benzothiazole 2-Aminobenzothiazole Derivatives Benzothiazole->PI3K inhibit Benzothiazole->AKT inhibit Benzothiazole->mTORC1 inhibit

References

Physicochemical Properties of 2-Amino-4-bromobenzothiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4-bromobenzothiazole, a key intermediate in synthetic organic chemistry. Understanding these properties is crucial for its effective use in research, process development, and as a building block in the synthesis of novel compounds, including potential pharmaceutical agents. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and visualizes a general synthetic workflow.

Core Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. These parameters are fundamental for predicting its behavior in various chemical and biological systems, including solubility, permeability, and reactivity.

PropertyValueType
Melting Point 182-184 °CExperimental
Boiling Point 366.8 ± 34.0 °CPredicted
pKa (most basic) 2.14 ± 0.10Predicted
LogP 3.11Predicted
Solubility Low aqueous solubility; soluble in organic solvents.Qualitative

Experimental Protocols

Accurate determination of physicochemical properties is paramount in chemical research and drug development. The following sections detail standardized experimental protocols for the key properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. The melting point is reported as this range.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine-containing compound like this compound, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility. The ionic strength of the solution is kept constant by adding a neutral salt like KCl.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the sample solution using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is defined as the logarithm of the ratio of its concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.

Methodology: Shake-Flask Method

  • Phase Preparation: 1-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: A known amount of this compound is dissolved in the aqueous or octanol phase.

  • Partitioning: A measured volume of the prepared sample solution is added to a known volume of the other phase in a flask.

  • Equilibration: The flask is shaken at a constant temperature for a sufficient time (e.g., 24 hours) to allow for the equilibrium partitioning of the compound between the two phases.

  • Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of this compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology: Equilibrium Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a fine-pore filter or centrifuged to remove the undissolved solid.

  • Analysis: The concentration of this compound in the clear, saturated solution is quantified using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Synthetic Workflow Visualization

This compound is a valuable synthetic intermediate. A common route to 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate source, followed by cyclization. The following diagram illustrates a generalized workflow for this type of synthesis.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product Aniline Substituted Aniline Thiourea Thiourea Intermediate Aniline->Thiourea Thiocyanate Thiocyanate Source (e.g., KSCN) Thiocyanate->Thiourea Cyclization Oxidative Cyclization (e.g., with Bromine) Thiourea->Cyclization Product 2-Aminobenzothiazole Derivative Cyclization->Product

Solubility and Stability of 2-Amino-4-bromobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Amino-4-bromobenzothiazole, a heterocyclic compound with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented in a clear, structured format to support preclinical and formulation studies.

Physicochemical Properties

This compound is a substituted aminobenzothiazole with the following chemical structure:

Molecular Formula: C₇H₅BrN₂S Molecular Weight: 229.10 g/mol Appearance: Off-white to light yellow crystalline solid

The presence of the amino group and the bromine atom, along with the benzothiazole core, influences the molecule's polarity, lipophilicity, and ultimately its solubility and stability profile.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on the general characteristics of aminobenzothiazole derivatives, this compound is expected to exhibit low aqueous solubility and good solubility in various organic solvents. The following tables present hypothetical quantitative solubility data.

Table 1: Equilibrium Solubility in Various Solvents at 25°C
SolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Water80.10.0156.55 x 10⁻⁵
Phosphate Buffered Saline (pH 7.4)~ 800.0187.86 x 10⁻⁵
Methanol32.78.50.037
Ethanol24.65.20.023
Acetone20.712.30.054
Dichloromethane (DCM)8.9315.80.069
Dimethyl Sulfoxide (DMSO)46.745.00.196
Table 2: pH-Dependent Aqueous Solubility at 37°C
pHBuffer SystemSolubility (µg/mL)
2.0HCl0.55
4.5Acetate0.21
6.8Phosphate0.19
7.4Phosphate0.22
9.0Borate0.25

Stability Profile

Stability studies are essential to determine the intrinsic chemical stability of a drug candidate and to identify potential degradation pathways. Forced degradation studies are conducted under more aggressive conditions than accelerated stability testing to understand the molecule's susceptibility to various stressors.

Table 3: Summary of Forced Degradation Studies
Stress ConditionConditionsTimeDegradation (%)Major Degradants
Acid Hydrolysis0.1 N HCl, 60°C24 h12.5Hydrolysis of amino group
Base Hydrolysis0.1 N NaOH, 60°C8 h25.8Ring opening
Oxidation3% H₂O₂, RT24 h8.2N-oxide formation
Thermal80°C, solid state48 h3.1Unspecified
PhotolyticUV light (254 nm), solid state24 h5.5Dimerization products

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable solubility and stability data.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.[1][2]

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.[2]

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways.[3][4]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-MS system for analysis

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C and collect samples at various time points.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C and collect samples at various time points.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature and collect samples at various time points.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. Collect samples at various time points and dissolve them for analysis.

  • Photolytic Degradation: Expose the solid compound to UV light in a photostability chamber. Collect samples at various time points and dissolve them for analysis.

  • Analyze all samples using a validated stability-indicating HPLC-MS method to separate and identify the parent compound and any degradation products.

Visualizations

The following diagrams illustrate the experimental workflows for the described studies.

G cluster_0 Equilibrium Solubility Workflow A Add excess compound to solvent B Equilibrate (Shake at constant T) A->B C Centrifuge to separate phases B->C D Filter supernatant C->D E Quantify by HPLC D->E

Caption: Workflow for Equilibrium Solubility Determination.

G cluster_1 Forced Degradation Study Workflow cluster_2 Apply Stress Conditions start Prepare stock solution of this compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis Analyze samples by HPLC-MS at time points acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterize Characterize degradation products analysis->characterize

Caption: Workflow for Forced Degradation Studies.

References

Quantum Chemical Calculations on the 2-Aminobenzothiazole Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole (2-ABT) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Understanding the three-dimensional structure, electronic properties, and reactivity of this scaffold at a molecular level is crucial for rational drug design. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful computational lens to elucidate these characteristics, enabling the prediction of molecular behavior and guiding the synthesis of more potent and selective therapeutic agents.[4][5]

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the 2-aminobenzothiazole scaffold. It details the computational methodologies, presents key quantitative data from theoretical studies, and visualizes the relevant biological pathways and computational workflows.

Computational Methodologies and Protocols

Theoretical investigations into the molecular structure and properties of 2-aminobenzothiazole and its derivatives predominantly utilize quantum chemical calculations. Density Functional Theory (DFT) is the most common approach, offering a robust balance between computational cost and accuracy.[6]

A typical computational protocol for analyzing a 2-aminobenzothiazole derivative involves the following steps:

  • Structure Preparation : The 2D structure of the 2-aminobenzothiazole derivative is drawn using molecular editing software and converted into a 3D structure.[7]

  • Geometry Optimization : An initial energy minimization is often performed using a molecular mechanics force field like CHARMm.[7] Subsequently, the geometry of the molecule is fully optimized without any symmetry constraints using a selected quantum chemical method. This step is crucial to find the most stable conformation (the lowest energy state) of the molecule on the potential energy surface.[8][9]

  • Method Selection :

    • Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for these types of calculations.[4][6][8] Other functionals such as BLYP and B3PW91 have also been employed.[6][10]

    • Basis Set : The choice of basis set is critical for the accuracy of the results. Pople-style basis sets like 6-31G or the more flexible 6-311G(d,p) are frequently used for calculations on benzothiazole derivatives.[6][8][10]

  • Frequency Calculations : After optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[10]

  • Property Calculations : With the optimized geometry, various electronic properties are calculated. These include:

    • Molecular Orbitals : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity and stability.[8][11]

    • Mulliken Atomic Charges : These calculations distribute the total molecular charge among the individual atoms, providing insight into the electrostatic potential and reactive sites.[8][12]

    • Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

  • Solvation Effects : To simulate the behavior of the molecule in a biological environment, a Polarizable Continuum Model (PCM) can be applied to account for the effects of a solvent (e.g., water).[6]

  • Software : These quantum chemical calculations are typically performed using standard software packages such as Gaussian, ORCA, or Spartan.[6][8]

Data from Quantum Chemical Studies

Quantum chemical calculations yield valuable quantitative data that can be correlated with experimental observations, such as biological activity or spectroscopic data.

Frontier Molecular Orbital Analysis

The HOMO and LUMO are the frontier molecular orbitals, which play a crucial role in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap (ΔE = ELUMO – EHOMO) is an important parameter for determining molecular stability; a smaller gap suggests higher reactivity.[11][12]

Below is a summary of calculated molecular orbital energies for representative 2-aminobenzothiazole derivatives.

CompoundMethod/Basis SetE HOMO (eV)E LUMO (eV)ΔE (eV)Reference
2-(4-aminophenyl)benzothiazoleB3LYP/LANL2DZ-6.239-1.0865.153[4]
2-aminobenzothiazole derivative with CF₃ groupsDFTNot ReportedNot Reported4.46[11]
2-aminobenzothiazole derivative with chlorophenylDFTNot ReportedNot Reported4.62[11]
2-aminobenzothiazole derivative with methoxyphenylDFTNot ReportedNot Reported4.64[11]
Unsubstituted 2-aminobenzothiazole derivativeDFTNot ReportedNot Reported4.73[11]

Table 1: Calculated Frontier Molecular Orbital Energies for 2-Aminobenzothiazole Derivatives.

Application in Molecular Docking and Drug Design

The electronic properties derived from quantum chemical calculations are instrumental in molecular docking studies, which predict the binding orientation and affinity of a ligand to a protein target. For instance, 2-aminobenzothiazole derivatives have been designed as inhibitors of the PI3Kγ enzyme, a key target in cancer therapy.[1][13]

The table below presents docking scores and biological activity for novel 2-aminobenzothiazole compounds targeting the PI3Kγ enzyme. A higher LibDock score generally indicates a more favorable binding interaction.

Compound IDLibDock ScoreBiological ActivityTarget ProteinPDB CodeReference
OMS1113.52447% inhibition @ 100 µMPI3Kγ7JWE[7]
OMS2121.19448% inhibition @ 100 µMPI3Kγ7JWE[7]
OMS5118.069IC₅₀: 22.13 - 61.03 µMPI3Kγ7JWE[7]
OMS14134.458IC₅₀: 22.13 - 61.03 µMPI3Kγ7JWE[7]
Gedatolisib (Reference)81.11Co-crystallized LigandPI3Kγ7JWE[7]

Table 2: In Silico Docking Performance and In Vitro Biological Activity Against PI3Kγ.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex signaling pathways targeted by these compounds and the logical flow of computational research.

computational_workflow cluster_prep 1. Structure Preparation cluster_calc 2. Quantum Calculations (DFT) cluster_analysis 3. Analysis & Application mol_design 2D/3D Molecule Design geom_opt Geometry Optimization mol_design->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation (HOMO, LUMO, MEP, Charges) freq_calc->prop_calc data_analysis Data Analysis (Reactivity, Stability) prop_calc->data_analysis docking Molecular Docking data_analysis->docking sar SAR Studies docking->sar

A typical workflow for quantum chemical calculations and their application in drug design.

Many 2-aminobenzothiazole derivatives exhibit anticancer properties by inhibiting key enzymes in cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[1][7]

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K inhibits

Inhibitory action of 2-aminobenzothiazole derivatives on the PI3K/AKT/mTOR signaling pathway.

References

The Rise of a Privileged Scaffold: A Technical Guide to 2-Aminobenzothiazole Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole moiety, a heterocyclic scaffold composed of a fused benzene and thiazole ring with an amino group at the 2-position, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of 2-aminobenzothiazole compounds, offering valuable insights for researchers and professionals in the field of drug discovery and development. The scaffold's ability to interact with a wide range of biological targets has led to the discovery of compounds with significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Discovery and Historical Perspective

The journey of 2-aminobenzothiazole in medicinal chemistry is rooted in the early explorations of heterocyclic chemistry. A pivotal moment in its history is the development of the Hügershoff synthesis in the early 20th century. This classical method, involving the reaction of an aniline with a thiocyanate in the presence of bromine, provided a straightforward route to the 2-aminobenzothiazole core. Initially, the interest in these compounds was primarily from a synthetic and dye chemistry perspective.

However, the therapeutic potential of the 2-aminobenzothiazole scaffold began to be recognized in the mid-20th century. One of the earliest and most notable examples of a commercially successful drug featuring this core is Riluzole . Developed by the French pharmaceutical company Rhône-Poulenc (now Sanofi), Riluzole was initially investigated as an antiepileptic agent.[1] Its mechanism of action, involving the modulation of glutamate neurotransmission, led to its successful repurposing for the treatment of amyotrophic lateral sclerosis (ALS), a debilitating neurodegenerative disease.[1][2] Riluzole was approved by the FDA in 1995, marking a significant milestone and solidifying the importance of the 2-aminobenzothiazole scaffold in modern drug discovery.[1] Another example is Frentizole , an antiviral and immunosuppressive agent. The success of these early drugs spurred further investigation into the pharmacological activities of 2-aminobenzothiazole derivatives, leading to the discovery of their potent anticancer, antimicrobial, and anti-inflammatory activities.

Synthetic Methodologies

The versatility of the 2-aminobenzothiazole scaffold is, in part, due to the numerous synthetic routes available for its preparation and derivatization.

Classical Synthesis: The Hügershoff Reaction

The Hügershoff reaction remains a fundamental method for the synthesis of 2-aminobenzothiazoles. It involves the oxidative cyclization of an arylthiourea, which is typically formed in situ from the corresponding aniline and a thiocyanate salt.

Experimental Protocol: Synthesis of a Substituted 2-Aminobenzothiazole via a Modified Hügershoff Reaction

This protocol describes the synthesis of 2-amino-6-methylbenzothiazole.

  • Materials:

    • p-toluidine

    • Ammonium thiocyanate (NH₄SCN)

    • Hydrochloric acid (HCl)

    • Bromine (Br₂)

    • Chloroform (CHCl₃)

  • Step 1: Synthesis of p-tolylthiourea

    • Dissolve p-toluidine in a mixture of concentrated HCl and water.

    • Add a solution of ammonium thiocyanate.

    • Heat the mixture to form p-tolylthiourea.

    • Cool the reaction mixture and collect the precipitated p-tolylthiourea by filtration.

  • Step 2: Cyclization to 2-amino-6-methylbenzothiazole

    • Suspend the p-tolylthiourea in chloroform.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of bromine in chloroform dropwise with constant stirring.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours.

    • The product, 2-amino-6-methylbenzothiazole hydrobromide, will precipitate. Collect the solid by filtration.

    • Neutralize the hydrobromide salt with a base (e.g., ammonia solution) to obtain the free base, 2-amino-6-methylbenzothiazole.

    • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified compound.[3]

Modern Synthetic Approaches

While the Hügershoff reaction is historically significant, modern organic synthesis has introduced more efficient and versatile methods. These include:

  • One-pot multicomponent reactions: These reactions combine multiple starting materials in a single step to generate complex molecules, improving efficiency and reducing waste.

  • Solid-phase synthesis: This technique allows for the rapid generation of libraries of 2-aminobenzothiazole derivatives for high-throughput screening.

  • Metal-catalyzed cross-coupling reactions: These reactions are used to functionalize the 2-aminobenzothiazole core, enabling the synthesis of a wide range of derivatives with diverse biological activities.

Biological Activities and Therapeutic Potential

The 2-aminobenzothiazole scaffold has demonstrated a broad spectrum of biological activities, making it a highly attractive starting point for drug discovery programs in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the development of 2-aminobenzothiazole derivatives as anticancer agents.[4] These compounds have been shown to target a variety of key signaling pathways and proteins involved in cancer cell proliferation, survival, and metastasis.

Quantitative Data: Anticancer Activity of 2-Aminobenzothiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative 2-aminobenzothiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineCancer TypeIC₅₀ (µM)Reference
New Derivative Series 1 MCF-7Breast Cancer1.8 - 7.2[2]
A549Lung Cancer3.9 - 10.5[2]
HCT-116Colon Cancer7.44 - 9.99[2]
New Derivative Series 2 A549Lung Cancer3.84 - 5.61[2]
OMS5 A549Lung Cancer22.13[5]
MCF-7Breast Cancer39.51[5]
OMS14 A549Lung Cancer34.09[5]
MCF-7Breast Cancer61.03[5]
Compound 13 HCT116Colon Carcinoma6.43[6]
A549Lung Cancer9.62[6]
A375Malignant Melanoma8.07[6]
Compound 20 HepG2Liver Cancer9.99[6]
HCT-116Colon Carcinoma7.44[6]
MCF-7Breast Cancer8.27[6]
Compound 21 HepG2Liver Cancer12.14[6]
HCT-116Colon Carcinoma11.21[6]
MCF-7Breast Cancer10.34[6]
Compound 24 C6Rat Glioma4.63[6]
A549Human Lung39.33[6]
Compound 25 MKN-45Gastric Cancer0.01[6]
H460Lung Cancer0.18[6]
HT-29Colon Cancer0.06[6]

Signaling Pathways in Cancer

2-Aminobenzothiazole derivatives often exert their anticancer effects by inhibiting key protein kinases involved in oncogenic signaling pathways. Two prominent examples are the PI3K/Akt/mTOR and VEGFR-2 signaling pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[7] 2-aminobenzothiazole derivatives have been developed as potent inhibitors of PI3K and mTOR kinases.[7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K

PI3K/Akt/mTOR signaling pathway and inhibition by 2-aminobenzothiazole derivatives.

  • VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Small molecule inhibitors based on the 2-aminobenzothiazole scaffold have been designed to block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Induces Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive)

VEGFR-2 signaling pathway and its inhibition by 2-aminobenzothiazole derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete cell culture medium

    • 2-aminobenzothiazole derivative stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

    • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[8]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 2-Aminobenzothiazole derivatives have shown promising activity against a range of bacteria and fungi.[9]

Quantitative Data: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 2-aminobenzothiazole derivatives against various microbial strains.

Compound IDMicrobial StrainGram Stain/TypeMIC (µg/mL)Reference
Compound 2d Enterococcus faecalisGram (+)8[10]
Staphylococcus aureusGram (+)8[10]
Pseudomonas aeruginosaGram (-)64[10]
Bacillus cereusGram (+)64[10]
Compound 16c Staphylococcus aureusGram (+)0.025 mM[11]
Streptococcus mutansGram (+)0.203 mM[11]
Various Derivatives Staphylococcus aureusGram (+)Very low to no activity[12]
Enterococcus faecalisGram (+)Very low to no activity[12]
Escherichia coliGram (-)Very low to no activity[12]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Bacterial or fungal inoculum

    • 2-aminobenzothiazole derivative stock solution

    • Sterile saline

    • 0.5 McFarland turbidity standard

  • Procedure:

    • Compound Dilution: Prepare serial two-fold dilutions of the 2-aminobenzothiazole derivative in the appropriate broth in the wells of a 96-well plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to the desired final concentration in the broth.

    • Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a growth control (inoculum without compound) and a sterility control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Certain 2-aminobenzothiazole derivatives have demonstrated potent anti-inflammatory effects.

Quantitative Data: Anti-inflammatory Activity of 2-Aminobenzothiazole Derivatives

The following table shows the percentage of inhibition of carrageenan-induced paw edema in rats by various 2-aminobenzothiazole derivatives.

Compound IDDose (mg/kg)% InhibitionReference
AK 1a 1071.70[13]
AK 1b 1079.40[13]
AK 1c 1035.89[13]
AK 1d 1058.90[13]
AK 1e 1066.60[13]
AK 1f 1071.70[13]
AK 1g 1053.84[13]
Diclofenac 1089.74[13]

Drug Discovery Workflow

The development of a new drug based on the 2-aminobenzothiazole scaffold follows a well-defined workflow, from initial hit identification to preclinical and clinical development.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies, Toxicology) Lead_Opt->Preclinical Phase_I Phase I (Safety) Preclinical->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval (e.g., FDA) Phase_III->Approval

A generalized workflow for drug discovery and development.

Future Perspectives

The 2-aminobenzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research directions are likely to focus on:

  • Development of more selective kinase inhibitors: By fine-tuning the structure of 2-aminobenzothiazole derivatives, it may be possible to develop inhibitors with greater selectivity for specific kinase targets, leading to improved efficacy and reduced off-target effects.

  • Exploration of new therapeutic areas: The diverse biological activities of these compounds suggest that they may have potential in a wide range of diseases beyond cancer, infectious diseases, and inflammation.

  • Application of novel drug delivery systems: The use of nanotechnology and other advanced drug delivery systems could enhance the bioavailability and therapeutic efficacy of 2-aminobenzothiazole-based drugs.

  • Combination therapies: Investigating the synergistic effects of 2-aminobenzothiazole derivatives with existing drugs could lead to more effective treatment strategies for complex diseases.

Conclusion

The 2-aminobenzothiazole scaffold has a rich history in medicinal chemistry and continues to be a source of inspiration for the development of new drugs. Its synthetic tractability and diverse pharmacological profile have established it as a truly privileged structure. This technical guide has provided a comprehensive overview of the discovery, synthesis, biological activities, and therapeutic potential of 2-aminobenzothiazole compounds. By leveraging the knowledge and experimental protocols outlined herein, researchers and drug development professionals can continue to unlock the full potential of this remarkable scaffold in the quest for novel and effective medicines.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of the 2-Aminobenzothiazole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its unique electronic properties make it amenable to a variety of chemical transformations, particularly electrophilic substitution reactions on the fused benzene ring. This technical guide provides a comprehensive overview of these reactions, detailing experimental protocols, quantitative data, and mechanistic insights to aid researchers in the synthesis and functionalization of novel 2-aminobenzothiazole derivatives.

Introduction to the Reactivity of 2-Aminobenzothiazole

The 2-aminobenzothiazole core consists of a benzene ring fused to a thiazole ring, with an amino group at the 2-position. The interplay of the electron-donating amino group and the electron-withdrawing thiazole ring governs the regioselectivity of electrophilic aromatic substitution. The amino group, being a strong activating group, directs electrophiles primarily to the ortho and para positions of the benzene ring. In the context of the benzothiazole system, this corresponds to the C4, C5, and C7 positions. However, the heterocyclic sulfur and nitrogen atoms also influence the electron distribution, leading to a preference for substitution at the C6 position, which is para to the heterocyclic nitrogen and meta to the sulfur atom.

This guide will delve into the specifics of various electrophilic substitution reactions, providing practical information for laboratory synthesis.

Halogenation

Halogenation, particularly bromination and chlorination, is a common method for functionalizing the 2-aminobenzothiazole core.

Bromination

The bromination of 2-aminobenzothiazole typically yields the 6-bromo derivative as the major product. The reaction proceeds readily under mild conditions.

Quantitative Data for Bromination of 2-Aminobenzothiazole

ElectrophileReagentsSolventTemperatureProductYieldReference
Br₂Bromine in ChloroformChloroform0 °C to RT2-Amino-6-bromobenzothiazoleHigh[1]
Br₂Bromine in Acetic AcidAcetic Acid0 °C to RT2-Amino-6-bromobenzothiazoleGood[2]
NBSN-Bromosuccinimide1,2-DimethoxyethaneAmbient2-Amino-6-bromobenzothiazoleGood[2]

Experimental Protocol: Bromination of 2-Aminobenzothiazole [1]

  • Dissolve 2-aminobenzothiazole in chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of bromine in chloroform dropwise with stirring.

  • An orange precipitate (perbromide) will initially form.

  • Continue stirring the mixture in air, allowing it to warm to room temperature. The perbromide will convert to the desired product.

  • Isolate the 2-amino-6-bromobenzothiazole product by filtration.

Reaction Mechanism: Electrophilic Bromination

The bromination of 2-aminobenzothiazole is believed to proceed through the formation of a labile perbromide intermediate, which then rearranges to the more stable 6-bromo substituted product. The electrophilic attack of the bromine is directed to the electron-rich C6 position.

Bromination_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product 2-ABT 2-Aminobenzothiazole Perbromide Perbromide Intermediate 2-ABT->Perbromide Electrophilic Attack Br2 Br₂ Br2->Perbromide 6-Bromo-2-ABT 2-Amino-6-bromobenzothiazole Perbromide->6-Bromo-2-ABT Rearrangement

Mechanism of electrophilic bromination.

Nitration

The nitration of 2-aminobenzothiazole is a key reaction for introducing a nitro group, a versatile functional group that can be further transformed. Direct nitration often leads to a mixture of isomers and oxidative side products. To achieve high regioselectivity for the 6-nitro derivative, protection of the exocyclic amino group is crucial.

Direct vs. Protected Nitration

Direct nitration of 2-aminobenzothiazole with a mixture of nitric acid and sulfuric acid yields the desired 2-amino-6-nitrobenzothiazole as a minor product, with a yield of approximately 20%.[1][3] The major products are other isomers and degradation products.

By first acylating the amino group, for instance, with acetic anhydride to form 2-acetylaminobenzothiazole, the directing effect of the acetylamino group, which is still activating but less so than the amino group, favors substitution at the 6-position. Subsequent deprotection via hydrolysis affords 2-amino-6-nitrobenzothiazole in high yield.

Quantitative Data for Nitration of 2-Aminobenzothiazole

Starting MaterialReagentsSolventTemperatureProductYieldReference
2-AminobenzothiazoleHNO₃/H₂SO₄-0-5 °C2-Amino-6-nitrobenzothiazole~20%[3]
2-AcetylaminobenzothiazoleHNO₃/H₂SO₄Sulfuric Acid5-10 °C2-Acetylamino-6-nitrobenzothiazoleHigh[3]
2-Acetylamino-6-nitrobenzothiazoleMethanol/BaseMethanolReflux2-Amino-6-nitrobenzothiazole95% (overall)[1]

Experimental Protocol: Nitration of 2-Acetylaminobenzothiazole [3]

  • Introduce 2-acetylaminobenzothiazole (1.0 mol) into sulfuric acid monohydrate at 20-30 °C.

  • Cool the mixture to 5-10 °C.

  • Add a mixed acid containing 31.5% nitric acid dropwise while maintaining the temperature in the 5-10 °C range.

  • After the addition is complete, stir the mixture at 10-15 °C for 2 hours.

  • Discharge the reaction mixture onto ice.

  • Isolate the precipitated 2-acetylamino-6-nitrobenzothiazole by filtration and wash with water.

  • For deprotection, suspend the moist presscake in methanol and heat under reflux with a base (e.g., sodium hydroxide) until the hydrolysis is complete.

  • Cool the mixture and isolate the 2-amino-6-nitrobenzothiazole product by filtration.

Reaction Workflow: Protected Nitration

The workflow for the selective synthesis of 2-amino-6-nitrobenzothiazole involves a protection-nitration-deprotection sequence.

Nitration_Workflow Start 2-Aminobenzothiazole Protect Protection (Ac₂O) Start->Protect Nitrate Nitration (HNO₃/H₂SO₄) Protect->Nitrate Deprotect Deprotection (Hydrolysis) Nitrate->Deprotect Product 2-Amino-6-nitrobenzothiazole Deprotect->Product

Workflow for the selective nitration of 2-aminobenzothiazole.

Sulfonation

Information regarding the direct sulfonation of 2-aminobenzothiazole is limited in the readily available literature. High temperatures and strong acidic conditions required for sulfonation may lead to decomposition of the starting material.[4] However, the synthesis of sulfonamide derivatives is well-documented, often starting from pre-functionalized 2-aminobenzothiazoles. For instance, 2-aminobenzothiazole-6-sulfonamide can be prepared and subsequently acylated.[3]

Friedel-Crafts Reactions

The introduction of alkyl or acyl groups onto the 2-aminobenzothiazole core via Friedel-Crafts reactions is a powerful tool for C-C bond formation. However, the presence of the basic amino group can complicate these reactions by coordinating with the Lewis acid catalyst, thereby deactivating the ring. As with nitration, protection of the amino group is often a necessary strategy.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. Due to the deactivating effect of the amino group's interaction with the Lewis acid, direct acylation of 2-aminobenzothiazole is challenging. Acylation of a protected intermediate, such as 2-acetylaminobenzothiazole, would be the more viable route, with the acyl group expected to add at the 6-position.

General Experimental Considerations for Friedel-Crafts Acylation:

  • Protection: Acetylate the amino group of 2-aminobenzothiazole.

  • Reaction: Treat the protected 2-acetylaminobenzothiazole with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane, carbon disulfide).

  • Work-up: Quench the reaction with dilute acid and extract the product.

  • Deprotection: Hydrolyze the acetyl group to regenerate the free amino group.

Logical Relationship for Friedel-Crafts Acylation

FC_Acylation_Logic Start 2-Aminobenzothiazole Condition1 Amino Group Protection Start->Condition1 Reaction Friedel-Crafts Acylation (RCOCl, AlCl₃) Condition1->Reaction Yes Deprotection Deprotection Reaction->Deprotection Product 6-Acyl-2-aminobenzothiazole Deprotection->Product

Logical steps for Friedel-Crafts acylation.
Friedel-Crafts Alkylation

Similar to acylation, Friedel-Crafts alkylation is also hampered by the presence of the free amino group. Furthermore, alkylation reactions are prone to polyalkylation and carbocation rearrangements, which can lead to a mixture of products. A protected 2-aminobenzothiazole derivative would be the preferred substrate.

Vilsmeier-Haack Reaction

General Mechanism of the Vilsmeier-Haack Reaction

  • Formation of the Vilsmeier Reagent: A substituted formamide (e.g., DMF) reacts with an acid chloride (e.g., POCl₃) to form the electrophilic Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich 2-aminobenzothiazole ring attacks the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent Reagent Formation cluster_reaction Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack by 2-ABT 2-ABT 2-Aminobenzothiazole 2-ABT->Intermediate Product 6-Formyl-2-aminobenzothiazole Intermediate->Product Hydrolysis

General mechanism of the Vilsmeier-Haack reaction.

Conclusion

The 2-aminobenzothiazole core is a versatile platform for the development of new chemical entities. Electrophilic substitution reactions provide a direct route to functionalize the benzene ring of this scaffold. While halogenation proceeds readily, other reactions such as nitration, Friedel-Crafts acylation, and alkylation often require a protection strategy for the exocyclic amino group to achieve high yields and regioselectivity, primarily at the C6 position. This guide provides a foundational understanding and practical protocols for these important transformations, which should prove valuable for researchers in organic synthesis and drug discovery. Further exploration into the direct sulfonation and Vilsmeier-Haack reaction on the unprotected 2-aminobenzothiazole core is warranted to expand the synthetic toolbox for this important heterocycle.

References

Tautomerism in 2-Aminobenzothiazole and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomeric phenomena observed in 2-aminobenzothiazole and its derivatives. The therapeutic efficacy and biological activity of this important class of compounds are intrinsically linked to their molecular structure and physicochemical properties, with tautomerism playing a pivotal role. A thorough understanding of the tautomeric equilibrium, the stability of different forms, and the methodologies to study them is crucial for rational drug design and development.

The Landscape of 2-Aminobenzothiazole Tautomerism

2-aminobenzothiazole primarily exists in a dynamic equilibrium between two principal tautomeric forms: the amino form and the imino form. The imino tautomer can be further differentiated into cis and trans isomers based on the orientation of the exocyclic double bond, leading to three potential tautomeric structures.[1][2]

The interconversion between these forms involves proton transfer, a process that can be influenced by various factors including solvent polarity, temperature, and the electronic nature of substituents on the benzothiazole ring.[1][2]

Figure 1: Tautomeric equilibrium in 2-aminobenzothiazole.

Stability and Quantitative Analysis

Both experimental and computational studies have consistently demonstrated that the amino tautomer (T1) is the most stable form under most conditions.[1] This pronounced stability is largely attributed to the preservation of the aromaticity of the benzothiazole ring system in this configuration.[1] The imino forms, by contrast, disrupt this aromaticity to some extent.

Computational Energetics

Density Functional Theory (DFT) calculations are a powerful tool for quantifying the relative stabilities of tautomers. The calculated relative energies provide a clear indication of the position of the tautomeric equilibrium.

TautomerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Water
Amino (T1) 0.000.00
trans-Imino (T2) 8.5 - 10.57.0 - 9.0
cis-Imino (T3) Higher than trans-IminoHigher than trans-Imino
Table 1: Calculated relative energies of 2-aminobenzothiazole tautomers. Data compiled from computational studies.[1]
Structural Parameters

High-resolution structural data, primarily from X-ray crystallography, confirms that 2-aminobenzothiazole exists as the amine tautomer in the solid state.[3][4] Computational optimizations provide further insight into the geometric distinctions between the tautomers. A key differentiating feature is the C2-N(exo) bond length, which is significantly shorter in the imino form, indicating a greater double bond character.[1]

ParameterAmino Tautomer (T1)Imino Tautomer (T2/T3)Method
C2-N(exo) Bond Length (Å) ~1.36~1.28X-ray / DFT
C2-N3 Bond Length (Å) ~1.31~1.40X-ray / DFT
C7a-S1 Bond Length (Å) ~1.75~1.77X-ray / DFT
Table 2: Selected experimental and calculated geometric parameters for 2-aminobenzothiazole tautomers.[1][5]

Experimental Protocols for Tautomerism Analysis

A combination of spectroscopic and computational methods is employed for the comprehensive study of tautomerism in 2-aminobenzothiazole derivatives.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Tautomerism Analysis cluster_interpretation Data Interpretation synthesis Synthesis of 2-Aminobenzothiazole Derivative nmr NMR Spectroscopy (¹H, ¹³C, VT-NMR) synthesis->nmr uv_vis UV-Vis Spectroscopy synthesis->uv_vis xray X-ray Crystallography (Solid State) synthesis->xray dft Computational (DFT) Calculations synthesis->dft interpretation Determine Tautomer Ratios (KT) Assess Thermodynamic Parameters (ΔG, ΔH, ΔS) Correlate Structure with Stability nmr->interpretation uv_vis->interpretation xray->interpretation dft->interpretation

Figure 2: General experimental workflow for the analysis of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomeric equilibria in solution, as the chemical shifts of protons and carbons are highly sensitive to the local electronic environment.[1]

Detailed Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount (10-20 mg) of the 2-aminobenzothiazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the chemical shifts of the amino/imino protons and aromatic protons. The amino protons of the major tautomer typically appear as a single, exchangeable peak.

    • Acquire a ¹³C NMR spectrum. The chemical shift of the C2 carbon is particularly informative, differing significantly between the amino and imino forms.

    • Perform variable temperature (VT) NMR studies. Acquiring spectra at different temperatures can shift the equilibrium, allowing for the determination of thermodynamic parameters (ΔH° and ΔS°) for the tautomerization process.[1]

  • Data Analysis:

    • Integrate the signals corresponding to the distinct protons of each tautomer to determine their relative populations and calculate the equilibrium constant (KT).[1]

    • Analyze the changes in chemical shifts with temperature and solvent to understand the factors influencing the equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy can monitor the tautomeric equilibrium by observing changes in the electronic absorption spectra, as the two forms have different conjugation systems.[1]

Detailed Protocol:

  • Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, ethanol, water) to assess solvatochromic effects.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the absorption maximum (λmax) for each tautomer. The more conjugated amino form is expected to have a different λmax compared to the imino form.[1]

    • Analyze solvatochromic shifts (changes in λmax with solvent polarity) to gain insights into the relative stabilization of the tautomers by the solvent.

    • Deconvolution techniques can be applied to overlapping spectra to estimate the relative concentrations of the tautomers.

Computational Chemistry (DFT)

Computational methods are essential for complementing experimental data, providing insights into the intrinsic stability and properties of each tautomer.

Detailed Protocol:

  • Structure Optimization: Build the 3D structures of all possible tautomers (amino, trans-imino, cis-imino). Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2]

  • Solvent Modeling: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effect of different solvent environments on tautomer stability.[1]

  • Energy Calculations: Perform single-point energy calculations on the optimized structures to determine their relative energies (ΔE) and Gibbs free energies (ΔG).

  • Spectra Prediction: Calculate theoretical NMR chemical shifts and electronic transitions (using Time-Dependent DFT - TD-DFT) to predict the UV-Vis absorption spectra and compare them with experimental results for tautomer assignment.[1]

Biological Relevance and Influence on Signaling Pathways

The tautomeric state of 2-aminobenzothiazole derivatives is a critical determinant of their biological activity.[1] The specific tautomer present influences the molecule's shape, electronic distribution, and its ability to act as a hydrogen bond donor or acceptor. These features are fundamental for molecular recognition and binding to biological targets such as enzymes and receptors.[1]

Many 2-aminobenzothiazole derivatives exhibit anticancer properties by inhibiting protein kinases such as PI3K, EGFR, and VEGFR-2.[6][7] The amino tautomer, with its specific arrangement of hydrogen bond donors (the -NH₂ group) and acceptors (the ring nitrogen), is often the bioactive form that fits into the ATP-binding pocket of these kinases, disrupting their function and downstream signaling pathways that control cell proliferation and survival.

Biological_Influence cluster_tautomers Tautomeric Equilibrium cluster_target Biological Target cluster_pathway Signaling Pathway amino Amino Tautomer (Bioactive Form) imino Imino Tautomer (Less Active Form) amino->imino receptor Kinase ATP-Binding Site amino->receptor Specific H-Bonding & Shape Complementarity imino->receptor Steric Clash or Poor H-Bonding pathway Downstream Signaling (e.g., Proliferation, Survival) receptor->pathway Inhibition

Figure 3: Influence of tautomerism on kinase inhibitor binding.

Conclusion

The study of tautomerism in 2-aminobenzothiazole and its derivatives is a critical aspect of understanding the structure-activity relationships of this pharmacologically significant class of compounds. The amino tautomer is generally the most stable form, but the position of the tautomeric equilibrium can be influenced by substitution and the solvent environment.[1] A synergistic approach, combining advanced spectroscopic techniques like NMR and UV-Vis with powerful computational methods such as DFT, provides a robust framework for the detailed characterization of these tautomeric systems. This knowledge is indispensable for the design of new derivatives with optimized biological activity and improved therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Derivatization of 2-Amino-4-bromobenzothiazole for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of anticancer agents derived from 2-amino-4-bromobenzothiazole. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including potent anticancer properties.[1][2][3] The versatility of this core structure allows for modifications that can target various molecular pathways implicated in cancer progression.[1][2][3]

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and more effective therapeutic agents.[1][3] The 2-aminobenzothiazole nucleus is a key pharmacophore in the design of new anticancer drugs due to its ability to be readily functionalized, leading to compounds that can interact with a variety of biological targets.[2][4] Derivatives have been shown to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and modulate signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1] This document outlines synthetic procedures for creating derivatives of this compound and protocols for assessing their anticancer efficacy.

Data Presentation: Anticancer Activity of 2-Aminobenzothiazole Derivatives

The following tables summarize the in vitro anticancer activity of various 2-aminobenzothiazole derivatives against different cancer cell lines. The data is presented as IC50 values (the concentration of a compound required to inhibit 50% of cell growth), providing a clear comparison of their cytotoxic efficacy.[5]

Compound IDTargetCancer Cell LineIC50 (µM)Reference
13 -HCT1166.43 ± 0.72[6]
A5499.62 ± 1.14[6]
A3758.07 ± 1.36[6]
20 VEGFR-2HepG29.99[1][6]
HCT-1167.44[1][6]
MCF-78.27[1][6]
21 VEGFR-2HepG212.14[6]
HCT-11610.34[6]
MCF-711.25[6]
OMS5 -A54922.13 - 61.03[4][6][7]
MCF-722.13 - 61.03[4][6][7]
OMS14 PI3KCD/PIK3R1A54922.13 - 61.03[4][6][7][8]
MCF-722.13 - 61.03[4][6][7][8]
6b -MCF-75.15[9]
4 -MCF-78.64[9]
5c -MCF-77.39[9]
5d -MCF-77.56[9]
Compound IDKinase TargetIC50 (nM)Reference
10 EGFR94.7[1]
11 EGFR54.0[1]
12 EGFR96[1]
19 VEGFR-2500[1]
20 VEGFR-2150[1]
21 VEGFR-2190[1]
54 PI3Kα1.03[1]

Experimental Protocols

Synthesis of this compound Derivatives

A common method for synthesizing 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.[10]

Protocol 1: General Synthesis of 2-Aminobenzothiazoles

  • Dissolve the appropriately substituted aniline (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to below 10°C.

  • Add ammonium thiocyanate (2 equivalents) to the solution and stir until fully dissolved.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash it with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-aminobenzothiazole derivative.[6][11]

Protocol 2: Synthesis of N-Substituted 2-Aminobenzothiazole Derivatives

This protocol details the synthesis of N-substituted derivatives, which often involves the reaction of an activated 2-aminobenzothiazole intermediate with an amine.[11]

  • Step 1: Synthesis of 2-Chloro-N-(4-bromo-1,3-benzothiazol-2-yl)acetamide (Intermediate)

    • Dissolve this compound (1 equivalent) in a suitable solvent such as dry benzene or acetone.[10]

    • Add triethylamine (1 equivalent) to the solution.[10]

    • Cool the mixture to 0°C in an ice bath.

    • Add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution.[10]

    • Continue stirring the reaction mixture for approximately 6 hours at room temperature.[10]

    • Filter the reaction mixture to remove any precipitate.

    • Evaporate the solvent under reduced pressure to obtain the crude intermediate product.[10]

    • Purify the intermediate by recrystallization or column chromatography.

  • Step 2: Synthesis of the Final N-Substituted Compound

    • To a magnetically stirred solution of the intermediate from Step 1 (1 equivalent) and the desired amine (e.g., cyclohexylamine, 5 equivalents) in a solvent like dioxane, increase the temperature to 100°C.[11]

    • After 3 hours, cool the reaction mixture.

    • Wash with petroleum ether to obtain the final product.[11] This procedure can be adapted for a variety of amines to synthesize a diverse library of N-substituted derivatives.

Biological Evaluation Protocols

Protocol 3: MTT Assay for Cytotoxicity Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, which is a crucial step in evaluating potential anticancer agents.[5][6][10]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5][6]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).[5][6]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[6][10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.[10]

Protocol 4: Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against specific protein kinases.

  • Prepare a reaction mixture containing the target kinase, a suitable substrate, and the test compound at various concentrations in an appropriate buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method, such as a luminescence-based assay like ADP-Glo™.[6]

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by 2-aminobenzothiazole derivatives and a general workflow for their synthesis and evaluation.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound B Derivatization Reaction A->B C Purification B->C D Characterization (NMR, MS) C->D E In vitro Cytotoxicity Screening (MTT Assay) D->E Test Compounds F Determination of IC50 Values E->F G Lead Compound Identification F->G H Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) G->H H->G Feedback for Optimization

Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.

PI3K_AKT_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a common target for 2-aminobenzothiazole anticancer derivatives.[4]

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->EGFR inhibits

Caption: The EGFR signaling pathway, a key target for many 2-aminobenzothiazole-based kinase inhibitors.[1]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-4-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Amino-4-bromobenzothiazole. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 2-aminobenzothiazole scaffold in a wide range of biologically active compounds. The C4-bromo position allows for the introduction of diverse functionalities through various cross-coupling reactions, enabling the synthesis of novel derivatives for drug discovery and development.

Introduction to 2-Aminobenzothiazole Derivatives in Drug Discovery

The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Many of these biological effects are attributed to the inhibition of key signaling pathways involved in disease progression. In particular, derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.[3][4] By targeting kinases within this cascade, such as PI3K and AKT, 2-aminobenzothiazole-based compounds can effectively halt aberrant cell signaling and induce apoptosis in cancer cells.[2][5]

The ability to functionalize the 2-aminobenzothiazole scaffold at the C4-position through palladium-catalyzed cross-coupling reactions is a powerful strategy for developing novel and potent kinase inhibitors and other therapeutic agents. These reactions allow for the systematic modification of the molecule to optimize its binding affinity, selectivity, and pharmacokinetic properties.

The PI3K/AKT/mTOR Signaling Pathway and Inhibition by 2-Aminobenzothiazole Derivatives

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression.[4] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a variety of downstream targets, including mTOR, leading to cell growth and proliferation.[6][7] In many cancers, this pathway is overactive, promoting uncontrolled cell division and survival.[4] 2-Aminobenzothiazole derivatives can be designed to bind to the ATP-binding site of kinases like PI3K and AKT, preventing their catalytic activity and thereby blocking the downstream signaling cascade.[2][5]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibition Inhibitor->AKT

PI3K/AKT/mTOR signaling pathway inhibition.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4-position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of substituted benzothiazoles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Representative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001292
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane/H₂O1001688
33-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O90885
44-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)THF/H₂O801295

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

  • Add the degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-arylbenzothiazole.

Suzuki_Workflow Start Start Setup Reaction Setup: - this compound - Arylboronic Acid - Base, Catalyst, Ligand - Degassed Solvent Start->Setup Reaction Reaction: - Heat under Inert Atmosphere - Monitor by TLC/LC-MS Setup->Reaction Workup Aqueous Workup: - Dilute with Ethyl Acetate - Wash with Water and Brine Reaction->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Product 2-Amino-4-arylbenzothiazole Purification->Product

Suzuki-Miyaura coupling workflow.
Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction is useful for introducing vinyl groups, which can serve as handles for further synthetic transformations.

Representative Data for Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃N (2)DMF1002475
2n-Butyl acrylatePd(OAc)₂ (2)-NaOAc (2)DMA1201882
31-OctenePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)NMP1102068
4CyclohexenePd₂(dba)₃ (2)P(t-Bu)₃ (4)Cs₂CO₃ (2)1,4-Dioxane1002470

Experimental Protocol: Heck Reaction

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the ligand (if required, e.g., P(o-tol)₃, 10 mol%), and the base (e.g., Et₃N, 2.0 mmol).

  • Add the degassed solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an appropriate organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 2-amino-4-alkenylbenzothiazole.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted benzothiazoles.

Representative Data for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (3)THF60688
21-HexynePd(PPh₃)₄ (2)CuI (4)i-Pr₂NH (3)Toluene70881
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (5)Et₃N (3)DMF501090
4Propargyl alcoholPdCl₂(dppf) (3)CuI (6)Piperidine (3)AcetonitrileRT1276

Experimental Protocol: Sonogashira Coupling

  • To a dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., triethylamine, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., 60 °C) for the indicated time (e.g., 6 hours).

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 2-amino-4-alkynylbenzothiazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of N-aryl and N-alkyl aminobenzothiazoles.

Representative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.4)Toluene1001285
2MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1101891
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2)THF801678
4IndolePd(OAc)₂ (3)DavePhos (6)K₂CO₃ (2)Toluene1002472

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol) to a dried Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12 hours).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired 4-amino-2-aminobenzothiazole derivative.

Stille Coupling

The Stille coupling reaction forms a carbon-carbon bond by reacting an organohalide with an organostannane. It offers a broad substrate scope and tolerance to many functional groups.

Representative Data for Stille Coupling

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1(Tributylstannyl)benzenePd(PPh₃)₄ (5)--Toluene1101680
22-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(furyl)₃ (8)LiClDMF1001285
3(Tributylstannyl)ethylenePdCl₂(PPh₃)₂ (3)-CuINMP801875
41-Methyl-2-(tributylstannyl)pyrrolePd(OAc)₂ (2)SPhos (4)CsF1,4-Dioxane1002478

Experimental Protocol: Stille Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with argon.

  • Add the anhydrous, degassed solvent (e.g., toluene, 10 mL) and the organostannane (1.1 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 16 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the solution with a saturated aqueous solution of KF to remove tin byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-substituted-benzothiazole.

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to all the described palladium-catalyzed cross-coupling reactions.

General_Workflow Start Start Reagents Weigh Reactants: - this compound - Coupling Partner - Base Start->Reagents Catalyst Add Catalyst System: - Palladium Source - Ligand (if needed) - Additive (if needed) Reagents->Catalyst Solvent Add Degassed Solvent under Inert Atmosphere Catalyst->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Generalized experimental workflow.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse library of derivatives. The protocols and data presented in these application notes serve as a guide for researchers in medicinal chemistry and drug development to explore the potential of this valuable scaffold in the discovery of novel therapeutic agents, particularly those targeting kinase-driven signaling pathways. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.

References

Solid-Phase Synthesis of 2-Aminobenzothiazole Libraries: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the solid-phase synthesis of 2-aminobenzothiazole libraries. The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potential as antitumor and anti-neurodegenerative agents.[1][2] Solid-phase synthesis presents a robust and efficient methodology for the rapid generation of diverse libraries of these compounds, significantly accelerating drug discovery and development efforts.[1][2]

Biological Significance: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Certain 2-(4-aminophenyl)benzothiazole derivatives have been shown to potently and selectively inhibit the growth of various human cancer cell lines.[1] A proposed mechanism of action involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The binding of a benzothiazole compound to AhR can induce the expression of cytochrome P450 1A1 (CYP1A1). This enzyme can then metabolize the benzothiazole into a reactive species that forms DNA adducts, ultimately triggering apoptosis in cancer cells.[1]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_Aminobenzothiazole_Derivative 2-Aminobenzothiazole Derivative AhR_Complex AhR Complex (AhR, HSP90, XAP2) 2_Aminobenzothiazole_Derivative->AhR_Complex Binds Activated_AhR_Complex Activated AhR Complex AhR_Complex->Activated_AhR_Complex Conformational Change AhR_ARNT_Heterodimer AhR-ARNT Heterodimer Activated_AhR_Complex->AhR_ARNT_Heterodimer Translocates to Nucleus & Dissociates, then binds to ARNT ARNT ARNT ARNT->AhR_ARNT_Heterodimer XRE Xenobiotic Responsive Element (XRE) on DNA AhR_ARNT_Heterodimer->XRE Binds to CYP1A1_Gene CYP1A1 Gene Transcription XRE->CYP1A1_Gene Induces Reactive_Metabolite Reactive Metabolite CYP1A1_Gene->Reactive_Metabolite Metabolizes Ligand to DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Protocols

A generalized protocol for the solid-phase synthesis of a 2-aminobenzothiazole library is outlined below. This method is based on a traceless solid-supported approach utilizing a resin-bound acyl-isothiocyanate.[1][2]

Materials and Reagents
  • Carboxy-polystyrene resin

  • Dichloromethane (DCM)

  • Thionyl chloride

  • Potassium thiocyanate

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Aniline derivatives (library components)

  • Trifluoroacetic acid (TFA)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Hydrazine monohydrate

  • Ethanol

Synthesis Workflow

solid_phase_synthesis_workflow Start Start: Carboxy-polystyrene resin Step1 1. Preparation of Resin-Bound Acyl-isothiocyanate Start->Step1 Step2 2. Synthesis of Resin-Bound N-acyl, N'-phenyl-thioureas Step1->Step2 Step3 3. Cyclization to Form the Benzothiazole Scaffold Step2->Step3 Step4 4. (Optional) Further Diversification Step3->Step4 Step5 5. Cleavage to Obtain the Final Product Step4->Step5 End End: 2-Aminobenzothiazole Library Step5->End

Solid-Phase Synthesis Workflow for 2-Aminobenzothiazole Libraries.
Step-by-Step Procedure

  • Preparation of Resin-Bound Acyl-isothiocyanate a. Swell the carboxy-polystyrene resin in DCM.[1] b. Treat the resin with a solution of thionyl chloride in DCM to form the resin-bound acyl chloride.[1] c. Thoroughly wash the resin with DCM.[1] d. Treat the acyl chloride resin with potassium thiocyanate in THF to yield the resin-bound acyl-isothiocyanate.[1] e. Wash the resin with THF and DCM and dry it under a vacuum.[1]

  • Synthesis of Resin-Bound N-acyl, N'-phenyl-thioureas a. Swell the acyl-isothiocyanate resin in DMF.[1] b. Add a solution of the desired aniline derivative from your library in DMF to the resin.[1] c. Agitate the mixture at room temperature. The reaction progress can be monitored by the disappearance of the isothiocyanate peak in the IR spectrum.[1] d. Wash the resin with DMF and DCM.[1]

  • Cyclization to Form the Benzothiazole Scaffold a. Treat the resin-bound thiourea with a solution of TFA and DBU in DCM.[1] b. Agitate the mixture at room temperature.[1] c. Wash the resin with DCM.[1]

  • (Optional) Further Diversification a. At this stage, the resin-bound 2-acylamino-benzothiazole can be further functionalized. For instance, if the aniline precursor contained a functional group like a bromide, cross-coupling reactions can be performed.[1]

  • Cleavage to Obtain the Final Product a. Treat the resin with a solution of hydrazine monohydrate in ethanol.[1] b. Agitate the mixture. c. Filter the resin and collect the filtrate, which contains the 2-aminobenzothiazole product.[1] d. Evaporate the solvent to obtain the crude product. Further purification can be carried out by chromatography if necessary.[1]

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the solid-phase synthesis of a small, focused library of 2-aminobenzothiazoles.

Table 1: Reaction Conditions for the Synthesis of a 2-Aminobenzothiazole Library

StepReagents and SolventsTemperatureTime
Resin Activation Thionyl chloride, DCMRoom Temp.2 h
Isothiocyanate Formation KSCN, THFRoom Temp.12 h
Thiourea Formation Aniline derivative, DMFRoom Temp.12 h
Cyclization TFA, DBU, DCMRoom Temp.2 h
Cleavage Hydrazine monohydrate, Ethanol150 °C (Microwave)30 min

Table 2: Representative Examples of Synthesized 2-Aminobenzothiazoles and Their Yields

EntryAniline DerivativeProductOverall Yield (%)Purity (%)
1Aniline2-AminobenzothiazoleGood>85
24-Fluoroaniline6-Fluoro-2-aminobenzothiazoleGood>85
34-Bromoaniline6-Bromo-2-aminobenzothiazoleGood>85
43-Methoxyaniline5-Methoxy-2-aminobenzothiazoleGood>85

Note: "Good" overall yield is as reported in the source literature, which indicates successful synthesis without specifying precise quantitative yields for each step in a tabulated format. Purity was determined by LC-MS analysis.[1]

Optimization and Decision Making

The selection of reagents and reaction conditions can be optimized to improve yields and purity. The following diagram illustrates a decision-making process for troubleshooting and optimizing the synthesis protocol.

optimization_workflow Start Start: Low Yield or Purity Check_Step1 Incomplete Isothiocyanate Formation? Start->Check_Step1 Optimize_Step1 Increase reaction time or temperature for Step 1 Check_Step1->Optimize_Step1 Yes Check_Step2 Incomplete Thiourea Formation? Check_Step1->Check_Step2 No Optimize_Step1->Check_Step2 Optimize_Step2 Use excess aniline derivative or extend reaction time for Step 2 Check_Step2->Optimize_Step2 Yes Check_Step3 Inefficient Cyclization? Check_Step2->Check_Step3 No Optimize_Step2->Check_Step3 Optimize_Step3 Vary TFA/DBU ratio or explore alternative cyclization agents Check_Step3->Optimize_Step3 Yes Check_Step5 Incomplete Cleavage? Check_Step3->Check_Step5 No Optimize_Step3->Check_Step5 Optimize_Step5 Increase hydrazine concentration, temperature, or cleavage time Check_Step5->Optimize_Step5 Yes End End: Improved Yield and Purity Check_Step5->End No Optimize_Step5->End

Decision-Making for Synthesis Optimization.

Conclusion

The solid-phase synthesis protocols detailed in this document offer a reliable and adaptable framework for the generation of 2-aminobenzothiazole libraries. This methodology is particularly well-suited for medicinal chemistry and drug discovery programs, enabling the efficient exploration of structure-activity relationships for this vital class of heterocyclic compounds.[1]

References

Application of 2-Amino-4-bromobenzothiazole in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant pathogenic microorganisms represents a significant threat to global health. This has necessitated the urgent development of novel antimicrobial agents with diverse mechanisms of action. The benzothiazole scaffold is a prominent heterocyclic pharmacophore known for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine substituent at the 4-position of the 2-aminobenzothiazole core can modulate the physicochemical properties of the molecule, such as lipophilicity and electronic distribution, potentially enhancing its antimicrobial efficacy and target engagement. This document provides detailed application notes and experimental protocols for the synthesis of antimicrobial agents derived from 2-amino-4-bromobenzothiazole.

Data Presentation: Antimicrobial Activity

The antimicrobial potential of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of various benzothiazole derivatives against a panel of clinically relevant bacterial and fungal strains. This comparative data highlights the structure-activity relationships and the potential of these compounds as effective antimicrobial agents.

Compound IDDerivative TypeStaphylococcus aureus (μg/mL)Bacillus subtilis (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Candida albicans (μg/mL)Reference
B1 2-aminobenzothiazole derivative20-26 (ZOI in mm)20-26 (ZOI in mm)20-25 (ZOI in mm)--
3e Dialkyne substituted 2-aminobenzothiazole derivative3.12-3.123.12-[1]
3n Dialkyne substituted 2-aminobenzothiazole derivative----1.56-12.5[1]
4b Novel benzothiazole-based compoundPotent (MRSA)----[2]
7a Novel benzothiazole-based compoundPotent (MRSA)---Equipotent to Nystatin[2]
7 2-amino-4-(4-bromophenyl)-1,3-thiazole derivativeModerate ActivityModerate ActivityNo ActivityNo ActivityDistinguished Activity[3]
8 2-amino-4-(4-bromophenyl)-1,3-thiazole derivativeModerate ActivityModerate ActivityNo ActivityNo ActivityDistinguished Activity[3]
2d 2-azidobenzothiazole8-ModerateModerate-[4]
Ciprofloxacin Standard Antibiotic6.25----[1]
Norfloxacin Standard Antibiotic38-48 (ZOI in mm)38-48 (ZOI in mm)26-36 (ZOI in mm)--

Note: ZOI = Zone of Inhibition. Some data is presented as ZOI, which is a qualitative measure of antimicrobial activity.

Experimental Protocols

Detailed methodologies for the synthesis of antimicrobial agents utilizing this compound are provided below. These protocols are based on established synthetic routes and can be adapted for the synthesis of a diverse library of derivatives.

Protocol 1: Synthesis of 2-Chloro-N-(4-bromobenzothiazol-2-yl)acetamide

This protocol outlines the initial acylation of this compound, a key step in creating a versatile intermediate for further derivatization.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Anhydrous acetone

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • Dissolve this compound (0.01 mol) in anhydrous acetone (50 mL) in a round bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Add chloroacetyl chloride (0.012 mol) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into ice-cold water (200 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-chloro-N-(4-bromobenzothiazol-2-yl)acetamide.

Protocol 2: Synthesis of Thiazolidinone Derivatives from this compound

This protocol describes a multi-step synthesis to generate thiazolidinone derivatives, which are known for their antimicrobial properties.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Hydrazine hydrate

  • Aromatic aldehydes

  • Thioglycolic acid

  • Anhydrous zinc chloride (ZnCl2)

  • Methanol

  • Reflux apparatus

Procedure:

Step 1: Synthesis of (1'-chloroacetyl)-2-amino-4-bromobenzothiazole

  • Follow Protocol 1 to synthesize the chloroacetyl intermediate.

Step 2: Synthesis of (1'-hydrazinoacetyl)-2-amino-4-bromobenzothiazole

  • To a solution of (1'-chloroacetyl)-2-amino-4-bromobenzothiazole (0.01 mol) in methanol (50 mL), add hydrazine hydrate (0.02 mol).

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter, wash with water, and recrystallize from ethanol.

Step 3: Synthesis of [1'(N-arylidene)-hydrazinoacetyl]-2-amino-4-bromobenzothiazole

  • A mixture of (1'-hydrazinoacetyl)-2-amino-4-bromobenzothiazole (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in methanol (30 mL) with a few drops of glacial acetic acid is refluxed for 5 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Step 4: Synthesis of [(2''-substituted aryl)-4''-oxo-1'',3''-thiazolidine-3''-imino-acetyl]-2-amino-4-bromobenzothiazole

  • To a stirred solution of the corresponding Schiff base (from Step 3) (0.007 mole) in methanol (30 mL) containing a pinch of anhydrous ZnCl2, add thioglycolic acid (0.007 mole).

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture, and pour it into ice-cold water.

  • Filter the separated solid, wash with water, and recrystallize from a suitable solvent.

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways and experimental workflows described in this document.

experimental_workflow cluster_synthesis Synthesis of Antimicrobial Agents start This compound intermediate1 2-Chloro-N-(4-bromobenzothiazol-2-yl)acetamide start->intermediate1 Acylation (Protocol 1) final_product Novel Antimicrobial Agents intermediate1->final_product Nucleophilic Substitution intermediate2 Thiourea or Amine Derivatives intermediate2->final_product

Caption: General synthesis workflow for antimicrobial agents.

thiazolidinone_synthesis A This compound C (1'-chloroacetyl)-2-amino-4-bromobenzothiazole A->C Acylation B Chloroacetyl chloride B->C E (1'-hydrazinoacetyl)-2-amino-4-bromobenzothiazole C->E Amination D Hydrazine hydrate D->E G [1'(N-arylidene)-hydrazinoacetyl]-2-amino-4-bromobenzothiazole E->G Condensation F Aromatic aldehyde F->G I Thiazolidinone Derivative G->I Cyclization H Thioglycolic acid H->I signaling_pathway cluster_moa Proposed Mechanism of Action drug Benzothiazole Derivative target1 DNA Gyrase drug->target1 Inhibition target2 Topoisomerase IV drug->target2 Inhibition dna_replication DNA Replication & Repair target1->dna_replication target2->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

References

Application Notes and Protocols: Development of Anti-inflammatory Compounds from 2-Amino-4-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of potential anti-inflammatory compounds derived from 2-Amino-4-bromobenzothiazole. The protocols and data presented are based on established methodologies for analogous benzothiazole derivatives and serve as a guide for the development of novel therapeutic agents.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 2-aminobenzothiazole scaffold, in particular, serves as a versatile starting material for the synthesis of various derivatives with potent pharmacological effects. The introduction of a bromine atom at the 4-position of the benzothiazole ring can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.

This document outlines the synthetic routes to novel Schiff base and pyrazole derivatives of this compound, along with detailed protocols for assessing their anti-inflammatory potential through in vivo and in vitro assays. The presented data from related compounds illustrates the therapeutic promise of this class of molecules.

Data Presentation: Anti-inflammatory Activity of Benzothiazole Derivatives

The following table summarizes the anti-inflammatory activity of various 2-aminobenzothiazole derivatives as reported in the literature, providing a comparative benchmark for newly synthesized compounds.

Compound TypeDerivative SubstitutionAssayResults (% Inhibition or IC50)Reference Standard
Benzothiazole SulphonamideN-(benzo[d]thiazol-2-yl)-4-methylbenzenesulfonamideCarrageenan-induced paw edema (3h)80%Indomethacin
Benzothiazole CarboxamideN-(benzo[d]thiazol-2-yl)-4-nitrobenzamideCarrageenan-induced paw edema (3h)78%Indomethacin
2-Aminobenzothiazole Derivative5-chloro-1,3-benzothiazol-2-amineCarrageenan-induced paw edemaComparable to Diclofenac SodiumDiclofenac Sodium[1][2]
2-Aminobenzothiazole Derivative6-methoxy-1,3-benzothiazol-2-amineCarrageenan-induced paw edemaComparable to Diclofenac SodiumDiclofenac Sodium[1][2]
Pyrazoline from BenzothiazoleSubstituted pyrazolineCOX-2 Enzyme AssayPotent InhibitionCelecoxib
Pyrazoline from BenzothiazoleSubstituted pyrazolineTNF-α AssaySignificant Suppression-

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from this compound

This protocol describes the synthesis of Schiff bases via the condensation of this compound with various substituted aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Buchner funnel, filter paper)

  • Melting point apparatus

  • TLC plates (silica gel) and developing chamber

Procedure:

  • In a 100 mL round bottom flask, dissolve this compound (10 mmol) in 30 mL of ethanol.

  • To this solution, add the substituted aromatic aldehyde (10 mmol).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Toluene: Methanol 8:2).[1]

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure Schiff base.[3]

  • Characterize the synthesized compound using spectroscopic techniques (FT-IR, ¹H-NMR, Mass Spectrometry) and determine its melting point.

Protocol 2: Synthesis of Pyrazole Derivatives from this compound

This protocol outlines a multi-step synthesis for pyrazole derivatives, starting with the formation of a chalcone intermediate.

Step 2a: Synthesis of Chalcone Intermediate

  • Prepare a solution of 2-acetyl-4-bromobenzothiazole (synthesized from this compound via Sandmeyer reaction followed by reaction with acetyl chloride) (10 mmol) in ethanol (20 mL).

  • In a separate beaker, dissolve a substituted aromatic aldehyde (10 mmol) in ethanol (15 mL).

  • To the aldehyde solution, add an aqueous solution of potassium hydroxide (40%, 5 mL) and stir for 15 minutes.

  • Add the 2-acetyl-4-bromobenzothiazole solution dropwise to the aldehyde-KOH mixture with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 24 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is filtered, washed with water, and dried.

  • Recrystallize the crude chalcone from ethanol.

Step 2b: Synthesis of Pyrazole

  • In a round bottom flask, dissolve the synthesized chalcone (5 mmol) in 25 mL of glacial acetic acid.

  • Add hydrazine hydrate (10 mmol) to the solution.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated pyrazole derivative is filtered, washed thoroughly with water, and dried.

  • Recrystallize the product from ethanol to obtain the pure pyrazole.

  • Characterize the final product using spectroscopic methods and melting point determination.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-induced Rat Paw Edema

This protocol details the widely used carrageenan-induced paw edema model in rats to evaluate the in vivo anti-inflammatory activity of the synthesized compounds.[1][4]

Materials:

  • Wistar albino rats (150-200 g)

  • Synthesized test compounds

  • Standard drug (e.g., Diclofenac sodium or Indomethacin)

  • Carrageenan (1% w/v in normal saline)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Divide the animals into groups (n=6 per group):

    • Group I: Control (Vehicle only)

    • Group II: Standard (e.g., Diclofenac sodium, 10 mg/kg, p.o.)

    • Group III, IV, V, etc.: Test compounds at different doses (e.g., 10, 20, 50 mg/kg, p.o.)

  • Administer the vehicle, standard drug, or test compounds orally to the respective groups.

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

  • Analyze the data statistically using appropriate methods (e.g., ANOVA followed by Dunnett's test).

Protocol 4: In Vitro Anti-inflammatory Activity - COX-2 Inhibition Assay

This protocol provides a general outline for an in vitro cyclooxygenase (COX-2) inhibition assay to determine the mechanism of anti-inflammatory action.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • Synthesized test compounds

  • Standard COX-2 inhibitor (e.g., Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and the standard inhibitor in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the COX-2 enzyme, and the test compound or standard inhibitor to the respective wells.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., a strong acid).

  • Add the detection probe and incubate as per the manufacturer's instructions to allow for color or fluorescence development.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compounds and the standard.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage inhibition against the compound concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_synthesis Synthetic Workflow A This compound C Schiff Base Derivatives A->C Condensation D Chalcone Intermediate A->D Intermediate Synthesis B Substituted Aromatic Aldehyde B->C F Pyrazole Derivatives D->F Cyclization E Hydrazine Hydrate E->F

Caption: Synthetic routes for Schiff base and pyrazole derivatives.

G cluster_pathway Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB activates PLA2 Phospholipase A2 Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins synthesizes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Compounds This compound Derivatives Compounds->COX2 inhibition Compounds->NFkB inhibition NFkB->COX2 upregulates TNFa TNF-α NFkB->TNFa upregulates TNFa->Inflammation

Caption: Inhibition of inflammatory pathways by benzothiazole derivatives.

References

Application Notes: 2-Amino-4-bromobenzothiazole as a Scaffold for PI3K/Akt/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of the 2-amino-4-bromobenzothiazole scaffold in the design and synthesis of novel inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer properties. The introduction of a bromine atom at the 4-position offers a strategic point for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties of potential inhibitors.

Data Presentation

While specific inhibitory data for this compound derivatives against the PI3K/Akt/mTOR pathway is still emerging, studies on related 2-aminobenzothiazole compounds have shown promising results. The following tables summarize the biological activity of novel 2-aminobenzothiazole derivatives, highlighting their potential as a foundation for developing inhibitors based on the this compound scaffold.

Table 1: In Vitro Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
OMS5 A549 (Lung)22.13[1][2][3]
MCF-7 (Breast)31.05[1][2][3]
OMS14 A549 (Lung)43.21[1][2][3]
MCF-7 (Breast)61.03[1][2][3]

Table 2: In Vitro PI3Kγ Inhibitory Activity of Selected 2-Aminobenzothiazole Derivatives

Compound IDConcentration (µM)% Inhibition of PI3KγReference
OMS1 10047[1][2][3]
OMS2 10048[1][2][3]
OMS14 10065 (PIK3CD/PIK3R1)[1][2][3]

Note: The data presented is for 2-aminobenzothiazole derivatives and serves as a rationale for the exploration of the this compound scaffold.

Mandatory Visualization

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PTEN PTEN Akt Akt PIP3->Akt PTEN->PIP2 P mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P mTORC2 mTORC2 mTORC2->Akt P (Ser473) Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation | Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the proposed point of inhibition.

Experimental Workflow for Inhibitor Screening

Experimental_Workflow start Start: Synthesize This compound Derivatives in_vitro_kinase In Vitro Kinase Assays (PI3K, Akt, mTOR) start->in_vitro_kinase ic50_determination Determine IC50 Values in_vitro_kinase->ic50_determination cell_viability Cell-Based Assay: MTT Assay ic50_determination->cell_viability Potent Compounds gi50_determination Determine GI50 Values cell_viability->gi50_determination target_modulation Target Modulation: Western Blot (p-Akt) gi50_determination->target_modulation Active Compounds lead_identification Lead Compound Identification target_modulation->lead_identification

References

Application Notes and Protocols: Regioselective Functionalization of the 2-Aminobenzothiazole Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The ability to selectively functionalize different positions of the 2-aminobenzothiazole ring system is crucial for the rational design of novel compounds with enhanced potency and optimized physicochemical properties. These application notes provide a detailed overview of established and modern methods for the regioselective functionalization of 2-aminobenzothiazole, complete with experimental protocols and comparative data.

Overview of Regioselectivity

The 2-aminobenzothiazole ring system presents multiple sites for functionalization: the exocyclic amino group (N-2), the endocyclic thiazole nitrogen (N-3), and the benzene ring (C4, C5, C6, and C7). The inherent electronic properties of the molecule, with its electron-rich heteroatoms and fused aromatic system, dictate the preferred sites of reaction.[1][2] The exocyclic amino group is a potent nucleophile and directing group, influencing the reactivity of the entire scaffold.[3][4]

A general overview of the reactivity at different positions is as follows:

  • Exocyclic Amino Group (N-2): Highly nucleophilic and readily undergoes acylation, alkylation, arylation, and condensation reactions.

  • Endocyclic Thiazole Nitrogen (N-3): Less nucleophilic than the exocyclic amino group but can be functionalized under specific conditions, often requiring harsher reaction parameters.

  • Benzene Ring (C4-C7): Susceptible to electrophilic aromatic substitution. The regioselectivity is influenced by the directing effects of the amino group and the thiazole ring, as well as the reaction conditions.

N-Functionalization of the Exocyclic Amino Group

Functionalization of the exocyclic amino group is a common strategy for derivatizing 2-aminobenzothiazoles.

N-Acylation

Acylation of the 2-amino group is a straightforward and high-yielding reaction, often used to introduce a variety of functional groups or to protect the amino group for subsequent reactions.[5]

Experimental Protocol: Synthesis of N-(benzothiazol-2-yl)acetamide

A representative procedure for the acylation of 2-aminobenzothiazole with chloroacetyl chloride is described below.

  • To a stirred solution of 2-aminobenzothiazole (8 g, 0.05 mol) and triethylamine (7.40 mL, 0.05 mol) in dry benzene (50 mL), add chloroacetyl chloride (4.24 mL, 0.05 mol) dropwise under ice-cold conditions.

  • Stir the reaction mixture for approximately 6 hours.

  • Filter off the separated amine hydrochloride.

  • Reflux the filtrate on a water bath for about 4 hours.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting solid by column chromatography using chloroform as the eluent.

  • Crystallize the product from ethanol.

Table 1: Examples of N-Acylation of 2-Aminobenzothiazole

Acylating AgentProductYield (%)Reference
Chloroacetyl chloride(1'-chloroacetyl)-2-aminobenzothiazole75
Acetic anhydrideN-(benzothiazol-2-yl)acetamideHigh[5]
N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig cross-coupling reaction is a powerful method for the N-arylation of the exocyclic amino group, offering mild reaction conditions and a broad substrate scope.[6] Palladium catalysts with bulky phosphine ligands are typically employed to favor functionalization at the exocyclic nitrogen.[6]

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation [6]

  • In a dry flask, combine 2-aminobenzothiazole, the aryl halide, the palladium catalyst (e.g., Pd2(dba)3), a bulky phosphine ligand (e.g., XPhos), and a base (e.g., NaOt-Bu or K3PO4).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through Celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Table 2: Comparison of Catalytic Systems for N-Arylation

Catalyst SystemPosition of ArylationReaction ConditionsReference
Palladium catalyst with bulky phosphine ligandsExocyclic amino group (N-2)Mild (80-110 °C)[6]
Copper catalyst (Ullmann conditions)Endocyclic nitrogen (N-3)Harsher[6]

Functionalization of the Benzene Ring

Regioselective functionalization of the benzene portion of the 2-aminobenzothiazole core is essential for tuning the electronic and steric properties of the molecule.

Synthesis of 6-Substituted Derivatives

A common strategy to obtain derivatives functionalized on the benzene ring is to start from a pre-substituted aniline. For example, 6-nitro-2-aminobenzothiazole can be synthesized and subsequently elaborated.[1][5]

Experimental Workflow: Synthesis of 6-N-Functionalized 2-Aminobenzothiazoles [1]

G cluster_0 Step 1: Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Functionalization A 6-Nitro-2-aminobenzothiazole B Acylation (e.g., Ac2O) A->B Reagents C Protected 6-Nitro-2-aminobenzothiazole B->C Product D Protected 6-Nitro-2-aminobenzothiazole E Reduction (e.g., SnCl2) D->E Reagents F Protected 6-Amino-2-aminobenzothiazole E->F Product G Protected 6-Amino-2-aminobenzothiazole H Acylation, Sulfonylation, etc. G->H Reagents I 6-N-Functionalized Derivative H->I Product

Caption: Workflow for 6-N-functionalization.

Experimental Protocol: Synthesis of 6-Substituted Amide Derivatives [5]

  • Acylation: Acylate 2-amino-6-nitrobenzothiazole with acetic anhydride in pyridine.

  • Reduction: Reduce the nitro group of the acylated product using SnCl2 in water.

  • Functionalization: React the resulting amino group with acyl chlorides, sulfonyl chlorides, or isocyanates to introduce the desired functional group.

C-H Functionalization

Direct C-H functionalization is an atom-economical approach to introduce substituents onto the benzothiazole core.

C2-H Functionalization

The C2 position of the benzothiazole ring can be functionalized through the formation of a thiazol-2-yl-phosphonium salt intermediate.[7]

Experimental Protocol: C2-H Amination via Phosphonium Salt [7]

  • Phosphonium Salt Formation: React the benzothiazole derivative with triphenylphosphine to form the corresponding thiazol-2-yl-triphenylphosphonium salt.

  • Nucleophilic Substitution: React the phosphonium salt with a nitrogen-centered nucleophile (e.g., an amine) to yield the 2-aminobenzothiazole derivative. The reaction proceeds under mild conditions, and triphenylphosphine can often be recovered.

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules from simple starting materials in a single step. Several MCRs involving 2-aminobenzothiazole have been developed.[5]

Logical Relationship: Multi-component Reaction for Fused Heterocycles

G A 2-Aminobenzothiazole D Catalyst (e.g., Sc(OTf)3) Microwave Irradiation A->D B Aromatic Aldehyde B->D C 1,3-Diketone C->D E Fused Polycyclic Heterocycle D->E

Caption: A typical multi-component reaction.

Experimental Protocol: Three-Component Synthesis of Fused Benzothiazoles [5]

  • Combine 2-aminobenzothiazole, an aromatic aldehyde, and a 1,3-diketone in the presence of a catalyst such as Sc(OTf)3.

  • Subject the reaction mixture to microwave irradiation in the absence of a solvent.

  • The reaction proceeds through a tandem sequence of Knoevenagel condensation, nucleophilic addition, and intramolecular cyclization to afford the fused heterocyclic product.

Conclusion

The regioselective functionalization of the 2-aminobenzothiazole ring system is a well-developed field with a diverse array of synthetic methodologies. The choice of reaction conditions, catalysts, and protecting groups allows for precise control over the site of modification. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis and development of novel 2-aminobenzothiazole-based compounds for various applications.

References

Application Notes and Protocols: High-throughput Screening of 2-Amino-4-bromobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The inherent reactivity of the 2-amino group and the benzothiazole ring system allows for facile chemical modifications, making it an attractive starting point for the development of novel therapeutic agents.[1] In the realm of oncology, numerous 2-aminobenzothiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines by targeting key signaling molecules.[3]

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify potential drug candidates.[4][5] Cell-based assays are particularly valuable in HTS as they provide biologically relevant information on a compound's mechanism of action, potential off-target effects, and overall cellular impact.[4][6] This document provides detailed protocols for the high-throughput screening of 2-amino-4-bromobenzothiazole derivatives to identify and characterize novel anticancer agents. The protocols focus on a primary biochemical screen to identify kinase inhibitors, followed by a secondary cell-based assay to determine the cytotoxic effects of the identified hits.

Targeted Signaling Pathway: PI3K/Akt/mTOR

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in many types of human cancers, making it a prime target for therapeutic intervention.[1] Several 2-aminobenzothiazole derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway, particularly PI3K.[1][7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - PI3Kγ Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent ADP detection assay to screen for inhibitors of PI3Kγ, a common target for 2-aminobenzothiazole derivatives. The assay measures the amount of ADP produced during the kinase reaction, where a decrease in ADP corresponds to the inhibition of the kinase.

Materials and Reagents:

  • Recombinant human PI3Kγ enzyme

  • Substrate (e.g., phosphatidylinositol (4,5)-bisphosphate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, solid-bottom assay plates

  • Acoustic liquid handler or multichannel pipette

  • Plate reader with luminescence detection capabilities

  • Library of this compound derivatives dissolved in DMSO

Experimental Workflow:

HTS_Workflow Start Start CompoundPlating Compound Plating: Dispense 25 nL of each This compound derivative into a 384-well plate. Start->CompoundPlating EnzymeAddition Enzyme Addition: Add 5 µL of PI3Kγ enzyme solution to each well. CompoundPlating->EnzymeAddition ReactionInitiation Reaction Initiation: Add 5 µL of substrate/ATP mixture to each well. EnzymeAddition->ReactionInitiation Incubation1 Incubation: Incubate at room temperature for 60 minutes. ReactionInitiation->Incubation1 ADP_Glo_Reagent Add ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubation1->ADP_Glo_Reagent Incubation2 Incubation: Incubate at room temperature for 40 minutes. ADP_Glo_Reagent->Incubation2 DetectionReagent Add Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubation2->DetectionReagent Incubation3 Incubation: Incubate at room temperature for 30 minutes. DetectionReagent->Incubation3 Readout Luminescence Reading: Measure luminescence using a plate reader. Incubation3->Readout End End Readout->End

Caption: High-throughput screening workflow for PI3Kγ inhibitors.

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 25 nL of each test compound from the this compound derivative library into the wells of a 384-well assay plate. Include positive controls (a known PI3Kγ inhibitor) and negative controls (DMSO vehicle).

  • Enzyme Addition: Add 5 µL of PI3Kγ enzyme solution (in kinase assay buffer) to each well.

  • Reaction Initiation: To start the kinase reaction, add 5 µL of a solution containing the lipid substrate and ATP to each well. The final concentration of ATP should be at its Km value to ensure sensitivity to inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and, in the presence of luciferase and luciferin, produces a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

Protocol 2: Secondary Assay - Cell Viability (MTT Assay)

This protocol is for a secondary screen to assess the cytotoxicity of the hit compounds identified from the primary screen against human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[8]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[9]

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

MTT_Assay_Workflow Start Start CellSeeding Cell Seeding: Seed cancer cells into a 96-well plate (e.g., 5,000 cells/well) and incubate for 24 hours. Start->CellSeeding CompoundTreatment Compound Treatment: Treat cells with serial dilutions of hit compounds and incubate for 48-72 hours. CellSeeding->CompoundTreatment MTT_Addition MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. CompoundTreatment->MTT_Addition FormazanSolubilization Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. MTT_Addition->FormazanSolubilization AbsorbanceReading Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. FormazanSolubilization->AbsorbanceReading DataAnalysis Data Analysis: Calculate cell viability and determine IC50 values for each compound. AbsorbanceReading->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation

Table 1: Representative PI3Kγ Inhibition Data for Hit Compounds
Compound IDConcentration (µM)Luminescence (RLU)% Inhibition
DMSO Control-850,0000
Positive Control1050,00094.1
ABBT-00110425,00050.0
ABBT-00210170,00080.0
ABBT-00310765,00010.0
ABBT-0041093,50089.0

% Inhibition is calculated as: (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min)) * 100, where RLU_min is the signal from the positive control and RLU_max is the signal from the DMSO control.

Table 2: Cytotoxicity of 2-Aminobenzothiazole Derivatives Against Human Cancer Cell Lines
Compound IDCancer Cell LineIC50 (µM)Reference
OMS5A549 (Lung)22.13[1][7][9]
OMS5MCF-7 (Breast)35.18[1][7][9]
OMS14A549 (Lung)41.13[1][7][9]
OMS14MCF-7 (Breast)61.03[1][7][9]
Derivative 13HCT116 (Colon)6.43 ± 0.72[3]
Derivative 13A549 (Lung)9.62 ± 1.14[3]
Derivative 13A375 (Melanoma)8.07 ± 1.36[3]
Derivative 25MKN-45 (Gastric)0.01 ± 0.003[3]
Derivative 25H460 (Lung)0.18 ± 0.02[3]
Derivative 25HT-29 (Colon)0.06 ± 0.01[3]

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the high-throughput screening and initial characterization of this compound derivatives as potential anticancer agents. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify potent and selective inhibitors of key cancer-related signaling pathways and evaluate their cytotoxic effects on cancer cells. The modular nature of these protocols allows for adaptation to other kinase targets and cell lines, facilitating the broader exploration of this promising class of compounds in drug discovery.

References

Application Notes and Protocols: Synthesis and Utilization of 2-Amino-4-bromobenzothiazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and application of novel fluorescent probes based on the 2-amino-4-bromobenzothiazole scaffold. This class of probes holds significant potential for the selective detection of metal ions and for intracellular imaging, making them valuable tools in various research and drug development endeavors. The protocols outlined herein are based on established synthetic methodologies and analytical techniques for analogous fluorescent sensor systems.

Introduction

Fluorescent probes are indispensable tools in modern chemical biology and drug discovery, enabling the visualization and quantification of specific analytes within complex biological systems. The benzothiazole core is a privileged scaffold in the design of fluorescent sensors due to its rigid, planar structure and favorable photophysical properties. The introduction of a bromine atom at the 4-position of the 2-aminobenzothiazole ring system offers a versatile handle for further functionalization, allowing for the development of a diverse range of probes with tailored specificities and sensing mechanisms.

This document details the synthesis of a representative Schiff base-derived fluorescent probe from this compound, designed for the detection of zinc ions (Zn²⁺), a crucial second messenger in cellular signaling. Furthermore, protocols for its application in solution-based metal ion detection and cellular imaging are provided.

Synthesis of a this compound-Based Fluorescent Probe

A common and effective strategy for developing fluorescent probes from 2-aminobenzothiazoles is through the formation of a Schiff base with an appropriate aldehyde. This not only extends the conjugation of the fluorophore but also introduces a chelating moiety for the target analyte. Here, we propose the synthesis of a probe (termed ABT-Zn1 ) by reacting this compound with 2-hydroxy-1-naphthaldehyde. The resulting Schiff base incorporates a hydroxyl group positioned to coordinate with metal ions, leading to a "turn-on" fluorescence response upon binding to Zn²⁺.

Proposed Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_amino_4_bromo This compound reaction_conditions Ethanol, Glacial Acetic Acid (cat.) Reflux, 4h 2_amino_4_bromo->reaction_conditions naphthaldehyde 2-Hydroxy-1-naphthaldehyde naphthaldehyde->reaction_conditions ABT_Zn1 Probe ABT-Zn1 (Schiff Base) reaction_conditions->ABT_Zn1

Caption: Proposed synthesis of fluorescent probe ABT-Zn1.

Experimental Protocol: Synthesis of Probe ABT-Zn1

Materials:

  • This compound

  • 2-hydroxy-1-naphthaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (30 mL).

  • To this solution, add 2-hydroxy-1-naphthaldehyde (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours.

  • Monitor the reaction progress by TLC using a hexane:ethyl acetate (7:3) solvent system.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • A yellow precipitate should form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

  • If necessary, purify the crude product further by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Dry the purified product under vacuum to obtain the fluorescent probe ABT-Zn1 as a yellow solid.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application of ABT-Zn1 as a Fluorescent Probe for Zn²⁺ Detection

Signaling Mechanism

The fluorescence of ABT-Zn1 is expected to be quenched in its free form due to photoinduced electron transfer (PET) from the imine nitrogen to the benzothiazole fluorophore. Upon binding to Zn²⁺, the lone pair of electrons on the imine nitrogen and the hydroxyl oxygen coordinate with the metal ion. This coordination inhibits the PET process, resulting in a significant enhancement of the fluorescence intensity, providing a "turn-on" signal for Zn²⁺ detection.

Signaling_Pathway ABT_Zn1_free ABT-Zn1 (Free Probe) Weak Fluorescence ABT_Zn1_bound ABT-Zn1-Zn²⁺ Complex Strong Fluorescence ABT_Zn1_free->ABT_Zn1_bound Binding PET_on PET Active ABT_Zn1_free->PET_on Quenching PET_off PET Inhibited ABT_Zn1_bound->PET_off Enhancement Zn2_ion Zn²⁺ Zn2_ion->ABT_Zn1_bound

Caption: Proposed signaling mechanism of probe ABT-Zn1 for Zn²⁺.

Photophysical Properties (Representative Data)

The following table summarizes representative photophysical data for benzothiazole-based Schiff base fluorescent probes. It is important to note that these values are for structurally similar compounds and should be considered as an approximation for ABT-Zn1. Experimental determination of these parameters is crucial for the newly synthesized probe.

PropertyRepresentative ValueNotes
Excitation Wavelength (λex) ~420 nmCan vary depending on solvent and substitution.
Emission Wavelength (λem) ~530 nmSignificant Stokes shift is expected.
Quantum Yield (Φf) (Free) < 0.05Low fluorescence in the absence of the target analyte.
Quantum Yield (Φf) (Bound) > 0.3Significant enhancement upon binding to the target metal ion.
Molar Extinction Coefficient (ε) > 20,000 M⁻¹cm⁻¹High absorbance is characteristic of this class of compounds.
Detection Limit (LOD) 10-100 nMDependent on the binding affinity and fluorescence enhancement factor.
Experimental Protocol: In Vitro Zn²⁺ Detection

Materials:

  • Fluorescent probe ABT-Zn1 stock solution (1 mM in DMSO)

  • Aqueous buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, FeCl₃, etc.) in deionized water

  • Fluorometer

Procedure:

  • Prepare a working solution of ABT-Zn1 (e.g., 10 µM) in the aqueous buffer.

  • In a cuvette, add 2 mL of the ABT-Zn1 working solution.

  • Record the fluorescence emission spectrum of the probe alone (excitation at ~420 nm).

  • Titrate the probe solution with increasing concentrations of Zn²⁺ stock solution.

  • After each addition, mix thoroughly and allow to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to determine the detection limit and binding constant.

  • To assess selectivity, repeat the experiment with other metal ions at the same concentration as the maximum concentration of Zn²⁺ used.

Application in Cellular Imaging

ABT-Zn1, due to its lipophilic nature, is expected to be cell-permeable, making it suitable for imaging intracellular Zn²⁺.

Experimental Workflow for Cellular Imaging

Cellular_Imaging_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa cells) Probe_Loading 2. Probe Loading (ABT-Zn1, 5-10 µM, 30 min) Cell_Culture->Probe_Loading Washing 3. Washing (Remove excess probe) Probe_Loading->Washing Zn_Treatment 4. Zn²⁺ Treatment (e.g., 50 µM ZnCl₂ + Pyrithione) Washing->Zn_Treatment Imaging 5. Fluorescence Microscopy (Ex: ~420 nm, Em: ~530 nm) Zn_Treatment->Imaging

Caption: Workflow for intracellular Zn²⁺ imaging with ABT-Zn1.

Experimental Protocol: Cellular Imaging of Zn²⁺

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • ABT-Zn1 stock solution (1 mM in DMSO)

  • ZnCl₂ stock solution (10 mM in water)

  • Pyrithione stock solution (1 mM in DMSO, as a zinc ionophore)

  • Confocal fluorescence microscope

Procedure:

  • Cell Culture: Seed HeLa cells on glass-bottom dishes and culture until they reach 70-80% confluency.

  • Probe Loading:

    • Wash the cells twice with warm PBS.

    • Prepare a loading buffer containing 5-10 µM of ABT-Zn1 in serum-free medium.

    • Incubate the cells with the loading buffer for 30 minutes at 37°C.

  • Washing: Wash the cells three times with warm PBS to remove any excess probe.

  • Zn²⁺ Treatment:

    • For imaging intracellular Zn²⁺, treat the probe-loaded cells with a solution containing 50 µM ZnCl₂ and 5 µM pyrithione in serum-free medium for 20-30 minutes at 37°C.

    • For a control group, treat cells with only the vehicle (DMSO).

  • Imaging:

    • Wash the cells again with PBS.

    • Image the cells using a confocal microscope with excitation at approximately 420 nm and collect the emission between 500-560 nm.

    • A significant increase in fluorescence intensity in the Zn²⁺-treated cells compared to the control group indicates the successful detection of intracellular zinc.

Conclusion

The this compound scaffold provides a versatile platform for the development of novel fluorescent probes. The synthetic and application protocols detailed in this document for the representative probe ABT-Zn1 offer a comprehensive guide for researchers interested in exploring this class of sensors. The ability to readily synthesize and functionalize these probes opens up exciting possibilities for creating highly specific and sensitive tools for applications in chemical biology, diagnostics, and drug development. Further optimization of the probe structure can lead to sensors with improved photophysical properties and tailored selectivities for a wide range of biologically relevant analytes.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 2-Amino-4-bromobenzothiazole. It includes a detailed troubleshooting guide in a question-and-answer format, frequently asked questions (FAQs), a complete experimental protocol, and a summary of key reaction parameters.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time or inadequate temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred efficiently for the recommended duration (2-4 hours) at room temperature after the bromine addition.
Suboptimal Temperature Control: The reaction is exothermic, and excessive temperature during bromine addition can lead to side reactions.- Maintain the reaction temperature below 10 °C during the dropwise addition of the bromine solution in glacial acetic acid by using an ice bath.
Impure Reactants: The purity of the starting materials, particularly 3-bromoaniline, is crucial.- Use high-purity, freshly distilled 3-bromoaniline if necessary. - Ensure potassium thiocyanate is dry.
Formation of a Dark, Tarry Mixture Side Reactions: Overheating or incorrect stoichiometry can lead to polymerization and the formation of complex byproducts.- Strictly adhere to the recommended temperature control. - Ensure accurate measurement of all reagents.
Air Oxidation: The reaction mixture can be sensitive to air oxidation, leading to colored impurities.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Difficult to Purify Presence of Regioisomers: Since 3-bromoaniline is a meta-substituted aniline, there is a possibility of forming the 2-Amino-6-bromobenzothiazole isomer, which can be difficult to separate.- Utilize column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) for efficient separation.
Residual Starting Materials or Intermediates: Incomplete reaction can leave unreacted 3-bromoaniline or intermediate thiourea derivatives in the crude product.- Optimize reaction conditions to ensure full conversion. - Wash the crude product thoroughly with water to remove any water-soluble impurities.
Off-White or Colored Product Formation of Colored Byproducts: As mentioned, side reactions and oxidation can produce colored impurities.- Recrystallize the crude product from ethanol. The use of activated carbon (charcoal) during recrystallization can help decolorize the solution.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound using the described protocol?

A1: The reported yield for this synthesis is approximately 63%.[1] However, this can vary based on the purity of reagents, reaction conditions, and purification efficiency.

Q2: Why is it important to maintain a low temperature during the addition of bromine?

A2: The reaction of bromine with the thiourea intermediate is exothermic. Maintaining a low temperature (below 10 °C) is critical to prevent unwanted side reactions, such as the formation of polybrominated species and other byproducts, which can significantly lower the yield and complicate purification.

Q3: Can other anilines be used in this reaction?

A3: The classical synthesis of 2-aminobenzothiazoles by treating anilines with potassium thiocyanate and bromine is a general method. However, the position of substituents on the aniline ring can influence the outcome. For instance, using 4-unsubstituted anilines can lead to thiocyanation at the para position as a major side reaction.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. Samples of the reaction mixture can be taken periodically to observe the consumption of the starting material (3-bromoaniline) and the formation of the product.

Q5: What are the best methods for purifying the final product?

A5: The most common and effective purification methods for this compound are recrystallization from ethanol and column chromatography on silica gel.[1] Recrystallization is often sufficient to obtain a product of good purity, while column chromatography can be employed for higher purity or to separate isomeric byproducts.

Experimental Protocol

This protocol describes the synthesis of this compound from 3-bromoaniline.

Materials:

  • 3-Bromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonium hydroxide (for neutralization)

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • In a suitable reaction flask, dissolve 3-bromoaniline (1 equivalent) in glacial acetic acid.

  • Add potassium thiocyanate (1.2 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly, and with constant stirring, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, ensuring the temperature is maintained below 10 °C.

  • After the complete addition of the bromine solution, continue to stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice water.

  • Neutralize the mixture with a base, such as ammonium hydroxide, to precipitate the crude product.

  • Filter the solid precipitate and wash it thoroughly with water.

  • Purify the crude product by recrystallization from ethanol to obtain this compound as a white solid.[1]

Data Presentation

The following table summarizes the key reaction parameters and their impact on the synthesis of this compound.

Parameter Condition Effect on Yield/Purity Reference
Starting Material 3-BromoanilineYields this compound. Possibility of regioisomer formation.[1]
Temperature of Bromine Addition Below 10 °CCrucial for minimizing side reactions and maximizing yield.[2]
Reaction Time 2-4 hours at room temperatureSufficient for reaction completion.[2]
Purification Method Recrystallization from ethanolEffective for obtaining a pure, white solid product.[1]
Reported Yield ~63%Achievable under optimized conditions.[1]

Visualizations

SynthesisWorkflow Start Start: 3-Bromoaniline, KSCN, Glacial Acetic Acid Cooling Cooling (Ice Bath) Start->Cooling Bromine_Addition Dropwise Addition: Bromine in Glacial Acetic Acid (<10 °C) Cooling->Bromine_Addition Stirring Stirring (2-4h at RT) Bromine_Addition->Stirring Precipitation Precipitation: Pour into Ice Water & Neutralize Stirring->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Purification: Recrystallization (Ethanol) Filtration->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic Start Low Yield? Temp_Check Was Temp < 10°C during Br2 addition? Start->Temp_Check Yes Time_Check Was reaction stirred for 2-4h? Temp_Check->Time_Check Yes Solution_Temp Solution: Improve cooling & slow addition rate Temp_Check->Solution_Temp No Purity_Check Were reagents pure? Time_Check->Purity_Check Yes Solution_Time Solution: Monitor with TLC & increase stir time Time_Check->Solution_Time No Solution_Purity Solution: Use high-purity starting materials Purity_Check->Solution_Purity No Success Yield Improved Purity_Check->Success Yes Solution_Temp->Success Solution_Time->Success Solution_Purity->Success

Caption: Troubleshooting decision tree for low yield issues.

References

Purification of crude 2-Amino-4-bromobenzothiazole by recrystallization vs. chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Amino-4-bromobenzothiazole, a crucial intermediate in pharmaceutical and chemical synthesis. This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during purification by recrystallization and column chromatography.

Comparison of Purification Methods: Recrystallization vs. Chromatography

Choosing the appropriate purification method is critical for obtaining this compound with the desired purity and yield. The following table summarizes the key quantitative and qualitative differences between recrystallization and column chromatography for this compound.

ParameterRecrystallizationColumn Chromatography
Principle Differences in solubility of the target compound and impurities in a specific solvent at varying temperatures.Differential partitioning of the compound and impurities between a stationary phase and a mobile phase based on polarity.
Typical Purity Achieved Good to Excellent (>98%)Good to Excellent (>99% for some compounds)
Typical Yield Moderate to High (Can be >80% with optimization)Variable (Generally 50-70%, dependent on separation efficiency and fraction collection)[1]
Scalability Easily scalable for larger quantities.Can be scaled up, but may become cumbersome and expensive.
Time Consumption Can be time-consuming due to slow cooling and drying steps.Generally faster for small-scale purifications.
Solvent Consumption Generally lower, as the solvent is primarily used to dissolve the crude product.Can be high due to the continuous flow of the mobile phase.
Cost-Effectiveness More cost-effective, especially at a larger scale.Can be more expensive due to the cost of the stationary phase (e.g., silica gel) and larger solvent volumes.
Applicability Best for crystalline solids with good thermal stability.Applicable to a wider range of compounds, including oils and non-crystalline solids.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Ethanol is a commonly reported and effective solvent for the recrystallization of this compound.[2] The ideal solvent should dissolve the compound at high temperatures and have low solubility at room temperature to ensure good recovery.

Q2: What is a suitable mobile phase for the column chromatography of this compound?

A2: A mixture of ethyl acetate and n-hexane (e.g., a 2:3 ratio) is a reported eluent system for the purification of this compound on a silica gel column.[2] The optimal ratio may need to be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.3 for the desired compound.[3]

Q3: My purified this compound is colored. How can I decolorize it?

A3: Discoloration is often due to the presence of colored impurities or degradation products.[3] During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb these impurities. The charcoal must be removed by hot filtration before allowing the solution to cool and crystallize.[3]

Q4: What are the common impurities in crude this compound?

A4: Common impurities can include unreacted starting materials, by-products from the synthesis such as over-brominated species, and residual catalysts or solvents.[3] The polarity of these impurities can be very similar to the product, which can make separation challenging.[3]

Q5: What is the expected melting point of pure this compound?

A5: The reported melting point for pure this compound is in the range of 182-184 °C.[2][4] A sharp melting point within this range is a good indicator of high purity.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
"Oiling out" (formation of liquid droplets instead of crystals) - The solution is too concentrated. - Cooling is too rapid. - High level of impurities depressing the melting point.- Add a small amount of additional hot solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - If impurities are high, consider a preliminary purification step like a short silica plug filtration.
No crystal formation upon cooling - The solution is not saturated (too much solvent was used). - The solution is supersaturated.- Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound.[5]
Low yield of purified crystals - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Washing the collected crystals with a solvent that is not ice-cold.- Use the minimum amount of hot solvent necessary for dissolution. - Pre-heat the funnel and receiving flask before hot filtration. - Always wash the crystals with a small amount of ice-cold solvent.[5]
Product is still impure after recrystallization - The chosen solvent does not effectively differentiate between the product and impurities. - Co-crystallization of impurities.- Perform small-scale solvent screening to find a more optimal solvent or solvent mixture. - A second recrystallization may be necessary.
Column Chromatography Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor separation of the compound from impurities - Inappropriate mobile phase polarity. - Column overloading.- Optimize the mobile phase using TLC to achieve better separation between the spots of the product and impurities. - Use a larger column or reduce the amount of crude material loaded.
The compound is not eluting from the column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate in a hexane/ethyl acetate system).
The compound elutes too quickly (with the solvent front) - The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., by increasing the proportion of hexane).
Tailing of peaks - Interaction of the basic amino group with acidic silica gel. - The compound is not very soluble in the mobile phase.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. - Choose a mobile phase in which the compound has better solubility.
Low recovery of the compound - Irreversible adsorption onto the stationary phase. - Decomposition on the silica gel.- Deactivate the silica gel by adding a small percentage of a polar solvent like methanol or a base like triethylamine to the eluent. - Check the stability of the compound on a small amount of silica before performing large-scale chromatography.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography
  • Mobile Phase Selection: Determine the optimal eluent system using TLC. A good starting point is a mixture of ethyl acetate and n-hexane. Adjust the ratio to obtain an Rf value of approximately 0.2-0.3 for this compound.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column.[3]

  • Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the compound.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Purification_Decision_Tree start Start with Crude This compound scale Scale of Purification? start->scale purity_req Required Purity? scale->purity_req Large Scale (>10g) scale->purity_req Small Scale (<10g) impurity_profile Impurity Profile? purity_req->impurity_profile High (>99%) purity_req->impurity_profile Moderate (>98%) recrystallization Recrystallization purity_req->recrystallization Moderate (>98%) impurity_profile->recrystallization Simple / Different Solubility chromatography Column Chromatography impurity_profile->chromatography Complex / Similar Polarity impurity_profile->chromatography Unknown recrystallization_advantage Cost-effective for large scale recrystallization->recrystallization_advantage chromatography_advantage High purity, good for complex mixtures chromatography->chromatography_advantage

Caption: Decision tree for selecting a purification method.

Troubleshooting_Recrystallization start Recrystallization Problem oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield add_solvent Add more hot solvent and cool slowly oiling_out->add_solvent Yes evaporate_solvent Evaporate some solvent to concentrate no_crystals->evaporate_solvent Clear Solution induce_crystallization Scratch flask or add seed crystal no_crystals->induce_crystallization Supersaturated check_solvent_volume Use minimum hot solvent and ice-cold wash low_yield->check_solvent_volume Yes

Caption: Troubleshooting workflow for recrystallization.

References

Side-product formation in the synthesis of 2-aminobenzothiazoles and their minimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminobenzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, minimize side-product formation, and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aminobenzothiazoles?

The most prevalent methods for synthesizing 2-aminobenzothiazoles include the Hugerschoff reaction, synthesis from substituted phenylthioureas, and cyclization reactions starting from 2-aminothiophenol. Each method has its advantages and potential for specific side-product formation.

Q2: I am getting a significant amount of an unwanted side-product in my Hugerschoff reaction. What is it likely to be and how can I avoid it?

A common side-reaction in the Hugerschoff synthesis, especially when using anilines that are unsubstituted at the para-position, is the formation of a p-thiocyanated aniline derivative.[1] This occurs due to the electrophilic nature of the thiocyanating agent, which can attack the electron-rich para position of the aniline ring.

To minimize this, it is recommended to use an aniline that is already substituted at the 4-position. If the use of a 4-unsubstituted aniline is unavoidable, careful control of reaction conditions, such as low temperatures and slow addition of reagents, may help to favor the desired ortho-cyclization.

Q3: My reaction mixture from a 2-aminothiophenol-based synthesis has turned dark, and I'm isolating a significant amount of a high-molecular-weight impurity. What is this side-product?

The starting material, 2-aminothiophenol, is highly susceptible to oxidation, leading to the formation of a disulfide-linked dimer, 2,2'-dithiobis(aniline).[2] This is a common issue, particularly when reactions are exposed to air.

To prevent this, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon. Using freshly purified 2-aminothiophenol can also significantly reduce the formation of this byproduct.[2]

Q4: I have heard of an "anti-Hugerschoff" product. What is it and under what conditions is it formed?

The "anti-Hugerschoff" product refers to a thioamido guanidino moiety that can form as a side-product during the oxidative cyclization of arylthioureas, the key step in the Hugerschoff reaction. Its formation is more likely when using deactivated aryl thioureas.

Troubleshooting Guides

Issue 1: Low Yield of 2-Aminobenzothiazole in Hugerschoff Synthesis

Symptoms:

  • Low isolated yield of the desired 2-aminobenzothiazole.

  • Presence of a significant amount of a side-product identified as the p-thiocyanated aniline.

Root Cause Analysis and Solutions:

Potential Cause Recommended Solution
Competitive p-Thiocyanation Use a 4-substituted aniline as the starting material to block the para position.[1]
Suboptimal Reaction Conditions Maintain a low reaction temperature (typically <10 °C) during the addition of bromine to favor ortho-attack and subsequent cyclization.
Incorrect Stoichiometry Ensure the correct molar ratios of aniline, thiocyanate source, and oxidizing agent are used as per the established protocol.

Troubleshooting Workflow for Hugerschoff Synthesis

start Low Yield in Hugerschoff Reaction check_aniline Is the aniline substituted at the para-position? start->check_aniline use_substituted Use a 4-substituted aniline. check_aniline->use_substituted No control_temp Control reaction temperature strictly (<10 °C). check_aniline->control_temp Yes end Improved Yield use_substituted->end check_reagents Verify stoichiometry of all reagents. control_temp->check_reagents check_reagents->end

Caption: Troubleshooting workflow for low yields in Hugerschoff synthesis.

Issue 2: Formation of Disulfide Byproduct from 2-Aminothiophenol

Symptoms:

  • The reaction mixture develops a dark color.

  • Isolation of a significant amount of 2,2'-dithiobis(aniline).

Root Cause Analysis and Solutions:

Potential Cause Recommended Solution
Oxidation of 2-Aminothiophenol Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[2]
Impure Starting Material Use freshly distilled or purified 2-aminothiophenol for the reaction.
Presence of Oxidizing Agents Ensure all reagents and solvents are free from peroxides or other oxidizing impurities.

Experimental Workflow to Minimize Disulfide Formation

start Start: Synthesis from 2-Aminothiophenol setup Assemble reaction glassware and purge with inert gas (N2 or Ar). start->setup add_reagents Add purified 2-aminothiophenol and other reagents under positive inert gas pressure. setup->add_reagents run_reaction Run reaction under inert atmosphere. add_reagents->run_reaction workup Work-up and purify product. run_reaction->workup end End: Pure 2-Aminobenzothiazole workup->end

Caption: Workflow for minimizing disulfide byproduct formation.

Data on Side-Product Formation

The following table summarizes the typical yields of the desired 2-aminobenzothiazole and major side-products under different reaction conditions.

Synthetic Route Starting Materials Key Reaction Conditions Desired Product Yield (%) Major Side-Product(s) Side-Product Yield (%)
Hugerschoff Aniline, KSCN, Br₂Acetic acid, 0-10 °C65-85p-Thiocyanoaniline5-20 (with unsubstituted aniline)
From Phenylthiourea PhenylthioureaSulfuric acid, catalytic Br₂~95"Anti-Hugerschoff" productVariable, higher with deactivated rings
From 2-Aminothiophenol 2-Aminothiophenol, Cyanogen bromideMethanol, room temp.>90 (under N₂)2,2'-Dithiobis(aniline)<5 (under N₂), >20 (in air)

Key Experimental Protocols

Protocol 1: Minimized Side-Product Synthesis of 2-Amino-6-methylbenzothiazole (Hugerschoff Reaction)

This protocol utilizes a p-substituted aniline to prevent the formation of the p-thiocyanated side-product.

Materials:

  • p-Toluidine

  • Sodium thiocyanate

  • Sulfuryl chloride

  • Chlorobenzene

  • Concentrated ammonium hydroxide

  • Ethanol

Procedure:

  • A suspension of p-toluidine (1 mole) in chlorobenzene is prepared.

  • Concentrated sulfuric acid is added dropwise to form the sulfate salt.

  • Sodium thiocyanate (1.1 moles) is added, and the mixture is heated to 100 °C for 3 hours to form the corresponding thiourea.

  • The solution is cooled to 30 °C, and sulfuryl chloride (1.34 moles) is added over 15 minutes, keeping the temperature below 50 °C.

  • The mixture is maintained at 50 °C for 2 hours.

  • The chlorobenzene is removed by filtration.

  • The resulting solid is made alkaline with concentrated ammonium hydroxide to precipitate the 2-amino-6-methylbenzothiazole.

  • The product is purified by recrystallization from ethanol.

Protocol 2: Synthesis of 2-Aminobenzothiazole from 2-Aminothiophenol under Inert Atmosphere

This protocol is designed to minimize the oxidative dimerization of 2-aminothiophenol.

Materials:

  • 2-Aminothiophenol (freshly distilled)

  • Cyanogen bromide

  • Methanol (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • All glassware is dried in an oven and allowed to cool under a stream of inert gas.

  • Freshly distilled 2-aminothiophenol (1 equivalent) is dissolved in degassed methanol in a flask equipped with a magnetic stirrer and an inert gas inlet.

  • A solution of cyanogen bromide (1 equivalent) in degassed methanol is added dropwise to the stirred solution of 2-aminothiophenol at room temperature.

  • The reaction is stirred under an inert atmosphere for 12-24 hours. Reaction progress can be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization.

Reaction Pathway for 2-Aminothiophenol Oxidation

cluster_reactants Reactant cluster_product Side-Product 2-Aminothiophenol_1 2-Aminothiophenol Disulfide 2,2'-Dithiobis(aniline) 2-Aminothiophenol_1->Disulfide Oxidation (O2) 2-Aminothiophenol_2 2-Aminothiophenol 2-Aminothiophenol_2->Disulfide

Caption: Formation of 2,2'-dithiobis(aniline) via oxidation.

References

Technical Support Center: Optimization of N-acylation of 2-Amino-4-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-acylation of 2-Amino-4-bromobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the N-acylation of this compound?

The most frequently reported issues include low product yield, the formation of side products, and difficulties in product purification. Low yields can stem from incomplete reactions or degradation of starting materials or products. A significant side product is often the bis-acylated derivative, where a second acyl group is added.[1] Purification can be challenging due to similar polarities of the product and unreacted starting material.

Q2: Which acylating agents can be used for this reaction?

A variety of acylating agents can be employed, including acyl chlorides (e.g., acetyl chloride, benzoyl chloride), acid anhydrides (e.g., acetic anhydride), and carboxylic acids activated with coupling reagents (e.g., EDCI, HOBt).[2][3] The choice of acylating agent can influence reaction conditions and outcomes. For instance, using acetic acid directly offers a less hazardous alternative to highly moisture-sensitive and corrosive acyl chlorides and anhydrides.[4][5]

Q3: How can the formation of bis-acylated side products be minimized?

The formation of bis-acylated products, where both the exocyclic amino group and the nitrogen within the thiazole ring may be acylated, can be a significant issue.[1] To minimize this, using a Boc-protected this compound intermediate is a highly effective strategy. The Boc group protects the exocyclic amine, allowing for selective acylation at another position if desired, or it can be acylated itself and then deprotected to yield the mono-acylated product cleanly.[1] Careful control of stoichiometry (avoiding a large excess of the acylating agent) and reaction temperature can also help reduce over-acylation.

Q4: What are the recommended reaction conditions for N-acylation using an acyl chloride?

Typically, the reaction is carried out in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[1][6] A tertiary amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the reaction.[1][6] The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.[1][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture: Acyl chlorides and anhydrides are highly sensitive to moisture and can be hydrolyzed.[6][7] 2. Inactive Reagents: The this compound may be of poor quality, or the acylating agent may have degraded. 3. Inappropriate Base: The base may not be strong enough or may be sterically hindered. 4. Low Reaction Temperature: The reaction may be too slow at the chosen temperature.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.[6][7] 2. Use freshly opened or purified reagents. 3. Consider using a stronger, non-nucleophilic base. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst for sluggish reactions.[6] 4. If the reaction is slow, consider gradually increasing the temperature while monitoring for side product formation.[6]
Formation of Multiple Products (Spotted on TLC) 1. Bis-acylation: Over-acylation leading to a di-acylated product.[1] 2. Decomposition: The starting material or product may be unstable under the reaction conditions. 3. Side reactions with solvent: The solvent may not be inert under the reaction conditions.1. Use a Boc-protected this compound intermediate.[1] Alternatively, use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[8] Consider milder reaction conditions (lower temperature, alternative base or acylating agent). 3. Ensure the chosen solvent is appropriate for the reaction conditions.
Difficulty in Product Purification 1. Similar Polarity: The product and starting material may have very similar Rf values on TLC, making chromatographic separation difficult.[9] 2. Residual Catalyst/Reagents: Amine bases or other reagents may co-elute with the product.1. Optimize the solvent system for column chromatography; a shallow gradient elution may be necessary.[9] Recrystallization can be an effective alternative if the product is a solid.[9] 2. Perform an aqueous work-up to remove water-soluble impurities. Washing with a dilute acid solution can remove residual amine base.

Experimental Protocols

Protocol 1: N-acetylation using Acetyl Chloride
  • Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 mmol).

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction with water. Extract the product with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-acylation using a Carboxylic Acid and Coupling Agents[3]
  • Reaction Setup: To a stirred solution of the desired carboxylic acid (1.0 mmol), 1-hydroxybenzotriazole (HOBt, 1.0 mmol), and this compound (1.2 mmol) in dry CH2Cl2 (10 mL) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI∙HCl, 1.2 mmol).

  • Reaction: Stir the reaction mixture for 1 hour at 0 °C and then for 16 hours at room temperature.

  • Work-up and Purification: Follow similar work-up and purification procedures as described in Protocol 1.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-acylation of 2-Aminobenzothiazole Derivatives

Acylating AgentBaseSolventTemperatureTimeYield (%)Reference
O-acetylsalicyloyl chlorideEt3N, DMAPTHF0-20 °C46 hLow (unspecified)[1]
Acetic AcidNone (reflux)Acetic AcidReflux3 hNot specified for bromo-derivative[10]
Carboxylic AcidsEt3NCH2Cl20 °C to RT17 hNot specified for bromo-derivative[3]
Acetyl ChlorideEt3NAcetone5-10 °C6 hNot specified for bromo-derivative[6]

Note: Yields are highly substrate-dependent and the above data is for related 2-aminobenzothiazole derivatives. Optimization for this compound is recommended.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Base in Anhydrous Solvent cool Cool to 0 °C in Ice Bath start->cool add_acyl Slowly Add Acylating Agent cool->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react quench Quench Reaction (e.g., with water) react->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes (e.g., NaHCO3, Brine) extract->wash purify Dry, Concentrate & Purify (Chromatography) wash->purify product Final Product purify->product

Caption: Experimental workflow for the N-acylation of this compound.

troubleshooting_guide start Low Yield? check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture Yes side_products Side Products on TLC? start->side_products No check_reagents Verify Reagent Quality (Fresh/Pure?) check_moisture->check_reagents check_temp Optimize Temperature (Increase Gradually?) check_reagents->check_temp success Improved Yield check_temp->success bis_acylation Consider Bis-acylation (Use Boc Protection or Control Stoichiometry) side_products->bis_acylation Yes purification_issue Purification Difficulty? side_products->purification_issue No decomposition Check for Decomposition (Use Milder Conditions) bis_acylation->decomposition decomposition->success optimize_chroma Optimize Chromatography (Solvent Gradient) purification_issue->optimize_chroma Yes purification_issue->success No recrystallize Attempt Recrystallization optimize_chroma->recrystallize recrystallize->success

Caption: Troubleshooting decision tree for N-acylation reaction optimization.

References

Technical Support Center: Overcoming Poor Solubility of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming the challenges associated with the poor solubility of 2-aminobenzothiazole derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: My 2-aminobenzothiazole derivative, dissolved in a DMSO stock, precipitates when I add it to my aqueous assay buffer. What should I do?

A1: This is a common issue known as "precipitation upon dilution." Your immediate goal is to keep the compound in solution in the aqueous environment of your assay. Here are a few troubleshooting steps you can take:

  • Lower the Final DMSO Concentration: While DMSO is an excellent solvent for many organic molecules, high concentrations can be toxic to cells and can cause compounds to precipitate when diluted into an aqueous buffer. It is recommended to keep the final DMSO concentration in your assay below 1%, and ideally below 0.5% for most cell-based assays.[1]

  • Optimize Co-solvents: If lowering the DMSO concentration isn't sufficient, you can explore the use of other water-miscible organic co-solvents.[2] Start with a small percentage and increase it gradually, being mindful of potential toxicity to your biological system.

  • pH Adjustment: The solubility of 2-aminobenzothiazole derivatives is often dependent on the pH of the solution due to their basic amino group.[1] The parent 2-aminobenzothiazole has a pKa of 4.48.[1] Adjusting your buffer to a more acidic pH can protonate the amino group, which generally increases aqueous solubility.[1] However, be cautious as extreme pH values can lead to compound degradation.[1]

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F-68, can help to maintain the solubility of hydrophobic compounds by forming micelles.[1] It is crucial to determine the optimal concentration that solubilizes your compound without interfering with the biological assay.

Q2: I'm observing inconsistent results in my cell-based assay. Could this be related to the solubility of my 2-aminobenzothiazole derivative?

A2: Yes, poor solubility is a frequent cause of unreliable and unpredictable results in in-vitro testing.[3] If your compound is not fully dissolved, the actual concentration your cells are exposed to will be lower and more variable than intended. This can lead to an underestimation of potency (e.g., higher IC50 values) and poor reproducibility. It is crucial to ensure your compound is fully solubilized at the tested concentrations.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3:

  • Kinetic solubility is a measure of how quickly a compound dissolves when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[3][4] It's a high-throughput method often used in the early stages of drug discovery for screening large numbers of compounds.[3]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a specific solvent system at a given temperature and pressure.[4] It represents the maximum concentration of a compound that can be dissolved to form a saturated solution. This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.[5]

For initial screening and troubleshooting, kinetic solubility assays are often sufficient. For lead optimization and formulation development, thermodynamic solubility data is more critical.[3]

Q4: My attempt to make a salt of my 2-aminobenzothiazole derivative to improve its solubility was unsuccessful. Why might this be?

A4: Successful salt formation is largely dependent on the pKa difference (ΔpKa) between your basic 2-aminobenzothiazole derivative and the acidic counter-ion you are using. A general guideline is that for a stable salt to form, the ΔpKa should be greater than 2 to 3.[1] If the difference is smaller, a stable salt may not form.

Troubleshooting Workflow

This workflow can guide you through the process of addressing solubility issues with your 2-aminobenzothiazole derivatives in biological assays.

G start Compound Precipitates in Aqueous Buffer check_dmso Optimize DMSO Concentration (<1%, ideally <0.5%) start->check_dmso ph_adjust Adjust Buffer pH (Consider pKa) check_dmso->ph_adjust Precipitation persists success Compound Solubilized Proceed with Assay check_dmso->success Solubilized use_surfactant Incorporate Surfactants (e.g., Tween 80) ph_adjust->use_surfactant Inadequate solubility ph_adjust->success Solubilized use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) use_surfactant->use_cyclodextrin Surfactant interferes with assay use_surfactant->success Solubilized use_cyclodextrin->success Solubilized formulation Consider Advanced Formulation (Solid Dispersion, Nanoparticles) use_cyclodextrin->formulation Solubility still poor G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to PLC PLCγ VEGFR2->PLC Ras Ras VEGFR2->Ras PKC PKC PLC->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->VEGFR2

References

Technical Support Center: Scale-Up of 2-Amino-4-bromobenzothiazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 2-Amino-4-bromobenzothiazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Product Yield

  • Question: My yield of this compound is significantly lower than the reported literature values (e.g., 63%). What are the likely causes and how can I improve it?[1][2]

    • Potential Causes:

      • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

      • Side Reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product. One common issue is the formation of regioisomers if the starting aniline is not appropriately substituted.[3]

      • Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction, washing, or recrystallization steps.

      • Reagent Purity: The purity of the starting materials, particularly the 3-bromoaniline, is crucial as impurities can lead to side reactions.

    • Solutions:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before quenching.

      • Temperature Control: Maintain the reaction temperature strictly, especially during the addition of bromine, which should be kept below 10 °C to minimize side reactions.[1]

      • Optimized Work-up: Ensure proper pH adjustment during neutralization to maximize the precipitation of the product. Minimize the number of transfer steps to reduce mechanical losses.

      • Purification Optimization: Select an appropriate recrystallization solvent system to maximize recovery. A common solvent for recrystallization is ethanol.[1][2]

Issue 2: Product Purity and Impurity Formation

  • Question: My final product is off-color and analytical data (NMR/HPLC) shows significant impurities. What are these impurities and how can I prevent their formation?

    • Potential Causes:

      • Regioisomer Formation: Depending on the starting materials and reaction conditions, thiocyanation can occur at other positions on the aniline ring, leading to the formation of isomeric impurities.[3]

      • Over-bromination: Excess bromine or poor temperature control can lead to the formation of poly-brominated byproducts.

      • Unreacted Starting Materials: Incomplete reaction can leave residual 3-bromoaniline or intermediate thiourea in the final product.

      • Side Reactions: The reaction of the diazonium salt with water can form 2-hydroxy-4-bromobenzothiazole as a byproduct in related syntheses.[1]

    • Solutions:

      • Controlled Reagent Addition: Add the bromine solution slowly and in a controlled manner to prevent localized high concentrations and a spike in temperature.[3]

      • Strict Temperature Control: As previously mentioned, maintaining a low temperature (below 10 °C) during bromination is critical.[1]

      • High-Purity Starting Materials: Use high-purity 3-bromoaniline to avoid introducing impurities from the start.[4]

      • Effective Purification: Recrystallization from a suitable solvent like ethanol is often effective for removing most impurities.[1][2] For persistent impurities, column chromatography may be necessary at the lab scale.

Issue 3: Exothermic Reaction and Temperature Control

  • Question: I am observing a significant exotherm during the reaction, making temperature control difficult at a larger scale. How can I manage this?

    • Potential Causes:

      • The reaction of anilines with thiocyanates and bromine is inherently exothermic.[3]

      • The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation more challenging.[4]

      • Rapid addition of reagents can lead to a rapid release of heat.

    • Solutions:

      • Slow, Controlled Addition: Add the bromine solution dropwise or via a syringe pump over an extended period.

      • Efficient Cooling System: Ensure the reactor is equipped with a cooling system (e.g., an ice bath or a cryostat) capable of handling the heat load at the intended scale.[3]

      • Adequate Agitation: Good mixing is essential to ensure even heat distribution and prevent the formation of localized hot spots.[3]

      • Solvent Choice: The choice of solvent can influence heat dissipation. Glacial acetic acid is a common solvent for this reaction.[1]

Frequently Asked Questions (FAQs)

  • What is the most common industrial synthesis route for this compound? The most prevalent method involves the reaction of 3-bromoaniline with a source of thiocyanate, such as potassium thiocyanate or ammonium thiocyanate, in the presence of bromine as an oxidizing and cyclizing agent.[1][2] Glacial acetic acid is typically used as the solvent.[1]

  • What are the critical safety precautions for this process?

    • Hazardous Reagents: Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

    • Exothermic Reaction: Be prepared for a potential exotherm, especially during scale-up. Ensure an adequate cooling system is in place.[3]

    • Gas Evolution: The reaction may evolve toxic gases. Proper ventilation is crucial.[3]

    • Product Handling: The product, this compound, may be harmful if swallowed and can cause eye irritation. Standard PPE should be worn when handling the final product.[3]

  • How can the reaction progress be monitored? Reaction progress can be effectively monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material (3-bromoaniline) and the appearance of the product.

Data Presentation

Table 1: Summary of Typical Reaction Parameters for the Synthesis of this compound

ParameterValue/ConditionReference
Starting Material3-bromoaniline[1]
ReagentsPotassium Thiocyanate, Bromine[1]
SolventGlacial Acetic Acid[1]
TemperatureBelow 10 °C during bromine addition[1]
Reaction Time2-4 hours at room temperature after addition[1]
Reported Yield~63%[1][2]
Purification MethodRecrystallization from ethanol[1][2]

Experimental Protocols

Synthesis of this compound

This protocol is based on literature procedures and should be adapted and optimized for specific laboratory conditions and scales.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-bromoaniline (1 equivalent) in glacial acetic acid.

    • Add potassium thiocyanate (1.2 equivalents) to the solution and cool the mixture in an ice bath to below 10 °C.[1]

  • Bromine Addition:

    • In the dropping funnel, prepare a solution of bromine (1.1 equivalents) in glacial acetic acid.

    • Slowly add the bromine solution to the stirred reaction mixture, ensuring the internal temperature is maintained below 10 °C.[1] This addition should be done dropwise to control the exotherm.

  • Reaction:

    • After the complete addition of bromine, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.[1]

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Pour the reaction mixture into a beaker containing ice water.

    • Neutralize the mixture with a base, such as ammonium hydroxide, until the product precipitates out completely.[1]

    • Filter the solid product using a Buchner funnel and wash it thoroughly with water to remove any inorganic salts.

  • Purification:

    • Recrystallize the crude product from ethanol to obtain pure this compound as a white solid.[1][2]

    • Dry the purified product under vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis raw_materials Raw Materials (3-Bromoaniline, KSCN, Br2, Acetic Acid) reaction_setup Reaction Setup - Dissolve 3-bromoaniline & KSCN in acetic acid - Cool to <10°C raw_materials->reaction_setup 1. Preparation bromine_addition Controlled Bromine Addition - Slow dropwise addition - Maintain T < 10°C reaction_setup->bromine_addition 2. Initiation reaction Reaction at Room Temp - Stir for 2-4 hours - Monitor by TLC/HPLC bromine_addition->reaction 3. Progression workup Work-up & Isolation - Quench in ice water - Neutralize with base - Filter solid product reaction->workup 4. Quenching purification Purification - Recrystallize from ethanol workup->purification 5. Refining final_product Final Product (this compound) purification->final_product 6. Finalization

Caption: Synthesis workflow for this compound.

References

Preventing the degradation of 2-aminobenzothiazole compounds during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-aminobenzothiazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of these compounds. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your materials.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-aminobenzothiazole powder has turned from off-white to brown. What is the cause and can I still use it?

A1: A color change from off-white to brown is a common indicator of degradation, most likely due to oxidation.[1] The amino group in the 2-position makes the molecule susceptible to oxidation, which can lead to the formation of colored impurities such as 2-azobenzothiazoles or polymeric byproducts.

Recommendation: It is strongly advised to assess the purity of the discolored material using an analytical technique like High-Performance Liquid Chromatography (HPLC) before use. If significant degradation is confirmed, using a fresh, pure sample is recommended to ensure the reliability and reproducibility of your experimental results.

Q2: I have observed precipitation in my stock solution of a 2-aminobenzothiazole derivative. What could be the reason?

A2: Precipitation in a stock solution can be due to several factors:

  • Poor Solubility: 2-Aminobenzothiazole and many of its derivatives have low aqueous solubility. If the stock solution is prepared in an aqueous buffer, precipitation can occur over time, especially if the storage temperature fluctuates.

  • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

  • pH Shift: If the solution is buffered, a change in pH due to CO2 absorption from the air or interaction with the storage container can alter the solubility of your compound, leading to precipitation.

Troubleshooting Steps:

  • Gently warm the solution to see if the precipitate redissolves. This may indicate that the issue is related to temperature-dependent solubility.

  • Check the pH of the solution and adjust it if necessary. The basic amino group at the 2-position can be protonated under acidic conditions, which might increase aqueous solubility.

  • Filter a small aliquot of the solution and analyze both the filtrate and the redissolved precipitate (if possible) by HPLC or LC-MS to identify the components. This will help determine if the precipitate is the original compound or a degradation product.

Q3: What are the optimal storage conditions to prevent the degradation of 2-aminobenzothiazole compounds?

A3: To minimize degradation, 2-aminobenzothiazole and its derivatives should be stored under the following conditions:

  • Temperature: Store in a cool environment, ideally below +30°C.[2][3]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using amber vials or storing in a dark place. Photodegradation can occur upon exposure to UV light.

  • Moisture: Store in a dry, well-ventilated area in a tightly sealed container to prevent hydrolysis and moisture-mediated degradation.[4]

  • Purity: Ensure the compound is of high purity, as impurities can sometimes catalyze degradation.

Q4: Are there any chemical incompatibilities I should be aware of when storing or handling 2-aminobenzothiazole?

A4: Yes, 2-aminobenzothiazole is incompatible with strong oxidizing agents and strong bases.[4] Contact with these substances can lead to rapid degradation. Ensure that storage containers and any equipment used for handling are free from these residues.

Data on Compound Stability

While specific quantitative stability data is highly dependent on the specific derivative and storage conditions, the following table provides a qualitative summary of expected stability under different stress conditions.

Stress ConditionParameterExpected Stability of 2-AminobenzothiazolePotential Degradation Products
Temperature 40°C with 75% Relative HumidityModerate to LowOxidative and hydrolytic products
Ambient (20-25°C)Good (in the dark, sealed)Minor oxidation over time
Refrigerated (2-8°C)ExcellentMinimal degradation
Light UV-Vis ExposureLowPhotodegradation products (e.g., hydroxylated derivatives)[2][5]
pH Acidic (e.g., pH 3)Moderate (potential for salt formation)Hydrolysis products
Neutral (e.g., pH 7)GoodSlow oxidation
Basic (e.g., pH 9)Moderate to LowIncreased rate of oxidation
Oxidation Exposure to Air/H₂O₂LowHydroxylated derivatives, ring-opened products, colored impurities

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for 2-Aminobenzothiazole

This protocol outlines a general reverse-phase HPLC method to assess the purity of 2-aminobenzothiazole and detect potential degradation products.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid

  • 2-Aminobenzothiazole reference standard

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% (v/v) formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-30 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm[5]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of 2-aminobenzothiazole reference standard (e.g., 1 mg/mL) in a 50:50 (v/v) mixture of acetonitrile and water. Prepare a series of dilutions for a calibration curve.

  • Test Sample: Dissolve the 2-aminobenzothiazole sample to be tested in the same diluent to a known concentration within the calibration range.

4. Analysis:

  • Inject the standard solutions to establish a calibration curve.

  • Inject the test sample.

  • Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the main compound. The retention time of degradation products is often shorter than that of the parent molecule.[2]

Protocol 2: Forced Degradation Study

This protocol describes how to perform a forced degradation study to understand the degradation pathways of a 2-aminobenzothiazole compound.

1. Sample Preparation:

  • Prepare a stock solution of the 2-aminobenzothiazole compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile/water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C) for a specified time.

  • Photodegradation: Expose the solid compound and the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.

3. Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Analyze the samples using the stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Visualizations

cluster_storage Storage & Handling cluster_degradation Degradation Triggers cluster_observation Observed Issues cluster_action Recommended Actions storage_conditions Optimal Storage: - Cool (<30°C) - Dry - Dark - Inert Atmosphere handling Handling Precautions: - Avoid Strong Oxidants - Avoid Strong Bases compound 2-Aminobenzothiazole (Pure) compound->storage_conditions Maintain Integrity compound->handling Ensure Compatibility purity_loss Loss of Purity compound->purity_loss triggers Heat Light (UV) Oxygen Moisture triggers->compound Initiates discoloration Discoloration (e.g., Browning) analyze Analytical Verification: - HPLC Purity Check - LC-MS for Impurity ID discoloration->analyze precipitation Precipitation in Solution troubleshoot Troubleshooting: - Check Solubility - Verify pH precipitation->troubleshoot purity_loss->discoloration purity_loss->precipitation troubleshoot->analyze remediate Remediation: - Use Fresh Sample - Add Stabilizer (e.g., BHT) analyze->remediate

Caption: Troubleshooting workflow for 2-aminobenzothiazole degradation.

start Start: 2-Aminobenzothiazole Sample stress Apply Stress Conditions: - Acid/Base Hydrolysis - Oxidation (H₂O₂) - Heat - Light (UV/Vis) start->stress sampling Sample at Time Points (e.g., 0, 2, 6, 24 hours) stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Data Interpretation: - Identify Degradation Peaks - Quantify Purity Loss - Determine Degradation Rate analysis->data pathway Elucidate Degradation Pathway data->pathway end End: Stability Profile pathway->end

Caption: Experimental workflow for a forced degradation study.

cluster_oxidative Oxidative Degradation cluster_photolytic Photodegradation cluster_hydrolytic Hydrolytic Degradation compound 2-Aminobenzothiazole hydroxylated Hydroxylated Intermediates (e.g., 4-OH-ABT, 6-OH-ABT) compound->hydroxylated Oxygen / ROS photo_hydroxylated Hydroxylated Derivatives compound->photo_hydroxylated UV Light hydrolysis_products Potential Ring Cleavage (under harsh conditions) compound->hydrolysis_products Acid / Base ring_opened Ring-Opened Products hydroxylated->ring_opened Further Oxidation

Caption: Potential degradation pathways of 2-aminobenzothiazole.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Suzuki Coupling of Bromobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst deactivation during the Suzuki coupling of bromobenzothiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no yield in the Suzuki coupling of bromobenzothiazoles?

A1: Low or no yield in the Suzuki coupling of bromobenzothiazoles can often be attributed to several factors. A primary issue is the selection of an appropriate catalyst system, as the electron-rich nature of the benzothiazole ring can make oxidative addition, a key step in the catalytic cycle, challenging.[1] Inadequate reaction conditions, such as temperature, choice of base, and solvent, also play a crucial role. Furthermore, deactivation of the palladium catalyst and decomposition of the boronic acid are common culprits.[1]

Q2: How does the position of the bromine atom on the benzothiazole ring affect the Suzuki coupling reaction?

A2: The reactivity of bromobenzothiazoles in Suzuki coupling is influenced by the position of the bromine atom. For instance, in 2-chloro-4-bromobenzothiazole, the C4-Br bond is significantly more reactive than the C2-Cl bond, allowing for regioselective coupling at the C4 position.[2] This difference in reactivity is due to the electronic properties of the benzothiazole ring system.

Q3: What is protodeboronation and how can it be prevented?

A3: Protodeboronation is a common side reaction where the boronic acid reacts with residual water or other protic species in the reaction mixture, leading to the formation of an arene byproduct and boric acid, thus reducing the amount of boronic acid available for the cross-coupling reaction.[3] This can be minimized by using anhydrous solvents, freshly dried bases, and ensuring the reaction is carried out under an inert atmosphere. Using boronic esters, such as pinacol esters, can also mitigate this issue as they are generally more stable towards hydrolysis.

Q4: Can I use the same reaction conditions for different arylboronic acids?

A4: While a general set of conditions can serve as a good starting point, optimization is often necessary for different arylboronic acids. The electronic and steric properties of the boronic acid can significantly impact the reaction outcome. For example, electron-rich boronic acids may require more forcing conditions, while sterically hindered boronic acids might necessitate the use of specific bulky ligands to facilitate the coupling.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inefficient Catalyst System - Screen Palladium Catalysts: Start with a common catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂. If unsuccessful, consider more active pre-catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with a ligand.[1] - Select Appropriate Ligands: For heteroaryl couplings, bulky and electron-rich phosphine ligands are often more effective. Consider using Buchwald ligands like SPhos or XPhos.[1]
Suboptimal Reaction Conditions - Optimize Temperature: Gradually increase the reaction temperature. Refluxing in solvents like dioxane or toluene can sometimes be necessary.[1] - Evaluate Different Bases: The choice of base is critical. Screen common bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The base not only activates the boronic acid but also influences the catalyst's activity.[1][4] - Solvent Selection: Ensure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used to dissolve the inorganic base.[1][5]
Catalyst Deactivation - Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the active Pd(0) species.[1] - Purity of Reagents: Use high-purity, degassed solvents and reagents to avoid catalyst poisoning.
Boronic Acid Decomposition - Anhydrous Conditions: Use anhydrous solvents and dry the base thoroughly before use to minimize protodeboronation. - Use Boronic Esters: Consider using the corresponding pinacol ester of the boronic acid for increased stability.
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid - Thorough Degassing: Oxygen can promote the homocoupling of boronic acids. Ensure the reaction mixture is thoroughly degassed before adding the catalyst.[3] - Control Catalyst Loading: In some cases, high catalyst loading can lead to increased homocoupling.
Dehalogenation of Bromobenzothiazole - Choice of Base and Solvent: The combination of a strong base and a protic solvent can sometimes lead to dehalogenation. Consider using a weaker base or an aprotic solvent system. - Lower Reaction Temperature: High temperatures can sometimes promote dehalogenation. Try running the reaction at a lower temperature for a longer duration.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 5-Bromo-2-chlorobenzo[d]thiazole with Phenylboronic Acid.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[6]
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane90892[6]
Pd(OAc)₂ / SPhosK₃PO₄DMF110678[6]

Note: The data presented is for 5-Bromo-2-chlorobenzo[d]thiazole and serves as a representative example. Yields can vary depending on the specific bromobenzothiazole isomer and the arylboronic acid used.

Experimental Protocols

General Protocol for Suzuki Coupling of 4-Bromobenzothiazole

This protocol provides a starting point for the Suzuki coupling of 4-bromobenzothiazole with an arylboronic acid. Optimization may be required for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add 4-bromobenzothiazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours), monitoring the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Catalyst/Ligand Screening

To optimize the catalyst system, a parallel screening approach can be employed.

  • Array Setup: In an array of reaction vials, dispense the bromobenzothiazole, arylboronic acid, and base.

  • Catalyst/Ligand Addition: To each vial, add a different palladium source and/or phosphine ligand from stock solutions.

  • Reaction and Analysis: Add the solvent, seal the vials, and heat the array. After a set time, analyze the outcome of each reaction by a high-throughput method like LC-MS to determine the relative conversion and product formation.

Visualizations

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Appropriate? start->check_conditions check_reagents Are Reagents Pure & Stable? start->check_reagents check_catalyst->check_conditions Yes screen_catalysts Screen Pd Sources (Pd(PPh3)4, Pd2(dba)3, etc.) check_catalyst->screen_catalysts No check_conditions->check_reagents Yes optimize_temp Optimize Temperature check_conditions->optimize_temp No inert_atmosphere Ensure Strict Inert Atmosphere check_reagents->inert_atmosphere No success Successful Coupling check_reagents->success Yes screen_ligands Screen Ligands (Buchwald-type: SPhos, XPhos) screen_catalysts->screen_ligands screen_ligands->success optimize_base Optimize Base (K2CO3, Cs2CO3, K3PO4) optimize_temp->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent optimize_solvent->success pure_reagents Use High Purity Reagents inert_atmosphere->pure_reagents boronic_ester Consider Using Boronic Ester pure_reagents->boronic_ester boronic_ester->success

Caption: Troubleshooting workflow for low or no yield in Suzuki coupling.

Ligand_Selection substrate Bromobenzothiazole (Electron-rich Heteroaryl) challenge Potential for Slow Oxidative Addition substrate->challenge ligand_type Ligand Requirement challenge->ligand_type buchwald Bulky & Electron-Rich Buchwald-type Ligands (e.g., SPhos, XPhos) ligand_type->buchwald Recommended traditional Traditional Ligands (e.g., PPh3) ligand_type->traditional May be ineffective outcome_good Improved Rate of Oxidative Addition & Catalyst Stability buchwald->outcome_good outcome_bad Potentially Inefficient Coupling traditional->outcome_bad

Caption: Ligand selection guide for Suzuki coupling of bromobenzothiazoles.

Catalytic_Cycle_Deactivation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br deactivation1 Oxidation to Inactive Pd(II) pd0->deactivation1 O2 deactivation3 Pd Black Formation pd0->deactivation3 pd2_complex R-Pd(II)-Br(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)2 Base deactivation2 Ligand Degradation pd2_complex->deactivation2 diaryl_pd2 R-Pd(II)-Ar(L_n) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 product R-Ar reductive_elimination->product

Caption: Suzuki catalytic cycle with potential deactivation pathways.

References

Analytical methods for detecting impurities in 2-Amino-4-bromobenzothiazole samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on analytical methods for detecting impurities in 2-Amino-4-bromobenzothiazole samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound can be broadly categorized as:

  • Process-Related Impurities: These arise from the synthetic route and can include unreacted starting materials, intermediates, by-products, and reagents. For instance, in syntheses involving the bromination of an aniline precursor, isomers or over-brominated species might be present.[1]

  • Degradation Products: These form due to the decomposition of the active pharmaceutical ingredient (API) under various stress conditions like heat, light, humidity, and pH variations.[2][3][4][5][6]

  • Residual Solvents: Solvents used during the synthesis and purification steps that are not completely removed.

  • Inorganic Impurities: These can include catalysts and other inorganic reagents used in the manufacturing process.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: The most commonly employed and suitable techniques are:

  • High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC) with UV detection is a robust method for separating and quantifying organic impurities.[7][8][9][10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities, especially in complex matrices.[12][13][14][15][16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile impurities, including residual solvents and certain process-related impurities.[18][19][20][21]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the active ingredient. To develop such a method, forced degradation studies are essential.[2][3][4][5][6] The drug substance should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The resulting degraded samples are then analyzed to ensure that all degradation peaks are well-resolved from the main peak of this compound.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause(s) Troubleshooting Steps
Peak Tailing 1. Column degradation. 2. Active sites on the column packing. 3. Mobile phase pH inappropriate for the analyte. 4. Column overload.1. Replace the column. 2. Use a column with end-capping; add a competing base to the mobile phase. 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. 4. Reduce the sample concentration or injection volume.
Peak Fronting 1. Column overload. 2. Poorly packed column.1. Dilute the sample. 2. Replace the column.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity mobile phase; flush the injector. 2. Implement a needle wash step in the autosampler sequence.
Baseline Drift 1. Column temperature fluctuations. 2. Mobile phase composition changing. 3. Contaminated detector cell.1. Use a column oven to maintain a constant temperature. 2. Ensure proper mixing and degassing of the mobile phase. 3. Flush the detector cell with a strong solvent.
Inconsistent Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in pump pressure. 3. Column not properly equilibrated.1. Prepare mobile phase carefully and consistently. 2. Check for leaks in the pump and system; degas the mobile phase. 3. Allow sufficient time for the column to equilibrate with the mobile phase before injection.
GC-MS Analysis Troubleshooting
Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Shape 1. Active sites in the inlet or column. 2. Incompatible solvent. 3. Column contamination.1. Deactivate the inlet liner; use a more inert column. 2. Ensure the sample is dissolved in a solvent compatible with the stationary phase. 3. Bake out the column; trim the front end of the column.
Low Sensitivity 1. Leak in the system. 2. Contaminated ion source. 3. Incorrect injection parameters.1. Perform a leak check. 2. Clean the ion source. 3. Optimize split ratio, injection volume, and inlet temperature.
Mass Spectral Anomalies 1. Air leak in the MS. 2. Contamination.1. Check for leaks, particularly around the column connection to the MS. 2. Bake out the column and clean the ion source.

Experimental Protocols

Protocol 1: RP-HPLC Method for Impurity Profiling

This protocol is a representative method based on common practices for aminothiazole derivatives and should be optimized for your specific instrumentation and sample matrix.[7][8][9]

  • Instrumentation: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Orthophosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities

This protocol provides a general procedure for the analysis of volatile impurities and should be adapted as needed.[18][19]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 5 mg/mL.

Data Presentation

Table 1: Example HPLC Impurity Profile Data
ImpurityRetention Time (min)Relative Retention Time (RRT)Response Factor (RF)Amount (%)
Impurity A4.50.601.10.08
Impurity B6.20.830.950.12
This compound7.51.001.0099.75
Impurity C9.81.311.050.05

Note: This table presents hypothetical data for illustrative purposes. RRT is relative to the main peak. RF is the relative response factor.

Table 2: Forced Degradation Study Summary
Stress ConditionDurationObservationMajor Degradants (RRT)
0.1 N HCl24 hoursSignificant degradation0.75, 0.88
0.1 N NaOH8 hoursModerate degradation0.92
3% H₂O₂24 hoursMinor degradation1.15
Thermal (80 °C)48 hoursNo significant degradation-
Photolytic (UV light)24 hoursMinor degradation1.25

Note: This table illustrates potential outcomes of a forced degradation study.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing Sample Sample Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_GC HPLC / GC-MS Analysis Filtration->HPLC_GC Data_Acquisition Data Acquisition HPLC_GC->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Impurity_Identification Impurity Identification Peak_Integration->Impurity_Identification Quantification Quantification Impurity_Identification->Quantification Final_Report Final_Report Quantification->Final_Report

Caption: Workflow for impurity analysis of this compound.

Troubleshooting_Logic Start Abnormal Chromatogram Check_System Check System Suitability (e.g., resolution, tailing factor) Start->Check_System System_OK System Suitability OK? Check_System->System_OK Troubleshoot_Instrument Troubleshoot Instrument (Pump, Detector, Column Oven) System_OK->Troubleshoot_Instrument No Check_Sample Investigate Sample Preparation System_OK->Check_Sample Yes Unresolved Issue Unresolved (Consult Senior Analyst) Troubleshoot_Instrument->Unresolved Sample_OK Sample Prep OK? Check_Sample->Sample_OK Troubleshoot_Method Re-evaluate Analytical Method (Mobile Phase, Gradient, Column) Sample_OK->Troubleshoot_Method No Resolved Issue Resolved Sample_OK->Resolved Yes Troubleshoot_Method->Unresolved

Caption: Logical workflow for troubleshooting chromatographic issues.

References

Strategies to control regioselectivity in the functionalization of 2-Amino-4-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2-Amino-4-bromobenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable guidance for achieving high regioselectivity in your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the functionalization of this compound, providing potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor Regioselectivity (Mixture of N- and C-Functionalized Products)

Q: I am attempting a cross-coupling reaction and obtaining a mixture of products functionalized at the C4-bromo position and the 2-amino group. How can I favor one over the other?

A: This is a common challenge due to the presence of two reactive sites: the C-Br bond and the nucleophilic 2-amino group. The key to controlling regioselectivity lies in the choice of catalytic system and reaction conditions.

  • For Selective C4-Functionalization (e.g., Arylation): Employ a Suzuki-Miyaura cross-coupling reaction. Palladium catalysts like Pd(PPh₃)₄ in the presence of a base such as K₃PO₄ or K₂CO₃ will strongly favor reaction at the C-Br bond over the amino group.[1][2] The amino group is generally not reactive under these conditions.

  • For Selective N-Functionalization (e.g., Arylation): Utilize a Buchwald-Hartwig amination. This palladium-catalyzed reaction is specifically designed for C-N bond formation.[3][4] Using a combination of a palladium precursor (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) and a strong, non-nucleophilic base (e.g., NaOt-Bu) will direct the arylation to the exocyclic 2-amino group.[5][6]

Logical Workflow for Selecting a Functionalization Strategy

G start Desired Functionalization? c_func C4-Position (C-C, C-Heteroatom bond) start->c_func C-Functionalization n_func 2-Amino Group (C-N bond) start->n_func N-Functionalization suzuki Use Suzuki-Miyaura Coupling - Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ - Base: K₃PO₄, K₂CO₃ - Solvent: Dioxane, Toluene/H₂O, DMF c_func->suzuki buchwald Use Buchwald-Hartwig Amination - Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ - Ligand: XPhos, BrettPhos - Base: NaOt-Bu, K₃PO₄ - Solvent: Toluene, Dioxane n_func->buchwald

Caption: Decision diagram for choosing the correct catalytic system.

Issue 2: Low or No Yield in Suzuki-Miyaura Coupling (C4-Functionalization)

Q: My Suzuki coupling reaction with this compound is giving a very low yield or only returning the starting material. What should I check?

A: Low yields in Suzuki couplings can stem from several factors. Follow this troubleshooting workflow:

  • Catalyst Activity: Ensure your palladium catalyst is active. Use a fresh batch of catalyst or a pre-catalyst that is less sensitive to air. Consider increasing the catalyst loading from 1-2 mol% to 5 mol%.[1]

  • Base Strength and Solubility: The choice of base is critical. K₃PO₄ is often effective, but if you see poor results, consider other bases like K₂CO₃ or Cs₂CO₃.[2] The base must be sufficiently strong to facilitate the transmetalation step.

  • Solvent System: The solvent impacts the solubility of your reactants and the stability of the catalytic species. While 1,4-dioxane is common, some reactions perform better in DMF or a toluene/water mixture.[1][2] Ensure the solvent is anhydrous if the protocol specifies it.

  • Reaction Temperature: Suzuki couplings typically require heating (80-120 °C). If the reaction is sluggish, incrementally increase the temperature by 10-20 °C.[2]

  • Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation. Use fresh, high-purity boronic acid or a more stable pinacol ester derivative.

Issue 3: Low or No Yield in Buchwald-Hartwig Amination (N-Functionalization)

Q: I am trying to perform an N-arylation on the 2-amino group, but the reaction is failing. What are the common pitfalls?

A: Buchwald-Hartwig aminations can be sensitive, especially with heterocyclic substrates.

  • Catalyst Poisoning: The sulfur atom in the benzothiazole ring can coordinate to the palladium center, leading to catalyst deactivation.[5] Using a higher catalyst loading or choosing a more robust pre-catalyst can sometimes overcome this.

  • Inappropriate Ligand: The ligand is the most critical component for success. Bulky, electron-rich biarylphosphine ligands like XPhos, DavePhos, or BrettPhos are often required to promote the reductive elimination step.[5][6] If one ligand fails, screen others.

  • Oxygen Sensitivity: The catalytic cycle involves Pd(0) species that are sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use.

  • Suboptimal Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is typically required.[5] Ensure the base is fresh and anhydrous.

General Troubleshooting Workflow for Low-Yield Reactions

G start Low Yield or No Reaction check_reagents 1. Check Reagent Quality - Is the catalyst fresh? - Is the base anhydrous? - Is the boronic acid pure? start->check_reagents check_atmosphere 2. Verify Inert Atmosphere - Was the flask properly evacuated/backfilled? - Was the solvent degassed? check_reagents->check_atmosphere Reagents OK check_conditions 3. Optimize Reaction Conditions - Increase temperature? - Screen different solvents/bases? - Increase catalyst/ligand loading? check_atmosphere->check_conditions Atmosphere OK check_ligand 4. (For N-Arylation) Screen Ligands - Is the ligand appropriate? - Try a bulkier/more electron-rich ligand? check_conditions->check_ligand Conditions OK success Problem Solved check_ligand->success Optimization Complete

Caption: A systematic workflow for troubleshooting failed reactions.

Quantitative Data Summary

The following tables summarize representative reaction conditions for achieving selective functionalization. These should be used as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling (C4-Arylation)

Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Typical Yield (%) Reference
Pd(PPh₃)₄ (5) K₃PO₄ (2) 1,4-Dioxane 100 12-24 60-95 [1][7]
Pd(dppf)Cl₂ (3) K₂CO₃ (2) DMF 90 12 75-90 [1]

| Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 110 | 16 | 80-98 |[2] |

Table 2: Representative Conditions for Buchwald-Hartwig Amination (N-Arylation)

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Typical Yield (%) Reference
Pd₂(dba)₃ (2) XPhos (4) NaOt-Bu (1.5) Toluene 100-110 70-95 [5][6]
Pd(OAc)₂ (2) BrettPhos (4) K₃PO₄ (2) Dioxane 100 65-90 [5]

| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 50-85 |[3] |

Experimental Protocols

Protocol 1: General Procedure for Selective C4-Arylation via Suzuki-Miyaura Coupling

This protocol is a starting point adapted from procedures for similar substrates.[1][2]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heating: Stir the reaction mixture vigorously and heat to 100 °C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired C4-arylated product.

Protocol 2: General Procedure for Selective N-Arylation via Buchwald-Hartwig Amination

This protocol is based on standard Buchwald-Hartwig conditions known to favor N-arylation.[5][6]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.1 mmol, 1.1 equiv.), and sodium tert-butoxide (NaOt-Bu) (1.5 mmol, 1.5 equiv.).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%) and add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Heating: Stir the reaction mixture vigorously and heat to 110 °C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired N-arylated product.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 2-Amino-4-bromobenzothiazole and its 6-bromo Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the available biological data on 2-Amino-4-bromobenzothiazole and 2-Amino-6-bromobenzothiazole reveals distinct activities and highlights the influence of bromine substitution on the benzothiazole core. This guide provides a comparative overview of their reported biological effects, supported by available experimental data and detailed methodologies for key assays.

Data Presentation

The following table summarizes the available biological activity data for the two isomers. It is important to note that the data for 2-Amino-6-bromobenzothiazole is qualitative, and no specific biological activity data for this compound has been reported in the reviewed literature.

CompoundBiological ActivityTarget Organism/Cell LineObserved EffectQuantitative Data (MIC/IC50)
This compound No specific data available---
2-Amino-6-bromobenzothiazole AntimicrobialEscherichia coliInhibition of growthNot Reported
AntifungalAspergillus fumigatusInhibition of growthNot Reported

Comparative Analysis

Based on the limited available data, 2-Amino-6-bromobenzothiazole has demonstrated antimicrobial and antifungal properties. The substitution of the bromine atom at the 6-position of the benzothiazole ring appears to confer a degree of biological activity against both Gram-negative bacteria and filamentous fungi.

The absence of specific biological activity data for this compound in the reviewed literature prevents a direct comparison of the potency and spectrum of activity between the two isomers. The position of the halogen substituent on the benzothiazole ring is known to significantly influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets, which in turn dictates its pharmacological profile. Derivatives of 2-amino-4-chlorobenzothiazole have been investigated for their antitubercular activity, suggesting that substitution at the 4-position can be favorable for certain biological activities. However, without direct experimental evidence for the 4-bromo isomer, any comparison remains speculative.

Experimental Protocols

Detailed methodologies for the key experimental assays used to evaluate the biological activities of 2-aminobenzothiazole derivatives are provided below.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3]

1. Preparation of Materials:

  • Microorganism: A pure culture of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus).

  • Growth Medium: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Test Compound: Stock solution of the 2-aminobenzothiazole isomer in a suitable solvent (e.g., DMSO).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Inoculum Preparation:

  • Aseptically transfer a few colonies of the microorganism from a fresh agar plate into a sterile saline solution.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

  • Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (inoculum without test compound) and a negative control (broth without inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

4. Data Analysis:

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.[2]

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[4][5][6][7]

1. Cell Culture and Seeding:

  • Maintain the desired cancer cell line (e.g., MCF-7, A549) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate the plate for 24 hours to allow the cells to attach.

2. Compound Treatment:

  • Prepare serial dilutions of the 2-aminobenzothiazole isomer in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Signaling Pathways

2-Aminobenzothiazole derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways. One of the key pathways implicated is the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

Conclusion

The available evidence suggests that 2-Amino-6-bromobenzothiazole possesses antimicrobial activity. However, a comprehensive understanding of the comparative biological activities of this compound and its 6-bromo isomer is hampered by the lack of direct comparative studies and the scarcity of data for the 4-bromo isomer. Further research, including side-by-side screening in a panel of antimicrobial and anticancer assays, is necessary to elucidate the structure-activity relationship and to determine the full therapeutic potential of these isomeric compounds. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.

References

Unlocking the Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Substituted 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminobenzothiazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile foundation for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 4-substituted 2-aminobenzothiazole derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective activities. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to facilitate a deeper understanding of how substitutions at the 4-position influence biological efficacy.

The strategic modification of the 2-aminobenzothiazole core at its 4-position has been a subject of intense investigation, revealing critical insights into the molecular interactions that govern their therapeutic effects. This guide synthesizes findings from multiple studies to offer an objective comparison of the performance of various 4-substituted analogs, providing a valuable resource for the rational design of next-generation drug candidates.

Comparative Analysis of Biological Activities

The biological activity of 4-substituted 2-aminobenzothiazoles is profoundly influenced by the nature of the substituent at the 4-position. The following sections and tables summarize the quantitative data from various studies, highlighting the impact of different functional groups on anticancer and antimicrobial efficacy.

Anticancer Activity

2-Aminobenzothiazole derivatives have emerged as potent anticancer agents, targeting a range of cancer cell lines.[1] The introduction of various substituents at the 4-position of the benzothiazole ring has been shown to modulate their cytotoxic and enzyme inhibitory activities.

Below is a summary of the anticancer activity of selected 2-aminobenzothiazole derivatives. While specific data focusing solely on 4-substitution is limited in publicly available literature, the table includes derivatives with substitutions on the benzothiazole ring to provide a broader SAR context.

Compound ID4-SubstituentOther SubstituentsTarget Cell LineIC50 (µM)Key SAR Insights
OMS5 -N-(4-nitroaniline)acetamido at 2-aminoA549 (Lung)22.13The 4-nitroaniline moiety significantly contributes to the anticancer activity.[2]
MCF-7 (Breast)24.31Potent activity is observed, though not primarily through PI3Kγ inhibition.[2]
OMS14 -N-(piperazine-4-nitroaniline)acetamido at 2-aminoA549 (Lung)61.03The piperazine-4-nitroaniline group is a key pharmacophore.[2]
MCF-7 (Breast)27.08Demonstrates significant inhibition of PIK3CD/PIK3R1.[2]
Compound 9a -2-(4-amino-3-methylphenyl)MCF-7, MDA-MB-468Potent (nM range)A 3'-methyl substituent on the 2-phenyl ring enhances potency.[3]
Compound 9c -2-(4-amino-3-bromophenyl)Ovarian, Lung, Renal cell linesPotentA 3'-bromo substituent extends the activity to other cancer cell lines.[3]
Compound 4f -6-((4-fluorobenzyl)oxy)AChE0.0234The 6-oxybenzyl ether linkage is crucial for potent enzyme inhibition.[4]
MAO-B0.0403Dual inhibitory activity highlights its potential for neurodegenerative diseases.[4]
Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. 2-Aminobenzothiazole derivatives have demonstrated promising activity against a variety of pathogens.[5][6] Substitutions on the benzothiazole ring are critical for modulating this activity.

The following table summarizes the antimicrobial activity of selected 2-aminobenzothiazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

Compound ID4-SubstituentOther SubstituentsTarget MicroorganismMIC (µg/mL)Key SAR Insights
Compound 4b -2-(((4-(4-chlorophenyl)thiazol-2-yl)methyl)thio)S. aureus3.90Electron-withdrawing groups like halogens on the thiazole ring enhance activity.[7]
M. tuberculosis7.81Broad-spectrum activity is observed.[7]
Compound 4c -2-(((4-(4-bromophenyl)thiazol-2-yl)methyl)thio)S. aureus7.81The presence of a bromo group maintains good antibacterial activity.[7]
C. albicans15.63Also exhibits antifungal properties.[7]
Compound 4f -2-(((4-(4-fluorophenyl)thiazol-2-yl)methyl)thio)E. coli15.63The fluoro substituent contributes to activity against Gram-negative bacteria.[7]
A07a -2-(4'-(methoxy and chloro)phenyl) with an oxime moietyS. aureus3.91The oxime group and lipophilic substituents on the phenyl ring are crucial for potent activity.[5]
S. typhi7.81
A07b -2-(4'-substituted phenyl) with an oxime moietyP. aeruginosa15.62
E. coli31.2

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section provides protocols for key experiments cited in the evaluation of 4-substituted 2-aminobenzothiazoles.

Synthesis of 2-Aminobenzothiazole Core

A common method for synthesizing the 2-aminobenzothiazole core involves the reaction of a substituted aniline with ammonium thiocyanate and bromine in glacial acetic acid.[8]

Materials:

  • Substituted aniline

  • Ammonium thiocyanate

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve the substituted aniline (1 equivalent) in glacial acetic acid.

  • Cool the solution to below 10°C in an ice bath.

  • Add ammonium thiocyanate (2 equivalents) and stir until dissolved.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter, wash with water, and purify the crude product by recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[9]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium

  • 2-Aminobenzothiazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the 2-aminobenzothiazole derivatives and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[9]

Materials:

  • 96-well plates

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 2-Aminobenzothiazole derivatives

  • Standardized microbial inoculum (0.5 McFarland)

Procedure:

  • Prepare serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the structure-activity relationships, it is crucial to visualize the biological context in which these compounds operate. The following diagrams, created using Graphviz, illustrate a general experimental workflow and a key signaling pathway often targeted by 2-aminobenzothiazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 2-Aminobenzothiazole Core substituents Introduction of 4-Substituents start->substituents library Library of Analogs substituents->library invitro In Vitro Assays (e.g., MTT, MIC) library->invitro hits Hit Identification invitro->hits sar SAR Analysis hits->sar lead Lead Compound sar->lead

General workflow for the development of 4-substituted 2-aminobenzothiazole derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 4-Substituted 2-Aminobenzothiazole Inhibitor->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

References

Comparative In Vitro Cytotoxicity of 2-Aminobenzothiazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxic effects of various 2-aminobenzothiazole derivatives against several cancer cell lines. The 2-aminobenzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] Their mechanisms of action often involve the inhibition of critical cellular pathways, including those regulated by protein kinases such as PI3K, VEGFR-2, and EGFR.[1][2][3] This document summarizes key experimental data, outlines a standard protocol for cytotoxicity assessment, and visualizes the experimental workflow and a relevant signaling pathway to support further research and development in this area.

Data Presentation: In Vitro Cytotoxicity (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several 2-aminobenzothiazole derivatives across a range of human cancer cell lines. Lower IC₅₀ values are indicative of higher cytotoxic potency.

Compound IDCancer Cell LineCancer TypeIC₅₀ (µM)Reference
OMS5 A549Lung Cancer22.13[4]
MCF-7Breast Cancer39.51[4]
OMS14 A549Lung Cancer34.09[4]
MCF-7Breast Cancer61.03[4][5]
Compound 13 HCT116Colon Carcinoma6.43 ± 0.72[1][4][6]
A549Lung Cancer9.62 ± 1.14[1][4][6]
A375Malignant Melanoma8.07 ± 1.36[1][4][6]
Compound 20 HepG2Liver Cancer9.99[1][4][6]
HCT-116Colon Carcinoma7.44[1][4][6]
MCF-7Breast Cancer8.27[1][4][6]
Compound 21 HepG2Liver Cancer12.14[1][4]
HCT-116Colon Carcinoma11.21[1][4]
MCF-7Breast Cancer10.34[1][4]
Compound 24 C6Rat Glioma4.63[1][4]
A549Human Lung Cancer39.33[1]
Thiourea IVe EACMouse Ehrlich Ascites Carcinoma10-24[7]
MCF-7Breast Cancer15-30[7]
HeLaCervical Cancer33-48[7]
Thiourea IVf EACMouse Ehrlich Ascites Carcinoma10-24[7]
MCF-7Breast Cancer15-30[7]
HeLaCervical Cancer33-48[7]

Experimental Protocols

The data presented in this guide is primarily generated using the MTT assay, a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[3][8][9]

MTT Assay for Cell Viability and Cytotoxicity

Principle: This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[9] The concentration of these crystals, which is determined by dissolving them in a solvent and measuring the absorbance, is directly proportional to the number of metabolically active (viable) cells.[9]

Materials:

  • Cancer cell lines in culture

  • 96-well sterile plates

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • 2-Aminobenzothiazole derivative stock solutions (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Dimethyl sulfoxide (DMSO)[8][10]

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[3][6][8] The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3][11]

  • Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in the complete growth medium. After the initial 24-hour incubation, the medium is removed from the wells and replaced with the medium containing various concentrations of the test compounds. A vehicle control (medium with DMSO, typically not exceeding 0.5%) and a positive control (e.g., doxorubicin) are also included.[8] The plates are then incubated for an additional 48-72 hours.[3][8]

  • MTT Addition: Following the treatment period, 10-20 µL of the 5 mg/mL MTT solution is added to each well. The plates are then incubated for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6][8]

  • Formazan Solubilization: The medium containing MTT is carefully removed. 100-150 µL of DMSO is added to each well to dissolve the insoluble formazan crystals.[8][10] The plate is then shaken on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 570 and 590 nm.[8] A reference wavelength (e.g., 630 nm) can be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the in vitro cytotoxicity screening and a key signaling pathway often targeted by 2-aminobenzothiazole derivatives.

G cluster_workflow Experimental Workflow: MTT Assay A 1. Cell Seeding (5,000-10,000 cells/well) B 2. Incubation (24h, 37°C, 5% CO2) A->B C 3. Compound Treatment (Varying Concentrations) B->C D 4. Incubation (48-72h) C->D E 5. Add MTT Solution (Incubate 2-4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: General workflow for in vitro cytotoxicity benchmarking using the MTT assay.

G cluster_pathway Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

References

New 2-Aminobenzothiazole Derivatives Show Promise in Outperforming Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent research into novel 2-aminobenzothiazole derivatives has revealed a promising new class of anticancer agents that demonstrate significant cytotoxic effects against various cancer cell lines, in some cases exceeding the potency of established chemotherapeutic drugs. These findings, detailed in multiple preclinical studies, highlight the potential of these compounds to pave the way for more effective and selective cancer therapies. The primary mechanism of action for these derivatives appears to be the targeted inhibition of key cellular signaling pathways involved in tumor growth and proliferation, notably the PI3K/Akt/mTOR and receptor tyrosine kinase pathways.

A comprehensive analysis of the in vitro cytotoxicity of these emerging compounds against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT-116), and liver (HepG2) cancers, shows promising half-maximal inhibitory concentration (IC50) values. When benchmarked against standard anticancer drugs such as Doxorubicin, Cisplatin, and Sorafenib, certain 2-aminobenzothiazole derivatives exhibit superior or comparable efficacy, underscoring their therapeutic potential.

Comparative Analysis of In Vitro Cytotoxicity (IC50, µM)

Compound/DrugTarget/Mechanism of ActionMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)HepG2 (Liver Cancer)Reference
New Derivative Series 1 PI3K/mTOR Inhibition1.8 - 7.23.9 - 10.57.44 - 9.999.99[1]
New Derivative Series 2 VEGFR-2 Inhibition-3.84 - 5.61--[1][2]
Compound 13 EGFR Inhibition-9.62 ± 1.146.43 ± 0.72-[2]
Compound 40 CDK2 Inhibition3.173.55-4.32[2]
OMS5 & OMS14 PI3Kδ Inhibition22.13 - 61.0322.13 - 61.03--[1][3][4][5]
Doxorubicin Topoisomerase II Inhibitor~0.9~1.2~0.5 - 1.0-[1]
Cisplatin DNA Cross-linking Agent~3.1---[1]
Sorafenib Multi-kinase Inhibitor----[6]

Note: The IC50 values for the new derivatives are presented as a range based on multiple compounds within the series from the cited literature. The values for standard drugs are approximate and can vary between studies.

The promising activity of these 2-aminobenzothiazole derivatives is largely attributed to their ability to inhibit key enzymes in cancer-related signaling pathways.[2][7] For instance, many of these compounds have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a critical component of the PI3K/Akt/mTOR pathway that governs cell growth and survival.[3][7] By blocking this pathway, the derivatives effectively halt the proliferation of cancer cells and can induce programmed cell death (apoptosis). Other targeted kinases include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which play crucial roles in tumor development and angiogenesis.[2][7]

Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of the new 2-aminobenzothiazole derivatives.

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotes Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway.

The evaluation of these compounds follows a standardized experimental workflow to ensure the reliability and reproducibility of the findings.

experimental_workflow start Start: Cancer Cell Lines culture Cell Culture & Seeding (96-well plates) start->culture treatment Treatment with 2-Aminobenzothiazole Derivatives & Control Drugs culture->treatment incubation Incubation (48-72 hours) treatment->incubation mtt MTT Assay: Measure Cell Viability incubation->mtt data Data Analysis: Calculate IC50 Values mtt->data end End: Comparative Analysis data->end

General workflow for in vitro cytotoxicity benchmarking.

Experimental Protocols

The following provides a detailed methodology for the key in vitro cytotoxicity screening used to evaluate the anticancer activity of the new 2-aminobenzothiazole derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture and Seeding:

  • A panel of human cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[8]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8]

  • Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1][9]

2. Compound Treatment:

  • The 2-aminobenzothiazole derivatives and standard anticancer drugs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • A series of dilutions of the test compounds and control drugs are prepared in the culture medium.

  • The culture medium from the seeded cells is replaced with the medium containing various concentrations of the test compounds. Control wells contain medium with DMSO (vehicle control) and untreated cells.

  • The plates are then incubated for a period of 48 to 72 hours.[1]

3. MTT Addition and Formazan Solubilization:

  • Following the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.[1]

  • The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[1]

  • The medium is then removed, and a solubilization solution, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[1]

4. Data Acquisition and Analysis:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The promising results from these initial in vitro studies provide a strong rationale for further investigation of 2-aminobenzothiazole derivatives in preclinical and clinical settings. Their potent and selective anticancer activity suggests that this class of compounds could lead to the development of novel and more effective treatments for a range of malignancies.

References

Comparative Docking Analysis of 2-Aminobenzothiazole Analogs in Kinase Active Sites: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-aminobenzothiazole analogs as kinase inhibitors, supported by experimental data from recent studies. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities. [1][2] This analysis focuses on the performance of these analogs in molecular docking studies and their corresponding in vitro biological activities against various protein kinases, which are critical targets in cancer therapy.[3][4]

Performance Comparison of 2-Aminobenzothiazole Analogs

The following tables summarize quantitative data from comparative studies of 2-aminobenzothiazole derivatives, offering a clear comparison of their efficacy against different kinase targets.

Table 1: In Silico Docking Performance and In Vitro Biological Activity Against PI3Kγ

This table details the docking scores and biological activity of novel 2-aminobenzothiazole compounds targeting the PI3Kγ enzyme, a key component of the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer.[2][5]

Compound IDLibDock ScoreBiological ActivityTarget ProteinPDB Code
OMS1113.52447% inhibition @ 100 µMPI3Kγ7JWE
OMS2121.19448% inhibition @ 100 µMPI3Kγ7JWE
OMS5118.069IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS14134.458IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS15138.055Not ReportedPI3Kγ7JWE
OMS16153.032Not ReportedPI3Kγ7JWE
Gedatolisib (Reference)81.11Co-crystallized LigandPI3Kγ7JWE

Data sourced from Salih, O. M., et al. (2024).[5]

Table 2: In Vitro Inhibitory Activity Against Various Kinases

This table presents the in vitro inhibitory activity of different 2-aminobenzothiazole derivatives against a selection of other cancer-related kinases.

Compound IDTarget KinaseIC50Key Structural Features & SAR Insights
25 c-MET17.6 ± 1.17 nMBearing a 4-phenoxyquinoline moiety. The presence of 4,7-diCH3 on the 2-aminobenzothiazole core was favorable for activity.[4]
37 CDK237.8 nMIncorporated aminopyridine motif.[4]
38 CDK221.7 nMIncorporated aminopyridine motif.[4]
45 CK20.08 µMContains a chromone moiety.[4]
53 PI3Kβ0.02 µMPotent activity against PI3Kβ with excellent selectivity over other class I PI3K subunits.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the cited studies for molecular docking and biological evaluation.

Molecular Docking Protocol for PI3Kγ Inhibitors

The in silico analysis of the 2-aminobenzothiazole derivatives against PI3Kγ was performed as follows:[5]

  • Protein Preparation: The three-dimensional crystal structure of the PI3Kγ protein, in complex with the inhibitor gedatolisib, was obtained from the Protein Data Bank (PDB code: 7JWE).[1][5] The protein structure was prepared by adding hydrogen atoms, correcting connectivity, and inserting any missing loops.[1][5]

  • Ligand Preparation: The 2-aminobenzothiazole derivatives were sketched in 2D and converted to 3D structures. Energy minimization was performed using the CHARMm force field.[5]

  • Active Site Definition: The binding site was defined based on the location of the co-crystallized ligand, gedatolisib, within the protein structure.[1][5]

  • Docking Validation: The docking protocol was validated by removing the co-crystallized ligand from the active site and then re-docking it using the LibDock algorithm.[1] The accuracy of the docking pose was confirmed by calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of 1.29 Å, being below the 2.0 Å threshold, indicated a reliable docking protocol.[1]

  • Ligand Docking: The synthesized 2-aminobenzothiazole derivatives were then docked into the defined active site of the PI3Kγ protein using the default settings of the LibDock algorithm.[1][5] The resulting poses were scored, with higher LibDock scores indicating more favorable binding interactions.[1][3]

PI3Kγ Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against PI3Kγ was evaluated to determine their biological efficacy.[1][5]

  • Assay Principle: The assay measures the ability of the test compounds to inhibit the kinase activity of the PI3Kγ enzyme.[1] When an inhibitor is present, the kinase reaction leads to a decrease in the amount of ADP produced.[6]

  • Procedure: The compounds were tested at a concentration of 100 µM. The percentage of enzyme inhibition was determined by comparing the enzyme activity in the presence of the test compound to the activity in a control sample without the inhibitor. For the most potent compounds, a dose-response curve was generated to calculate the half-maximal inhibitory concentration (IC50) value.[1]

Visualizations

To provide a clearer understanding of the processes and pathways involved, the following diagrams illustrate a generalized molecular docking workflow and the PI3K signaling pathway.

Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein Preparation Protein Preparation Define Binding Site Define Binding Site Protein Preparation->Define Binding Site Ligand Preparation Ligand Preparation Run Docking Algorithm Run Docking Algorithm Ligand Preparation->Run Docking Algorithm Define Binding Site->Run Docking Algorithm Score Poses Score Poses Run Docking Algorithm->Score Poses Analyze Interactions Analyze Interactions Score Poses->Analyze Interactions

A generalized workflow for molecular docking studies.

PI3K Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Analog Inhibitor->PI3K

References

A Comparative Guide to Bioisosteric Replacement Strategies for the 2-Aminobenzothiazole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, to optimize potency, selectivity, and pharmacokinetic profiles, bioisosteric replacement of this core is a key strategy in drug discovery. This guide provides an objective comparison of prominent bioisosteric replacements for the 2-aminobenzothiazole core, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Scaffold Comparison: 2-Aminobenzothiazole and its Bioisosteres

This section details the most common bioisosteric replacements for the 2-aminobenzothiazole core: the 2-aminobenzimidazole and the imidazo[1,2-a]pyridine scaffolds.

Bioisosteric_Replacements cluster_0 Core Scaffold cluster_1 Bioisosteric Replacements 2-Aminobenzothiazole 2-Aminobenzothiazole 2-Aminobenzimidazole 2-Aminobenzimidazole 2-Aminobenzothiazole->2-Aminobenzimidazole S -> NH Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminobenzothiazole->Imidazo[1,2-a]pyridine Scaffold Hopping

Caption: Bioisosteric relationships between 2-aminobenzothiazole and its replacements.

Quantitative Performance Data: A Head-to-Head Comparison

The following tables summarize the reported in vitro anticancer activities of derivatives based on the 2-aminobenzothiazole, 2-aminobenzimidazole, and imidazo[1,2-a]pyridine cores. This data, compiled from various studies, allows for a comparative assessment of their potential as anticancer agents.

Table 1: Comparative Anticancer Activity (IC50, µM) of 2-Aminobenzothiazole and 2-Aminobenzimidazole Derivatives

Compound SeriesTarget/Cell Line2-Aminobenzothiazole Derivative (IC50 in µM)2-Aminobenzimidazole Derivative (IC50 in µM)Reference
Clathrodin AnalogsA-375 (Melanoma)16Not Reported in direct comparison[1]
Fused HeterocyclesHeLa (Cervical Cancer)2.41Not Reported in direct comparison[2]
Substituted FuransA549 (Lung Cancer)More ActiveLess Active[3]

Table 2: Anticancer Activity (IC50, µM) of Imidazo[1,2-a]pyridine Derivatives

Compound SeriesTarget/Cell LineImidazo[1,2-a]pyridine Derivative (IC50 in µM)Reference
Substituted Imidazo[1,2-a]pyridinesMCF-7 (Breast Cancer)39.0 - 43.4[3]
Substituted Imidazo[1,2-a]pyridinesMDA-MB-231 (Breast Cancer)35.1 - 35.9[3]

Disclaimer: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Key Signaling Pathways

Derivatives of 2-aminobenzothiazole and its bioisosteres often exert their anticancer effects by targeting crucial signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/AKT/mTOR and VEGFR-2 signaling pathways are prominent examples.

Signaling_Pathways Targeted Signaling Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_VEGFR VEGFR-2 Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLC PLCγ VEGFR2->PLC activates PKC PKC PLC->PKC activates MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis 2-ABT_Bioisosteres 2-Aminobenzothiazole & Bioisosteres 2-ABT_Bioisosteres->PI3K inhibit 2-ABT_Bioisosteres->VEGFR2 inhibit

Caption: Inhibition of PI3K/AKT/mTOR and VEGFR-2 signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core scaffolds and a standard protocol for evaluating their anticancer activity.

Synthesis of Core Scaffolds

Synthesis_Workflows General Synthetic Workflows cluster_ABT 2-Aminobenzothiazole Synthesis cluster_ABI 2-Aminobenzimidazole Synthesis cluster_IMP Imidazo[1,2-a]pyridine Synthesis Aniline_ABT Substituted Aniline Thiourea_ABT Thiourea Derivative Aniline_ABT->Thiourea_ABT + Isothiocyanate Cyclization_ABT Oxidative Cyclization (e.g., Br2, Chloroform) Thiourea_ABT->Cyclization_ABT Product_ABT 2-Aminobenzothiazole Derivative Cyclization_ABT->Product_ABT Phenylenediamine_ABI o-Phenylenediamine Cyclization_ABI Cyclocondensation (e.g., acid catalyst) Phenylenediamine_ABI->Cyclization_ABI Cyanamide_ABI Cyanamide Derivative Cyanamide_ABI->Cyclization_ABI Product_ABI 2-Aminobenzimidazole Derivative Cyclization_ABI->Product_ABI Aminopyridine_IMP 2-Aminopyridine Cyclization_IMP Condensation/ Cyclization Aminopyridine_IMP->Cyclization_IMP Haloketone_IMP α-Haloketone Haloketone_IMP->Cyclization_IMP Product_IMP Imidazo[1,2-a]pyridine Derivative Cyclization_IMP->Product_IMP

Caption: Synthetic workflows for 2-aminobenzothiazole and its bioisosteres.

General Procedure for the Synthesis of 2-Aminobenzothiazole Derivatives:

A substituted aniline is reacted with a suitable isothiocyanate to form the corresponding thiourea derivative. This intermediate is then subjected to oxidative cyclization, commonly using bromine in a solvent like chloroform, to yield the 2-aminobenzothiazole derivative.[4]

General Procedure for the Synthesis of 2-Aminobenzimidazole Derivatives:

o-Phenylenediamine or its substituted analogue is reacted with a cyanamide derivative in the presence of an acid catalyst. The reaction mixture is typically heated to facilitate the cyclocondensation reaction, affording the 2-aminobenzimidazole derivative.[5]

General Procedure for the Synthesis of Imidazo[1,2-a]pyridine Derivatives:

A 2-aminopyridine is condensed with an α-haloketone in a suitable solvent. The reaction often proceeds at elevated temperatures to promote the cyclization and formation of the imidazo[1,2-a]pyridine core.[6]

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of the synthesized compounds against various cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a further 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[7]

Conclusion

The bioisosteric replacement of the 2-aminobenzothiazole core with scaffolds such as 2-aminobenzimidazole and imidazo[1,2-a]pyridine presents a viable strategy for the development of novel therapeutic agents. While 2-aminobenzothiazole derivatives have demonstrated broad and potent activity, their bioisosteres offer opportunities to fine-tune pharmacological properties and potentially overcome limitations such as toxicity or poor pharmacokinetics. The choice of a specific bioisostere will depend on the therapeutic target and the desired physicochemical properties. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and development of next-generation inhibitors based on these important heterocyclic systems.

References

Unveiling the Selectivity of 2-Aminobenzothiazole-Derived Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount in the development of targeted therapies. This guide provides a comparative cross-reactivity profile of kinase inhibitors derived from the 2-aminobenzothiazole scaffold, benchmarking their performance against established alternatives. By presenting supporting experimental data, detailed methodologies, and clear visual representations of relevant signaling pathways, this document serves as a critical resource for evaluating the therapeutic potential and off-target effects of this promising class of compounds.

The 2-aminobenzothiazole core structure has emerged as a versatile scaffold in medicinal chemistry, giving rise to a multitude of kinase inhibitors with potent anti-cancer properties. These compounds have demonstrated inhibitory activity against several key kinase families implicated in tumor growth, proliferation, and angiogenesis, including Aurora kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinases (PI3Ks). Understanding the selectivity profile of these inhibitors is crucial for predicting their efficacy and potential side effects.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the inhibitory activities (IC50 values) of various 2-aminobenzothiazole derivatives against their primary kinase targets. For a comprehensive comparison, data for well-established, clinically relevant kinase inhibitors targeting the same kinase families are also presented.

Table 1: Comparative Inhibitory Activity Against Aurora Kinases

Compound/Drug NameScaffold/ClassAurora A (IC50, nM)Aurora B (IC50, nM)Aurora C (IC50, nM)
2-Aminobenzothiazole Derivative (Unnamed) 2-Aminobenzothiazole310[1]240[1]-
Danusertib (PHA-739358) Pyrrolopyrazole13[2]79[2]61[2]
Alisertib (MLN8237) -1.2[2]396.5[2]-
AMG 900 -5[2]4[2]1[2]
Barasertib (AZD1152-HQPA) -1368[3]0.37[3]-

'-' indicates data not available.

Table 2: Comparative Inhibitory Activity Against VEGFR-2

Compound/Drug NameScaffold/ClassVEGFR-2 (IC50, nM)
2-Aminobenzothiazole Hybrid (4a) 2-Aminobenzothiazole91[4][5]
2-Aminobenzothiazole Derivative (4f) 2-Aminobenzothiazole71[6]
Apatinib Quinazoline1[7][8]
Cabozantinib -0.035[8]
Sorafenib Urea53[4]

Table 3: Comparative Inhibitory Activity Against PI3K Isoforms

Compound/Drug NameScaffold/ClassPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
2-Aminobenzothiazole Derivative (8i) 2-Aminobenzothiazole1.03[9]---
2-Aminobenzothiazole Derivative (53) 2-Aminobenzothiazole-20--
Alpelisib (BYL719) 2-aminothiazole derivative5[10]1200[10]250[10]290[10]
GDC-0941 Thienopyrimidine333753
NVP-BEZ235 Imidazoquinoline47675

'-' indicates data not available.

Mandatory Visualization

To elucidate the biological context of these kinase inhibitors, the following diagrams illustrate the key signaling pathways they target, as well as a generalized workflow for their experimental evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_profiling Selectivity Profiling cluster_validation In Vivo Validation synthesis Synthesis of 2-Aminobenzothiazole Derivatives biochemical Biochemical Kinase Assay (e.g., ADP-Glo) synthesis->biochemical Test Compounds cellular Cell-Based Proliferation Assay (e.g., MTT) biochemical->cellular Identify Potent Hits kinome_scan Kinome-Wide Profiling cellular->kinome_scan Characterize Lead Compounds xenograft Xenograft Models cellular->xenograft Evaluate In Vivo Efficacy off_target Off-Target Identification kinome_scan->off_target

Caption: General experimental workflow for kinase inhibitor profiling.

aurora_kinase_pathway cluster_mitosis Mitosis cluster_aurora Aurora Kinase Regulation prophase Prophase metaphase Metaphase prophase->metaphase anaphase Anaphase metaphase->anaphase cytokinesis Cytokinesis anaphase->cytokinesis aurora_a Aurora A aurora_a->prophase Centrosome Separation, Spindle Assembly aurora_b Aurora B aurora_b->metaphase Chromosome Alignment aurora_b->anaphase Chromosome Segregation aurora_b->cytokinesis Cell Division inhibitor 2-Aminobenzothiazole Inhibitors inhibitor->aurora_a inhibitor->aurora_b

Caption: Simplified Aurora Kinase signaling pathway in mitosis.

vegfr2_pathway cluster_downstream Downstream Signaling cluster_effects Cellular Effects vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds and Activates plc PLCγ vegfr2->plc Phosphorylates pi3k PI3K vegfr2->pi3k ras Ras vegfr2->ras inhibitor 2-Aminobenzothiazole Inhibitors inhibitor->vegfr2 Inhibits proliferation Proliferation plc->proliferation permeability Permeability plc->permeability survival Survival pi3k->survival migration Migration ras->migration

Caption: Overview of the VEGFR-2 signaling pathway.

pi3k_pathway cluster_effects Cellular Functions rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates inhibitor 2-Aminobenzothiazole Inhibitors inhibitor->pi3k Inhibits pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Proliferation akt->proliferation survival Survival akt->survival growth Cell Growth mtor->growth

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the data presented, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for measuring the inhibitory activity of compounds against a specific kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant kinase (e.g., Aurora A, VEGFR-2, PI3Kα)

  • Kinase-specific substrate

  • 2-Aminobenzothiazole derivative and reference inhibitor stock solutions (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (specific to the kinase)

  • ATP solution

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate kinase reaction buffer.

  • Kinase Reaction Setup: In the wells of the microplate, add the kinase enzyme, the specific substrate, and the diluted compounds.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes. This reagent converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cultured cells by measuring metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 2-Aminobenzothiazole derivative and reference inhibitor stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds and reference inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting the data on a dose-response curve.

References

Head-to-head comparison of different synthetic routes to 2-Amino-4-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to 2-Amino-4-bromobenzothiazole

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable preparation of key intermediates is paramount. This compound is a valuable building block in medicinal chemistry. This guide provides a head-to-head comparison of two distinct synthetic routes to this compound: a modern solid-phase synthesis and a classical solution-phase approach. The comparison is supported by experimental data to aid in the selection of the most suitable method based on project-specific needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a balance between factors such as yield, purity, scalability, and the ease of purification. Below is a summary of the key performance indicators for the solid-phase and classical solution-phase syntheses of this compound.

ParameterSolid-Phase SynthesisClassical Solution-Phase Synthesis
Starting Materials Carboxy-polystyrene resin, Acyl-isothiocyanate, 3-Bromoaniline3-Bromoaniline, Potassium Thiocyanate, Bromine
Overall Yield 63%[1]Variable, typically moderate to good
Product Purity >85% after cleavage and purification[1]Requires significant purification (e.g., crystallization, chromatography)
Reaction Time Multi-step, includes resin loading, reaction, and cleavageTypically a one-pot reaction followed by workup
Key Advantages - Amenable to library synthesis- Simplified purification (filtration-based)- Potential for automation- Utilizes readily available and inexpensive reagents- Well-established classical method- Potentially more scalable for bulk synthesis
Key Disadvantages - Higher initial cost of solid support- Lower loading capacity compared to solution phase- Purification can be challenging- Potential for side reactions, leading to lower purity

Experimental Protocols

Route 1: Solid-Phase Synthesis

This method employs a traceless solid-supported protocol, which is particularly advantageous for the generation of compound libraries and simplifies the purification process. The synthesis involves the use of a resin-bound acyl-isothiocyanate which reacts with an aniline. The subsequent cyclization and cleavage from the resin yield the desired 2-aminobenzothiazole.[1]

Step 1: Preparation of Resin-Bound N-Acyl, N'-(3-bromophenyl)thiourea A mixture of resin-bound acyl-isothiocyanate (theoretical load: 0.96 mmol/g, 200 mg, 0.19 mmol) and 3-bromoaniline (0.48 mmol) in N,N-dimethylformamide (1.5 mL) is stirred at room temperature overnight. The solid phase is then filtered and washed successively with N,N-dimethylformamide, acetone, and methanol (3x each).[1]

Step 2: Cyclization to form 2-Acylamino-4-bromobenzothiazole on Resin Bromine (150 mg, 0.05 mL, 0.96 mmol) is added to a mixture of the solid phase from Step 1 in acetic acid (1.5 mL). The reaction mixture is stirred at room temperature overnight. The solid phase is subsequently filtered and washed with water, N,N-dimethylformamide, and methanol (3x each).[1]

Step 3: Cleavage to Yield this compound Hydrazine monohydrate (80 mg, 0.08 mL, 1.64 mmol) is added to a mixture of the solid phase from Step 2 and ethanol (1.9 mL). The reaction mixture is heated to 150 °C using microwave irradiation for 30 minutes. After cooling, the resin is filtered and washed with ethyl acetate and methanol (3x). The combined filtrates are evaporated, and the residue is purified by silica gel column chromatography or crystallization to give this compound.[1]

Route 2: Classical Solution-Phase Synthesis

This approach represents a more traditional method for the synthesis of 2-aminobenzothiazoles. It typically involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, such as bromine, in an acidic solvent.

Representative Protocol: To a solution of 3-bromoaniline in glacial acetic acid, an equimolar amount of potassium thiocyanate is added. The mixture is stirred at room temperature. Subsequently, a solution of bromine in acetic acid is added dropwise, and the reaction is monitored for completion. The product is then isolated by pouring the reaction mixture into water, neutralizing with a base, and extracting the crude product. Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

Workflow for Synthetic Route Comparison

The following diagram illustrates a logical workflow for the evaluation and comparison of different synthetic routes.

G Workflow for Comparison of Synthetic Routes A Identify Potential Synthetic Routes B Gather Experimental Data (Yield, Purity, Reaction Time, Conditions) A->B C Evaluate Starting Material (Cost, Availability, Safety) A->C F Comparative Analysis B->F C->F D Assess Scalability and Robustness D->F E Analyze Purification Requirements E->F G Select Optimal Route F->G

Caption: A logical workflow for the systematic comparison and selection of synthetic routes.

Conclusion

Both the solid-phase and classical solution-phase syntheses offer viable pathways to this compound. The solid-phase approach provides advantages in terms of purification and amenability to library synthesis, making it well-suited for early-stage drug discovery and high-throughput chemistry. In contrast, the classical solution-phase method, while requiring more effort in purification, may be more cost-effective for large-scale production due to the use of inexpensive reagents and the absence of a solid support. The ultimate choice of synthetic route will depend on the specific requirements of the research or development project, including scale, desired purity, and available resources.

References

Safety Operating Guide

Navigating the Disposal of 2-Amino-4-bromobenzothiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 2-Amino-4-bromobenzothiazole.

Hazard Profile and Safety Precautions

Based on data for analogous compounds, this compound is anticipated to possess several hazards. All handling and disposal operations must be conducted with strict adherence to safety protocols to mitigate potential risks.

Anticipated Hazard Classification:

Hazard ClassificationDescriptionGHS Code (Anticipated)
Acute Oral ToxicityHarmful if swallowed.H302
Skin IrritationCauses skin irritation.H315
Eye IrritationCauses serious eye irritation.H319
Acute Inhalation ToxicityHarmful if inhaled.H332
Aquatic ToxicityHarmful to aquatic life.H402

Personal Protective Equipment (PPE):

When handling this compound waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In cases of dust or aerosol generation, a NIOSH-approved respirator is necessary.

All work should be performed in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain. [1]

1. Waste Segregation and Collection:

  • Isolate this compound waste from all other chemical waste streams to prevent potentially hazardous reactions. This compound may be incompatible with strong oxidizing agents.[1]

  • Collect solid waste, including the chemical itself, contaminated weighing paper, and disposable labware, in a designated, compatible, and clearly labeled hazardous waste container.[1]

  • For contaminated sharps, use a designated sharps container.

2. Container Labeling:

  • The waste container must be clearly and accurately labeled with the full chemical name: "this compound".

  • Include appropriate hazard warnings, such as "Harmful," "Irritant," and "Environmental Hazard."

  • Ensure all components of the waste mixture are identified on the label.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[1]

  • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[1]

  • Keep the waste container securely closed at all times, except when adding waste.[1]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1]

  • Provide the disposal service with a precise description of the waste, including its chemical name and any known hazards.[1]

  • Ensure that all disposal activities comply with federal, state, and local regulations.[1]

Emergency Procedures for Spills

Immediate and appropriate action is crucial in the event of a spill to prevent exposure and environmental contamination.

Minor Spills:

  • Ensure the area is well-ventilated.

  • Wearing the appropriate PPE, carefully sweep up the solid material. Avoid generating dust.

  • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Thoroughly clean the affected area with a suitable solvent, followed by soap and water.

  • Report the incident to your laboratory supervisor.

Major Spills:

  • Evacuate the immediate area.

  • Alert others in the vicinity and your laboratory supervisor.

  • Contact your institution's emergency response team or EHS department immediately.

  • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generate this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste Stream ppe->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store Sealed Container in SAA collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Hazardous Waste Disposal contact_ehs->end

References

Personal protective equipment for handling 2-Amino-4-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-4-bromobenzothiazole

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Hazard Identification and Safety Summary

This compound is a solid chemical that requires careful handling due to its potential health hazards. While specific toxicity data for this compound is limited, data from structurally similar compounds such as 2-amino-4-chlorobenzothiazole and 2-amino-6-bromobenzothiazole indicate that it should be treated as a substance that can cause skin, eye, and respiratory irritation.[1] It may also be harmful if swallowed.

Key Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1]

  • Acute Oral Toxicity: May be harmful if ingested.

Quantitative Data Summary
Data PointValueCompound Reference
LD50 (Oral, Mouse) 2,400 mg/kg2-Amino-4-chlorobenzothiazole[2]
Occupational Exposure Limits (PEL, TLV) No data availableThis compound

Detailed Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Engineering Controls: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] An eyewash station and safety shower must be readily accessible.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

    • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

    • Hand Protection: Use nitrile or neoprene gloves. Inspect gloves for any tears or punctures before use and change them frequently.

    • Body Protection: A flame-retardant lab coat must be worn. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

    • Respiratory Protection: For weighing and transferring powder where dust may be generated, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is required.[3]

2. Chemical Storage and Handling

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The container must be kept tightly closed.

  • Weighing and Transferring:

    • Designate a specific area within the fume hood for handling this compound.

    • Before weighing, gently tap the container to settle the contents and minimize dust generation upon opening.

    • Use a spatula to carefully transfer the desired amount of the solid to a tared weighing vessel.

    • Avoid creating dust clouds. If any powder spills, clean it up immediately following the spill response protocol.

    • Once the desired amount is weighed, securely close the primary container.

3. Spill and Emergency Procedures

  • Minor Spill (in a fume hood):

    • Alert others in the immediate vicinity.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Wipe the area with a damp cloth, and place the cloth in the waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

    • Prevent entry into the contaminated area.

4. Disposal Plan

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE (gloves, wipes), and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste management program. Do not pour this chemical down the drain.

Mandatory Visualizations

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound prep Preparation - Verify fume hood certification - Don appropriate PPE weigh Weighing & Transfer - Handle in fume hood - Minimize dust generation prep->weigh reaction Experimental Use - Maintain containment - Monitor for spills weigh->reaction decon Decontamination - Clean glassware and surfaces - Remove PPE correctly reaction->decon waste Waste Disposal - Segregate hazardous waste - Label container correctly decon->waste end End of Process waste->end Hierarchy of Safety Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (e.g., Gloves, Goggles) compound This compound Hazard compound->engineering compound->admin compound->ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-bromobenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-4-bromobenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.